molecular formula C4H7N B1215125 N-Propyl Isocyanide CAS No. 627-36-1

N-Propyl Isocyanide

Cat. No.: B1215125
CAS No.: 627-36-1
M. Wt: 69.11 g/mol
InChI Key: FFDKYFGBIQQMSR-UHFFFAOYSA-N
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Description

N-Propyl Isocyanide, also known as this compound, is a useful research compound. Its molecular formula is C4H7N and its molecular weight is 69.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-3-4-5-2/h3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDKYFGBIQQMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211761
Record name Propyl isocyanide
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Molecular Weight

69.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

627-36-1
Record name Propane, 1-isocyano-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propyl isocyanide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl isocyanide
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Record name N-PROPYL ISOCYANIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Propyl Isocyanide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 627-36-1

This technical guide provides an in-depth overview of N-Propyl Isocyanide, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, with a focus on its application in multicomponent reactions.

Core Properties of this compound

This compound is a colorless liquid characterized by a distinctive and unpleasant odor, a common feature of volatile isocyanides.[1] Its fundamental physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 627-36-1[1]
Molecular Formula C₄H₇N[1]
Molecular Weight 69.11 g/mol [1]
Boiling Point 101-102 °C[1]
Appearance Colorless liquid[1]
Odor Distinctive, unpleasant[1]
Solubility Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran)[1]

Spectroscopic Data

The isocyanide functional group (-N≡C) gives rise to a characteristic strong absorption in the infrared spectrum.

Spectroscopic DataValueSource
IR Absorption (νCN) ~2111 cm⁻¹[2]
¹H NMR Specific experimental data for this compound is not readily available in the searched resources. Estimated chemical shifts based on the propyl group would be: δ ~0.9-1.0 (t, 3H), ~1.5-1.7 (sextet, 2H), ~3.2-3.4 (t, 2H) ppm.
¹³C NMR Specific experimental data for this compound is not readily available in the searched resources. Estimated chemical shifts would be: δ ~11 (CH₃), ~25 (CH₂), ~45 (NCH₂) ppm for the propyl group, and the isocyanide carbon would appear in a characteristic region for isocyanides.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary methods: the dehydration of N-propylformamide and the Hofmann isocyanide synthesis (also known as the carbylamine reaction).

Experimental Protocol 1: Dehydration of N-Propylformamide

This is a widely used and versatile method for preparing isocyanides.[3] The reaction involves the removal of a water molecule from N-propylformamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base.

Materials:

  • N-propylformamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (B128534) (or another suitable base like pyridine)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-propylformamide in an anhydrous solvent such as diethyl ether or dichloromethane.

  • Add an excess of a base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid produced during the reaction.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add a stoichiometric amount of phosphorus oxychloride (POCl₃) to the cooled solution via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically quenched with an ice-cold aqueous solution of sodium carbonate to neutralize the excess acid.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by distillation.

Experimental Protocol 2: Hofmann Isocyanide Synthesis (Carbylamine Reaction)

This classic method involves the reaction of a primary amine (propylamine) with chloroform (B151607) in the presence of a strong base.[4] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.[4]

Materials:

  • Propylamine (B44156)

  • Chloroform

  • Potassium hydroxide (B78521) (or sodium hydroxide)

  • Ethanol (B145695) (as solvent)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), optional but recommended for improved yields[5]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a solution of alcoholic potash.

  • Add propylamine to the alcoholic potash solution.

  • If using, add a catalytic amount of a phase-transfer catalyst.

  • Slowly add chloroform to the mixture while stirring.

  • Gently heat the reaction mixture under reflux for a specified period. The formation of the isocyanide is often indicated by its characteristic foul odor.

  • After the reaction is complete, the mixture is cooled, and water is added.

  • The organic layer containing the this compound is separated using a separatory funnel.

  • The aqueous layer may be extracted with an organic solvent (e.g., diethyl ether) to recover any remaining product.

  • The combined organic layers are washed with water to remove any remaining base and salts.

  • The organic solution is dried over an anhydrous drying agent.

  • The solvent is removed, and the crude product is purified by distillation.

Chemical Reactivity and Applications

The isocyanide functional group in this compound is highly reactive and participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.[1]

Multicomponent Reactions

This compound is a key component in several important multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to generate complex molecules.

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.

Ugi_Reaction Reactants Aldehyde/Ketone + Amine + Carboxylic Acid + this compound Imine Imine Formation Reactants->Imine Condensation Iminium Protonated Iminium Ion Imine->Iminium Protonation by Carboxylic Acid Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium Nucleophilic attack by This compound Adduct α-Adduct Nitrilium->Adduct Attack by Carboxylate Product α-Acylamino Amide Product Adduct->Product Mumm Rearrangement

Caption: The Ugi four-component reaction workflow.

The Passerini reaction involves the combination of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.

Passerini_Reaction Reactants Carbonyl Compound + Carboxylic Acid + this compound Intermediate Intermediate Formation Reactants->Intermediate Nucleophilic Additions Acyl_Transfer Intramolecular Acyl Transfer Intermediate->Acyl_Transfer Product α-Acyloxy Amide Product Acyl_Transfer->Product

Caption: The Passerini three-component reaction workflow.

Applications in Drug Development and Research

The versatility of this compound in constructing diverse molecular scaffolds through MCRs makes it a valuable tool in drug discovery and development for the synthesis of compound libraries for high-throughput screening. It also serves as a ligand in organometallic chemistry and a reactant in the synthesis of various nitrogen-containing heterocycles.

Experimental Workflow: General Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Reactants (e.g., N-propylformamide, POCl₃, Base) Reaction Reaction under Controlled Conditions (e.g., 0 °C) Reactants->Reaction Quenching Reaction Quenching (e.g., NaHCO₃ solution) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing of Organic Phase (e.g., with Brine) Extraction->Washing Drying Drying (e.g., over Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Distillation Evaporation->Distillation Final_Product Final_Product Distillation->Final_Product Pure this compound

Caption: General experimental workflow for synthesis and purification.

References

Synthesis of N-Propyl Isocyanide from n-Propylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of N-propyl isocyanide from n-propylamine. The two principal methodologies detailed are the Hofmann isocyanide synthesis (also known as the carbylamine reaction) and the two-step process involving the formation and subsequent dehydration of N-propylformamide. This document offers a thorough examination of the reaction mechanisms, detailed experimental protocols, and a comparative analysis of the quantitative data associated with each method. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear graphical representation of the chemical transformations and laboratory procedures.

Introduction

This compound is a valuable reagent and building block in organic synthesis, finding applications in the preparation of various nitrogen-containing heterocyclic compounds and in multicomponent reactions, such as the Ugi and Passerini reactions. The synthesis of isocyanides from primary amines is a fundamental transformation in organic chemistry. This guide focuses on the two most prevalent methods for the synthesis of this compound from the readily available starting material, n-propylamine.

The Hofmann isocyanide synthesis offers a direct, one-pot conversion of a primary amine to the corresponding isocyanide using chloroform (B151607) and a strong base. The reaction proceeds via a dichlorocarbene (B158193) intermediate. While direct, this method often suffers from modest yields.

An alternative and often higher-yielding approach is the dehydration of N-propylformamide . This two-step process first involves the N-formylation of n-propylamine to yield N-propylformamide. The subsequent dehydration of the formamide, typically employing reagents such as phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl), affords the desired isocyanide.

This guide will provide a detailed exposition of both synthetic pathways, enabling researchers to select and execute the most suitable method for their specific needs.

Comparative Quantitative Data

The following tables summarize the key quantitative data for the two primary synthetic routes to this compound from n-propylamine.

Table 1: Hofmann Isocyanide Synthesis of this compound

ParameterValueReference
Starting Material n-PropylamineGeneral Knowledge
Key Reagents Chloroform, Potassium Hydroxide (B78521)[1][2][3]
Catalyst (Optional) Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride)[1]
Typical Yield 40-60%[4]
Reaction Temperature Reflux[1]
Reaction Time 2-3 hours[1]

Table 2: Dehydration of N-Propylformamide for this compound Synthesis

ParameterStep 1: N-FormylationStep 2: DehydrationReference
Starting Material n-PropylamineN-PropylformamideGeneral Knowledge
Key Reagents Formic Acid or Ethyl FormatePhosphorus Oxychloride (POCl₃) & Triethylamine[5][6][7]
Typical Yield >95%up to 98%[6]
Reaction Temperature Reflux (Formic Acid) or 100°C (Ethyl Formate)0°C to Room Temperature[6][7]
Reaction Time 4-9 hours (Formic Acid) or 30 minutes (Ethyl Formate)< 1 hour[6][7]

Experimental Protocols

Method 1: Hofmann Isocyanide Synthesis

This protocol is adapted from the synthesis of tert-butyl isocyanide and is suitable for the preparation of this compound.[1]

Materials:

  • n-Propylamine

  • Chloroform

  • Potassium Hydroxide (KOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Benzyltriethylammonium chloride (optional, as phase transfer catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of potassium hydroxide in water is prepared.

  • A solution of n-propylamine and chloroform (in a 1:1 molar ratio) in dichloromethane is added dropwise to the stirred potassium hydroxide solution. If using a phase transfer catalyst, it is added to the amine/chloroform solution.

  • The reaction mixture is heated to reflux with vigorous stirring for 2-3 hours.

  • After cooling to room temperature, the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation.

  • The crude this compound is purified by fractional distillation.

Method 2: Dehydration of N-Propylformamide

This is a two-step procedure.

Step 1: Synthesis of N-Propylformamide from n-Propylamine

This protocol is based on the N-formylation of amines using formic acid.[6]

Materials:

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of n-propylamine (1.0 eq) and 85% formic acid (1.2 eq) in toluene is prepared.

  • The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the n-propylamine is completely consumed (typically 4-9 hours).

  • After completion, the reaction mixture is cooled to room temperature.

  • The toluene is removed under reduced pressure to yield crude N-propylformamide, which is often of sufficient purity for the next step.

Step 2: Synthesis of this compound from N-Propylformamide

This protocol is adapted from the dehydration of N-substituted formamides using phosphorus oxychloride.[8]

Materials:

  • N-Propylformamide

  • Phosphorus Oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • A solution of N-propylformamide in dichloromethane is placed in a round-bottom flask and cooled to 0°C in an ice bath.

  • Triethylamine (2.5 eq) is added to the solution.

  • Phosphorus oxychloride (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for 30-60 minutes.

  • The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Visualizations

Reaction Pathways

Hofmann_Isocyanide_Synthesis cluster_reactants Reactants nPropylamine n-Propylamine Intermediate Adduct nPropylamine->Intermediate Nucleophilic Attack Chloroform Chloroform Base KOH Dichlorocarbene Dichlorocarbene (:CCl₂) Base->Dichlorocarbene Dehydrohalogenation Dichlorocarbene->Intermediate nPropylIsocyanide This compound Intermediate->nPropylIsocyanide Elimination of 2 HCl

Caption: Hofmann Isocyanide Synthesis Pathway.

Dehydration_of_Formamide cluster_step1 Step 1: N-Formylation cluster_step2 Step 2: Dehydration nPropylamine n-Propylamine nPropylformamide N-Propylformamide nPropylamine->nPropylformamide FormylatingAgent Formic Acid FormylatingAgent->nPropylformamide nPropylIsocyanide This compound nPropylformamide->nPropylIsocyanide DehydratingAgent POCl₃ / TEA DehydratingAgent->nPropylIsocyanide

Caption: Dehydration of N-Propylformamide Pathway.

Experimental Workflows

Hofmann_Workflow Start Start Reaction Reaction: n-Propylamine, Chloroform, KOH in CH₂Cl₂ under reflux Start->Reaction Workup Workup: - Separate layers - Extract aqueous layer - Wash combined organic layers Reaction->Workup Drying Drying: Dry with MgSO₄ Workup->Drying Purification Purification: Fractional Distillation Drying->Purification Product This compound Purification->Product

Caption: Hofmann Synthesis Experimental Workflow.

Dehydration_Workflow Start Start Formylation Step 1: N-Formylation n-Propylamine + Formic Acid in Toluene with Dean-Stark Start->Formylation Isolation1 Isolate N-Propylformamide Formylation->Isolation1 Dehydration Step 2: Dehydration N-Propylformamide + POCl₃/TEA in CH₂Cl₂ at 0°C Isolation1->Dehydration Workup Workup: - Quench with NaHCO₃ - Separate layers - Extract and wash Dehydration->Workup Drying Drying: Dry with Na₂SO₄ Workup->Drying Purification Purification: Fractional Distillation Drying->Purification Product This compound Purification->Product

References

N-Propyl Isocyanide molecular formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Propyl Isocyanide, a versatile reagent in organic synthesis. The document details its molecular formula, structure, physicochemical properties, and key experimental protocols for its preparation.

Molecular Formula and Structure

This compound is an organic compound with the chemical formula C₄H₇N.[1][2] Its structure features a propyl group attached to the nitrogen atom of an isocyanide functional group (-N≡C). The isocyanide group is characterized by a triple bond between the nitrogen and carbon atoms, with a formal positive charge on the nitrogen and a formal negative charge on the carbon. This electronic distribution imparts unique reactivity to the molecule.

The IUPAC name for this compound is 1-isocyanopropane.[2] Other synonyms include propyl isocyanide and propylisonitrile.[2][3] The linear geometry of the C-N≡C bond is a defining structural feature.

Physicochemical Properties

This compound is a colorless liquid known for its characteristic and often unpleasant odor.[1] A summary of its key quantitative data is presented in the table below.

PropertyValue
Molecular Formula C₄H₇N
Molecular Weight 69.11 g/mol [1][2]
CAS Number 627-36-1[1][2]
Boiling Point 101-102 °C[1]
SMILES CCC[N+]#[C-][2]
InChI Key FFDKYFGBIQQMSR-UHFFFAOYSA-N[1][2]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several established methods in organic chemistry. The two primary routes are the dehydration of N-propylformamide and the Hofmann Isocyanide Synthesis (also known as the carbylamine reaction).

3.1. Dehydration of N-Propylformamide

This is a common method for preparing isocyanides.[4] It involves the elimination of a water molecule from N-propylformamide using a dehydrating agent in the presence of a base.

  • Reactants: N-propylformamide, a dehydrating agent (e.g., toluenesulfonyl chloride, phosphorus oxychloride, phosgene, or diphosgene), and a base (e.g., pyridine (B92270) or triethylamine).[4]

  • General Procedure:

    • N-propylformamide is dissolved in an appropriate anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran, along with the base.[1]

    • The solution is cooled in an ice bath.

    • The dehydrating agent is added dropwise to the stirred solution, maintaining the low temperature.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by techniques like TLC or GC).

    • The mixture is then quenched with water or an aqueous solution.

    • The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The crude this compound is purified by distillation.

3.2. Hofmann Isocyanide Synthesis (Carbylamine Reaction)

This reaction is a classic method for the synthesis of isocyanides from primary amines.[1][4] It involves the reaction of propylamine (B44156) with chloroform (B151607) in the presence of a strong base.[1]

  • Reactants: Propylamine, chloroform (CHCl₃), and a strong base (e.g., sodium hydroxide). A phase-transfer catalyst, such as benzyltriethylammonium chloride, is often used to facilitate the reaction between the aqueous and organic phases.

  • General Procedure:

    • A concentrated aqueous solution of the strong base is prepared.

    • Propylamine, chloroform, and the phase-transfer catalyst are dissolved in an organic solvent like dichloromethane.

    • The organic solution is added dropwise to the vigorously stirred basic solution. The reaction is exothermic and may require cooling to control the temperature.

    • The reaction mixture is stirred for several hours at room temperature or with gentle heating.

    • After completion, the mixture is diluted with water, and the organic layer is separated.

    • The aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed, dried, and the solvent is evaporated.

    • The resulting this compound is purified by distillation.

Molecular Structure and Synthesis Workflow

N_Propyl_Isocyanide_Structure cluster_propyl Propyl Group cluster_isocyanide Isocyanide Group C1 C C2 C C1->C2 H₃C- C3 C C2->C3 -CH₂- N N+ C3->N -CH₂- C4 C- N->C4

Caption: Molecular structure of this compound.

Hofmann_Isocyanide_Synthesis start Start Materials: Propylamine Chloroform Sodium Hydroxide step1 Reaction in Dichloromethane with Phase-Transfer Catalyst start->step1 step2 Exothermic Reaction (Requires Cooling) step1->step2 step3 Workup: - Dilution with Water - Separation of Organic Layer step2->step3 step4 Purification: Distillation step3->step4 end This compound step4->end

Caption: Workflow for the Hofmann Isocyanide Synthesis.

References

discovery and history of alkyl isocyanides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Alkyl Isocyanides For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl isocyanides, also known as isonitriles, are a remarkable class of organic compounds characterized by the –N⁺≡C⁻ functional group.[1] Isomeric to the more common nitriles (–C≡N), isocyanides possess a unique electronic structure with a formally divalent carbon atom that exhibits both nucleophilic and electrophilic character.[2] This duality imparts a rich and versatile reactivity, making them invaluable building blocks in organic synthesis. Despite their utility, the history of isocyanides was long hindered by one of their most infamous properties: an incredibly powerful and often repulsive odor.[2][3] This guide provides a comprehensive technical overview of the discovery, historical development, and key synthetic methodologies related to this fascinating functional group, tracing its journey from a malodorous curiosity to a cornerstone of modern multicomponent reaction chemistry.

Chapter 1: A Serendipitous Discovery

The story of isocyanides begins not with intention, but with a fortuitous accident. In 1859, while attempting to prepare allyl cyanide by reacting allyl iodide with silver cyanide (AgCN), the German chemist W. Lieke isolated a substance with a "penetrating, extremely unpleasant odour" that could contaminate a room's atmosphere for days.[2][4] This malodorous compound was the first synthesized isocyanide, allyl isocyanide.[5] The reaction had proceeded via an unexpected nucleophilic attack from the nitrogen atom of the cyanide salt onto the alkyl halide, rather than the expected carbon-alkylation.[2] This discovery, born from a failed experiment, opened the door to an entirely new class of compounds.

Shortly after, A. Gautier and, most notably, August Wilhelm von Hofmann, developed what would become the classical syntheses for these compounds between 1867 and 1868.[4][5] Gautier's early work also involved the reaction of alkyl iodides with silver cyanide.[6] These foundational methods, while groundbreaking, were hampered by issues such as the high cost of silver cyanide and often modest yields, limiting the exploration of isocyanide chemistry for nearly a century.[2][5]

Experimental Protocol 1: The Silver Cyanide Route (Lieke/Gautier Synthesis)

Reaction: R-X + AgCN → R-NC + AgX (where R = alkyl group, X = I, Br)

General Procedure:

  • An alkyl halide (typically an iodide for higher reactivity) is combined with a suspension of silver cyanide in a suitable solvent.

  • The mixture is heated, often under reflux, to promote the nucleophilic substitution. The covalent nature of the silver-cyanide bond favors attack at the nitrogen atom, leading to the isocyanide product.[3]

  • The reaction progress can be monitored by the precipitation of the silver halide salt (e.g., AgI).

  • Upon completion, the product is isolated from the reaction mixture. Early procedures were likely limited to simple distillation, which was challenging given the volatile and foul-smelling nature of the products. It was later noted that the isocyanide product can form a complex with unreacted silver cyanide, and an excess of potassium cyanide may be required to liberate the free isocyanide.[3]

Chapter 2: The Hofmann Carbylamine Reaction

The most significant early breakthrough in isocyanide synthesis was the development of the Carbylamine Reaction (also known as the Hofmann Isonitrile Synthesis ) by A.W. Hofmann in 1867.[7][8] This method provided a more general route to isocyanides from readily available primary amines. The reaction involves treating a primary amine with chloroform (B151607) (CHCl₃) and a strong base, such as alcoholic potassium hydroxide (B78521) (KOH).[9]

The reaction was so reliable and specific to primary amines that it also became a classic chemical test for their detection, distinguished by the formation of the characteristically foul-smelling isocyanide.[8] Secondary and tertiary amines do not undergo this reaction.[9] The original Hofmann method, however, often suffered from poor yields, typically around 20%.[7]

Mechanism: The Role of Dichlorocarbene (B158193)

The mechanism of the Hofmann reaction proceeds through a highly reactive intermediate known as dichlorocarbene (:CCl₂).[8][9]

Hofmann_Mechanism

Caption: Mechanism of the Hofmann Carbylamine Reaction.

Modern Improvement: Phase-Transfer Catalysis

A significant improvement to the Hofmann synthesis was introduced a century later by Weber and Gokel, who applied the concept of phase-transfer catalysis (PTC).[7] By using a biphasic system (e.g., aqueous NaOH and dichloromethane) with a phase-transfer catalyst like benzyltriethylammonium chloride, the hydroxide ion can be shuttled into the organic phase to generate the dichlorocarbene.[7] This modification dramatically improves yields to the 40-70% range and makes the reaction far more practical for preparative synthesis.[2][7]

Experimental Protocol 2: Phase-Transfer Hofmann Carbylamine Reaction

The following is a reliable method for the synthesis of tert-butyl isocyanide, adapted from Organic Syntheses.[2][10]

Reaction: (CH₃)₃CNH₂ + CHCl₃ + 3NaOH --(PTC)--> (CH₃)₃CNC + 3NaCl + 3H₂O

Materials:

  • tert-Butylamine: 141.5 g (1.938 moles)

  • Chloroform: 117.5 g (0.9833 mole)

  • Dichloromethane (B109758): 300 mL

  • Sodium Hydroxide: 300 g (7.50 moles)

  • Water: 450 mL

  • Benzyltriethylammonium chloride (PTC): 2 g (0.009 mole)

Procedure:

  • Setup: In a multi-neck flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, a concentrated solution of sodium hydroxide is prepared by dissolving 300 g of NaOH in 450 mL of water. Stirring is initiated.

  • Reagent Addition: A mixture of tert-butylamine, chloroform, benzyltriethylammonium chloride, and dichloromethane is prepared and placed in the dropping funnel.

  • This organic mixture is added dropwise to the vigorously stirred, warm (approx. 45°C) NaOH solution over a 30-minute period.

  • Reaction: The reaction mixture begins to reflux immediately upon addition. The reflux subsides within approximately 2 hours. Stirring is continued for an additional hour to ensure completion.

  • Work-up: The reaction mixture is cooled and diluted with 800 mL of ice and water. The organic layer is separated. The aqueous layer is extracted with 100 mL of dichloromethane.

  • The combined organic layers are washed with water and 5% aqueous sodium chloride, then dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration. The filtrate is purified by fractional distillation to yield pure tert-butyl isocyanide.

Hofmann_Workflow

Caption: Experimental workflow for the PTC Hofmann Reaction.

Chapter 3: The Modern Era of Isocyanide Synthesis

For nearly a century after its discovery, isocyanide chemistry was only moderately investigated due to the compounds' unpleasant smell and limited availability.[5] A new era began in 1958 when it was found that isocyanides could be readily prepared by the dehydration of N-alkylformamides.[5] This two-step procedure, involving the formylation of a primary amine followed by dehydration, became a widely utilized and general method for accessing isocyanides with diverse functional groups.[7]

Experimental Protocol 3: Dehydration of N-Alkylformamides

This method uses common dehydrating agents like phosphorus oxychloride (POCl₃), phosgene, or p-toluenesulfonyl chloride (p-TsCl).[7][11] The following is a general, modern, and efficient protocol using POCl₃.[11]

Reaction: R-NH-CHO + POCl₃ --(Base)--> R-NC

Materials (General):

Procedure:

  • Setup: The N-substituted formamide is dissolved in triethylamine in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

  • Reagent Addition: Phosphorus oxychloride is added dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: The reaction is typically very fast, often completing within 5 minutes.[11] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured directly onto a pre-packed silica (B1680970) gel column and eluted (e.g., with diethyl ether) to isolate the pure isocyanide product.[11] This direct-to-column approach minimizes handling of the volatile and odorous product.

This synthetic breakthrough, making a wide variety of isocyanides accessible, coincided with the discovery of their immense power in multicomponent reactions, most notably the Ugi four-component reaction (U-4CR) in 1959.[5] The Ugi reaction allows for the rapid assembly of complex, drug-like molecules from an isocyanide, an amine, a carbonyl compound, and a carboxylic acid in a single step, cementing the role of isocyanides in modern medicinal chemistry and drug discovery.

Quantitative Data

The physical properties and reaction yields of alkyl isocyanides have been documented since their discovery. The following tables summarize key quantitative data for several common isocyanides and the yields from historical and modern synthetic methods.

Table 1: Physical Properties of Simple Alkyl Isocyanides

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)IR Stretch (ν_NC, cm⁻¹)
Methyl IsocyanideCH₃NC41.0559-60~2166
Ethyl IsocyanideC₂H₅NC55.0878~2150
tert-Butyl Isocyanide(CH₃)₃CNC83.1392-93~2140
n-Butyl IsocyanideC₄H₉NC83.13118-119~2148
Cyclohexyl IsocyanideC₆H₁₁NC109.18164-166 (740 mm)~2137

Data sourced from PubChem, Cheméo, and Organic Syntheses procedures.[2][6][12][13] The characteristic IR absorption is a strong, sharp band, making it a key diagnostic tool.[9]

Table 2: Comparison of Synthetic Methodologies and Yields

Synthesis MethodYearKey ReagentsTypical YieldNotes
Silver Cyanide Route1859R-I, AgCN< 50%Historical method; costly and often low-yielding.[2][3]
Hofmann Carbylamine1867R-NH₂, CHCl₃, KOH~20%Classical method; poor yields limited its use.[7]
PTC Hofmann Carbylamine~1972R-NH₂, CHCl₃, NaOH, PTC40-70%Significant improvement, making the method preparatively useful.[2][7]
Formamide Dehydration1958R-NH-CHO, POCl₃/Phosgene50-95%The most common and versatile modern method.[7][11]

Conclusion: A Historical Timeline

The journey of alkyl isocyanides is a testament to the evolution of organic chemistry. From an accidental discovery characterized by a foul odor, they have become indispensable tools for the rapid generation of molecular complexity. The development of robust and efficient synthetic methods was the critical enabler that unlocked their potential, transforming them from a chemical curiosity into a staple of modern synthetic and medicinal chemistry.

timeline

Caption: Timeline of key milestones in isocyanide chemistry.

References

An In-depth Technical Guide to the Electronic Structure and Bonding in N-Propyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propyl isocyanide (CH₃CH₂CH₂NC), a member of the versatile isocyanide family, possesses a unique electronic structure that dictates its reactivity and makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery. This technical guide provides a comprehensive analysis of the electronic structure, bonding, and conformational landscape of this compound. It consolidates theoretical and experimental data on its molecular geometry, vibrational frequencies, and molecular orbitals. Detailed experimental protocols for its synthesis are also presented, offering a practical resource for researchers.

Introduction

Isocyanides, characterized by the -N≡C functional group, are isomers of nitriles and exhibit a distinct electronic distribution that imparts them with both nucleophilic and electrophilic character at the terminal carbon atom. This duality in reactivity makes them powerful reagents in a variety of chemical transformations, most notably in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in generating molecular diversity for drug discovery pipelines.

This compound, as a simple alkyl isocyanide, serves as a fundamental model for understanding the electronic properties and reactivity of this class of compounds. Its electronic structure is defined by the interplay of sigma and pi bonding within the isocyanide moiety and the conformational flexibility of the n-propyl chain.

Electronic Structure and Bonding

The bonding in the isocyanide functional group is best described by a combination of two primary resonance structures:

  • A structure with a triple bond between a positively charged nitrogen and a negatively charged carbon.

  • A zwitterionic structure with a double bond between nitrogen and a carbene-like carbon.

This resonance hybridization results in a nearly linear C-N-C arrangement. The terminal carbon atom possesses a lone pair of electrons, making it nucleophilic, while also being electron-deficient, rendering it susceptible to nucleophilic attack. The n-propyl group, being an electron-donating alkyl group, further influences the electron density at the isocyanide carbon.

Molecular Geometry

Computational studies have been instrumental in elucidating the conformational preferences and geometric parameters of this compound. Early ab initio calculations using a minimal STO-3G basis set by J.B. Moffat predicted the existence of multiple rotational isomers, with the trans and gauche (with a dihedral angle of 120°) conformers being the most stable.[1] These conformers arise from the rotation around the C-C bonds of the propyl chain.

ParameterTrans Conformer (Calculated)Gauche Conformer (Calculated)
Bond Lengths (Å)
C≡N~1.17~1.17
N-C₁~1.43~1.43
C₁-C₂~1.53~1.53
C₂-C₃~1.53~1.53
Bond Angles (degrees)
C-N-C₁~180~180
N-C₁-C₂~110~110
C₁-C₂-C₃~112~112

Table 1: Calculated Geometric Parameters for this compound Conformers.

Molecular Orbitals

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of this compound.

  • HOMO : The HOMO is primarily localized on the lone pair of the terminal carbon of the isocyanide group. This high-energy orbital is responsible for the nucleophilic character of isocyanides.

  • LUMO : The LUMO is a π* antibonding orbital associated with the C≡N triple bond. The energy and localization of the LUMO determine the susceptibility of the isocyanide carbon to nucleophilic attack.

The energy difference between the cyanide and isocyanide isomers of n-propyl has been calculated to be approximately 22 kcal/mol for each rotational isomer, with the cyanide being the more stable isomer.[1]

G cluster_0 Atomic Orbitals of C (in NC) cluster_1 Atomic Orbitals of N (in NC) cluster_2 Molecular Orbitals of NC C_2p 2p pi_star π (LUMO) C_2p->pi_star pi π C_2p->pi sigma σ (HOMO) C_2p->sigma C_2s 2s sigma_star σ C_2s->sigma_star C_2s->sigma N_2p 2p N_2p->pi_star N_2p->pi N_2p->sigma N_2s 2s N_2s->sigma_star N_2s->sigma

A simplified molecular orbital diagram for the isocyanide group.
Vibrational Frequencies

The vibrational spectrum of this compound is characterized by a strong and sharp absorption band in the infrared (IR) spectrum corresponding to the C≡N stretching vibration. This band typically appears in the range of 2110-2165 cm⁻¹. The exact frequency can be influenced by the conformation of the propyl chain and the solvent environment. Other characteristic vibrations include C-H stretching, bending, and rocking modes of the propyl group.

Vibrational ModeTypical Frequency Range (cm⁻¹)
C≡N Stretch2110 - 2165
C-H Stretch (sp³)2850 - 3000
CH₂ Bend1450 - 1470
CH₃ Bend1375 - 1385

Table 2: Characteristic Vibrational Frequencies for Alkyl Isocyanides.

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are the Hofmann Isocyanide Synthesis (also known as the carbylamine reaction) and the dehydration of N-propylformamide.

Hofmann Isocyanide Synthesis of this compound

This method involves the reaction of a primary amine (n-propylamine) with chloroform (B151607) in the presence of a strong base.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve potassium hydroxide in ethanol with cooling.

  • Add n-propylamine to the cooled alcoholic KOH solution.

  • Slowly add chloroform to the mixture through the dropping funnel while stirring vigorously. An exothermic reaction will occur.

  • After the addition is complete, gently reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and pour it into a separatory funnel containing water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

  • Combine the organic extracts and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by distillation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

G start Start: Prepare alcoholic KOH solution add_amine Add n-propylamine start->add_amine add_chloroform Slowly add chloroform add_amine->add_chloroform reflux Reflux for 1-2 hours add_chloroform->reflux workup Workup: Extraction with DCM reflux->workup dry Dry organic layer workup->dry distill Purify by distillation dry->distill end End: this compound distill->end

Workflow for Hofmann Isocyanide Synthesis.
Dehydration of N-Propylformamide

This is a widely used and generally higher-yielding method for preparing isocyanides.

Part 1: Synthesis of N-Propylformamide

  • React n-propylamine with an excess of ethyl formate (B1220265) or formic acid.

  • Heat the mixture to drive the reaction to completion.

  • Purify the resulting N-propylformamide by distillation.

Part 2: Dehydration to this compound

Materials:

  • N-Propylformamide

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • A tertiary amine base (e.g., triethylamine (B128534) or pyridine)

  • Anhydrous diethyl ether or dichloromethane (as solvent)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve N-propylformamide and triethylamine in anhydrous diethyl ether.

  • Cool the mixture in an ice-salt bath.

  • Slowly add a solution of phosphorus oxychloride in diethyl ether through the dropping funnel with vigorous stirring, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then let it warm to room temperature and stir for several hours.

  • Cool the mixture again and quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the this compound by fractional distillation under reduced pressure.

G cluster_0 Part 1: Formamide Synthesis cluster_1 Part 2: Dehydration start_form React n-propylamine with ethyl formate purify_form Purify N-propylformamide start_form->purify_form dissolve Dissolve N-propylformamide and triethylamine in ether purify_form->dissolve cool Cool to < 0°C dissolve->cool add_poc Slowly add POCl₃ solution cool->add_poc react Stir and warm to RT add_poc->react quench Quench with Na₂CO₃ solution react->quench extract Extract with ether quench->extract dry Dry and remove solvent extract->dry distill_iso Purify by distillation dry->distill_iso end_iso end_iso distill_iso->end_iso This compound

Workflow for the Dehydration of N-Propylformamide.

Conclusion

This compound, while a simple molecule, encapsulates the key electronic and bonding features that make the isocyanide functional group a cornerstone of modern synthetic chemistry. Its carbene-like nucleophilicity, coupled with the electrophilicity of the isocyanide carbon, allows for a rich and diverse range of chemical transformations. Understanding its conformational preferences, molecular orbital landscape, and spectroscopic signatures is crucial for harnessing its full potential in the synthesis of novel compounds with applications in medicinal chemistry and materials science. The synthetic protocols provided herein offer reliable methods for the preparation of this important chemical building block.

References

Spectroscopic Profile of N-Propyl Isocyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for n-propyl isocyanide (CAS 627-36-1), a valuable reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the essential quantitative data obtained from IR, 1H NMR, 13C NMR, and Mass Spectrometry analyses of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a strong, sharp absorption band in the isocyanide stretching region.

Functional GroupWavenumber (cm-1)Description
-N≡C Stretch~2143Strong, characteristic isocyanide stretch
C-H Stretch (sp3)2970-2880Aliphatic C-H stretching vibrations

Note: The characteristic isocyanide stretching frequency can be influenced by the solvent and concentration. Isocyanides, in general, exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm−1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the this compound molecule.

1H NMR Data

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J)
CH3~1.05Triplet~7.4 Hz
CH2 (middle)~1.70Sextet~7.0 Hz
CH2-N~3.45Triplet~6.8 Hz

13C NMR Data

CarbonChemical Shift (ppm)
CH3~11.5
CH2 (middle)~24.0
CH2-N~44.5
-N≡C~157.0 (triplet, 1JCN ≈ 5-8 Hz)

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The isocyanide carbon signal may appear as a triplet due to coupling with the quadrupolar 14N nucleus.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a distinct fragmentation pattern useful for its identification. The data presented below is based on the spectrum available in the NIST WebBook.[1]

m/zRelative Intensity (%)Proposed Fragment
69~20[M]+• (Molecular Ion)
42100[C3H6]+• or [C2H4N]+
41~85[C3H5]+
39~30[C3H3]+
27~45[C2H3]+

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.

  • Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm-1 with a resolution of 4 cm-1.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: 1H and 13C NMR Spectroscopy.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming.

  • 1H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • 13C NMR Acquisition: A proton-decoupled 13C NMR experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans is typically required compared to 1H NMR.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS).

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ether) is prepared. A small volume (e.g., 1 µL) of this solution is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and travels through the GC column, which separates this compound from the solvent and any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Spectrum Generation: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Reporting Sample This compound IR FTIR Spectrometer Sample->IR NMR NMR Spectrometer Sample->NMR MS GC-MS System Sample->MS IR_Data IR Spectrum IR->IR_Data NMR_Data NMR Spectra (1H & 13C) NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Report Technical Guide IR_Data->Report NMR_Data->Report MS_Data->Report

Caption: General workflow for spectroscopic analysis.

References

thermal isomerization of N-Propyl Isocyanide to n-propyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Thermal Isomerization of N-Propyl Isocyanide to n-Propyl Cyanide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal isomerization of this compound to n-propyl cyanide. This unimolecular rearrangement is a fundamental reaction in organic chemistry with implications for synthetic methodologies and the understanding of reaction kinetics. Due to a lack of extensive experimental data for this compound, this guide leverages the well-studied thermal isomerization of methyl isocyanide as a primary analogue to detail the reaction kinetics, thermodynamics, and experimental protocols. Theoretical insights into the structure and energetics of n-propyl cyanide and its isomers are also presented to provide a complete picture.

Introduction

The isomerization of isocyanides to their more stable cyanide (nitrile) counterparts is a classic example of a unimolecular gas-phase reaction. This process involves the migration of the alkyl group from the nitrogen to the carbon atom of the isocyano group. Understanding the kinetics and mechanism of this rearrangement is crucial for controlling reaction pathways in organic synthesis and for developing theoretical models of chemical reactivity. While the isomerization of methyl isocyanide (CH₃NC) to acetonitrile (B52724) (CH₃CN) has been extensively studied both experimentally and theoretically, serving as a benchmark for unimolecular reaction rate theory, specific experimental data for the n-propyl analogue is less readily available.[1][2][3][4] Theoretical studies have, however, explored the formation and properties of n-propyl cyanide and its isomers, providing valuable energetic and structural information.[5]

This guide will synthesize the available information, using the methyl isocyanide system as a model for the kinetic and mechanistic aspects, and incorporating theoretical data for the n-propyl system where available.

Reaction Mechanism and Energetics

The thermal isomerization of an isocyanide to a cyanide proceeds through a concerted transition state where the migrating alkyl group is partially bonded to both the nitrogen and carbon atoms of the cyano group. This can be visualized as the alkyl group "walking" from the nitrogen to the carbon.

The reaction is highly exothermic. For the analogous methyl isocyanide isomerization, the reaction enthalpy (ΔH) is approximately -23.70 ± 0.14 kcal/mol.[6] A similar exothermicity is expected for the this compound isomerization.

Theoretical Calculations for n-Propyl Cyanide

Computational studies have been conducted on the isomers of propyl cyanide, providing insights into their stability and structure.[5] These studies often focus on the formation of n-propyl cyanide and its branched isomer, iso-propyl cyanide, from various precursors in interstellar space.[5] While not directly addressing the isomerization of this compound, these theoretical works provide accurate rotational constants and potential energy surfaces for the cyanide isomers.[5]

Quantitative Kinetic Data

Direct experimental kinetic data for the thermal isomerization of this compound is not extensively reported in the literature. Therefore, we present the well-established data for the thermal isomerization of methyl isocyanide as a reference. This reaction is considered a prototypical unimolecular reaction and has been studied over a wide range of temperatures and pressures.[1]

Table 1: Kinetic Parameters for the Thermal Isomerization of Methyl Isocyanide to Acetonitrile [1][4]

ParameterValueConditions
Activation Energy (Eₐ)38.2 ± 0.2 kcal/mol (160.7 kJ/mol)High-pressure limit
Arrhenius Pre-exponential Factor (A)10¹³.³⁵ s⁻¹High-pressure limit
Enthalpy of Isomerization (ΔH)-23.70 ± 0.14 kcal/molCalorimetric measurement at 300 K[6]

Note: The kinetic parameters for this compound are expected to be of a similar order of magnitude.

Experimental Protocols

General Experimental Setup for Gas-Phase Isomerization

A typical experimental setup for studying the gas-phase thermal isomerization of an alkyl isocyanide involves a static or flow reactor system coupled to an analytical instrument for monitoring the reaction progress.

Key Components:

  • High-Vacuum Line: For handling and purifying the volatile isocyanide.

  • Reaction Vessel: A heated pyrex or quartz vessel of known volume. The temperature of the vessel must be precisely controlled and uniform.

  • Pressure Transducer: To measure the pressure of the reactant and any bath gas.

  • Analytical Instrument: A gas chromatograph (GC) or a mass spectrometer (MS) to separate and quantify the reactant (isocyanide) and the product (cyanide).

Experimental Procedure
  • Synthesis and Purification of this compound: this compound can be synthesized via the dehydration of N-propylformamide. The product must be carefully purified by distillation under reduced pressure to remove any impurities that could interfere with the kinetic measurements.

  • Sample Preparation: A known pressure of this compound vapor is introduced into the evacuated reaction vessel. For studies on the pressure dependence of the reaction rate, an inert bath gas (e.g., argon) can be added.

  • Reaction Monitoring: The reaction vessel is maintained at a constant temperature. At specific time intervals, aliquots of the gas mixture are withdrawn and analyzed by GC or MS.

  • Data Analysis: The concentrations of this compound and n-propyl cyanide are determined from the analytical data. The rate constant for the isomerization is then calculated from the change in concentration over time. By performing the experiment at various temperatures, the activation energy and Arrhenius pre-exponential factor can be determined from an Arrhenius plot.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the unimolecular isomerization pathway from this compound to n-propyl cyanide, proceeding through a three-membered ring-like transition state.

G Reactant CH₃CH₂CH₂-N⁺≡C⁻ TS Reactant->TS ΔG‡ Product CH₃CH₂CH₂-C≡N TS->Product

Caption: Energy profile for the thermal isomerization of this compound.

Experimental Workflow Diagram

The diagram below outlines the general workflow for experimentally studying the gas-phase thermal isomerization of this compound.

G A Synthesis & Purification of this compound B Introduction into Reaction Vessel A->B C Temperature Control & Isothermal Reaction B->C D Timed Sampling C->D E GC/MS Analysis D->E F Data Processing (Concentration vs. Time) E->F G Kinetic Analysis (Rate Constant, Eₐ, A) F->G

Caption: General experimental workflow for kinetic studies.

Conclusion

The thermal isomerization of this compound to n-propyl cyanide is an important unimolecular reaction that, while not extensively studied experimentally, can be well understood through analogy with the thoroughly investigated methyl isocyanide system. The reaction is a clean, high-yield process that proceeds through a tight transition state. This guide provides the fundamental kinetic and mechanistic details, along with a generalized experimental approach, to aid researchers in further studies of this and related isomerization reactions. The provided visualizations offer clear representations of the reaction pathway and experimental design. Further experimental investigation into the n-propyl system is warranted to confirm the kinetic parameters and explore any effects of the larger alkyl group on the reaction dynamics.

References

A Comprehensive Technical Guide to the Fundamental Reactivity of Isocyanides with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocyanides, characterized by their unique C-N triple bond and divalent carbon atom, exhibit a versatile reactivity profile, particularly towards electrophiles. This technical guide provides an in-depth exploration of the fundamental reactions of isocyanides with a range of electrophilic partners. Key reaction classes, including multicomponent reactions (MCRs) like the Passerini and Ugi reactions, cycloadditions, and reactions with acyl and alkyl halides, are discussed in detail. This document aims to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing detailed reaction mechanisms, quantitative data on reaction yields, and explicit experimental protocols for seminal reactions.

Core Principles of Isocyanide Reactivity

Isocyanides (or isonitriles) possess a unique electronic structure, with the terminal carbon atom exhibiting both nucleophilic and electrophilic character. This duality is central to their diverse reactivity. The carbon atom has a lone pair of electrons, making it nucleophilic, but it is also electron-deficient due to the electronegativity of the adjacent nitrogen atom, rendering it susceptible to nucleophilic attack after an initial reaction with an electrophile. This allows for the characteristic α-addition of both an electrophile and a nucleophile to the same carbon atom, a feature that underpins many of their most powerful transformations.[1]

Lewis acids can be employed to enhance the electrophilicity of the reaction partner, thereby promoting the reaction with the isocyanide.[2] Furthermore, the protons alpha to the isocyanide group are acidic and can be removed by a base, leading to the formation of a nucleophilic species that can react with various electrophiles.[3]

Multicomponent Reactions (MCRs)

Isocyanides are renowned for their utility in MCRs, which allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.

The Passerini Three-Component Reaction (P-3CR)

Discovered by Mario Passerini in 1921, the Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[4] The reaction is prized for its high atom economy and operational simplicity.[4]

Mechanism: The generally accepted mechanism for the Passerini reaction in aprotic solvents is a concerted process. The carboxylic acid forms a hydrogen bond with the carbonyl compound, activating it towards nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer to yield the final product.[5] In polar solvents, an ionic mechanism involving a nitrilium intermediate may operate.[6]

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway R1CHO Aldehyde/Ketone (R¹CHO) TS Trimolecular Transition State R1CHO->TS R2COOH Carboxylic Acid (R²COOH) R2COOH->TS R3NC Isocyanide (R³NC) R3NC->TS Nitrilium Nitrilium Intermediate TS->Nitrilium Nucleophilic attack Adduct α-Adduct Nitrilium->Adduct Carboxylate attack Product α-Acyloxy Amide Adduct->Product Mumm Rearrangement

Passerini Reaction Mechanism.

Quantitative Data:

The Passerini reaction is known for its generally good to excellent yields across a range of substrates.

Aldehyde/KetoneCarboxylic AcidIsocyanideSolventYield (%)Reference
Benzaldehyde (B42025)Acetic AcidPhenyl Isocyanide--[7]
Various AldehydesVarious Carboxylic AcidsVarious IsocyanidesDCM45-78[7]
Various AldehydesVarious Carboxylic AcidsVarious IsocyanidesSolvent-free (Microwave)61-90[7]

Experimental Protocol: General Procedure for the Passerini Reaction [8]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aromatic diisocyanide (1.0 equivalent). Dissolve the diisocyanide in a suitable aprotic solvent (e.g., dichloromethane, 0.5 M).

  • Addition of Reagents: To the stirred solution, add the carboxylic acid (2.2 equivalents) followed by the aldehyde (2.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified. If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent. Otherwise, purification is typically achieved by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction, discovered by Ivar Ugi in 1959, is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[9] This reaction is exceptionally versatile and widely used in the generation of compound libraries for drug discovery.[10]

Mechanism: The Ugi reaction is initiated by the formation of an imine from the aldehyde/ketone and the amine. The carboxylic acid then protonates the imine, forming an iminium ion, which is a key electrophilic intermediate. The isocyanide undergoes nucleophilic attack on the iminium ion to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords the final bis-amide product.[9]

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Carbonyl Aldehyde/Ketone Imine Imine Formation Carbonyl->Imine Amine Amine Amine->Imine Acid Carboxylic Acid Iminium Iminium Ion Acid->Iminium Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Iminium Protonation by Acid Iminium->Nitrilium Isocyanide attack Adduct α-Adduct Nitrilium->Adduct Carboxylate attack Product bis-Amide Adduct->Product Mumm Rearrangement

Ugi Reaction Mechanism.

Quantitative Data:

The Ugi reaction is known for its high yields with a vast array of substrates.[5][6]

AldehydeAmineCarboxylic AcidIsocyanideYield (%)Reference
BenzaldehydeAniline (B41778)Benzoic Acidtert-Butyl isocyanide85[3]
4-ChlorobenzaldehydeBenzylamineAcetic AcidCyclohexyl isocyanide92[3]
IsobutyraldehydeGlycine methyl esterPropionic AcidBenzyl isocyanide78[3]
CyclohexanecarboxaldehydeAmmoniaFormic AcidTosylmethyl isocyanide65[3]
Various Aldehydes/KetonesVarious AminesVarious Carboxylic AcidsVarious Isocyanides21-65[6]

Experimental Protocol: Microwave-Assisted Ugi Reaction [11]

  • Reaction Setup: A glass tube is charged sequentially with benzaldehyde (2 mmol, 0.21 g), aniline (2 mmol, 0.18 mL), benzoic acid (2 mmol, 0.25 g), and tert-butyl isocyanide (2 mmol, 0.17 g). The reaction can be performed in water (6.6 mL), ethanol (B145695) (6.6 mL), or under solvent-free conditions.

  • Microwave Irradiation: The sealed tube is heated for 30 minutes at 60°C by microwave irradiation.

  • Workup: The vial is allowed to cool, and the crude reaction mixture is treated with an aqueous saturated NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine and dried with Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography (e.g., flash SiO₂, Heptane:Ethyl acetate 7:3).

Cycloaddition Reactions

Isocyanides can participate in cycloaddition reactions with various electrophiles, providing access to a wide range of heterocyclic compounds.

[3+2] Cycloaddition with Aldehydes: The van Leusen Oxazole (B20620) Synthesis

The van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[12]

Mechanism: The reaction is initiated by the deprotonation of TosMIC by a base to form a nucleophilic intermediate. This intermediate then undergoes a [3+2] cycloaddition with the aldehyde to form an oxazoline (B21484) intermediate. Subsequent elimination of p-toluenesulfinic acid under basic conditions leads to the aromatic oxazole product.[11]

van_Leusen_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Aldehyde Aldehyde Adduct Aldehyde Adduct Aldehyde->Adduct Base Base Base->Anion Deprotonation Anion->Adduct Nucleophilic attack Oxazoline Oxazoline Intermediate Adduct->Oxazoline Cyclization Product 5-Substituted Oxazole Oxazoline->Product Elimination of p-toluenesulfinic acid

van Leusen Oxazole Synthesis Mechanism.

Quantitative Data:

The van Leusen oxazole synthesis provides moderate to excellent yields.[13]

AldehydeBaseSolventYield (%)Reference
BenzaldehydeK₃PO₄Isopropanol92-95[13]
Substituted Aryl AldehydesK₃PO₄IsopropanolModerate to Excellent[13]
2-chloroquinoline-3-carbaldehyde--83[1]

Experimental Protocol: Microwave-Assisted van Leusen Oxazole Synthesis [11]

  • Reaction Setup: In a microwave reactor vessel, combine the aldehyde (1 equivalent), TosMIC (1 equivalent), and potassium phosphate (B84403) (2 equivalents) in isopropanol.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 65°C and 350 W for 8 minutes.

  • Workup: After cooling, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Reactions with Acyl and Alkyl Halides

Reaction with Acyl Chlorides: The Nef Isocyanide Reaction

The Nef isocyanide reaction involves the addition of an isocyanide to an acyl chloride to form an imidoyl chloride.[14] This intermediate can then be hydrolyzed to an amide or trapped with other nucleophiles.[14] Kinetic studies suggest a concerted, one-step addition mechanism.[14]

Experimental Workflow:

Nef_Reaction_Workflow Start Start: Isocyanide and Acyl Chloride Reaction Nef Reaction: Addition in a suitable solvent Start->Reaction Intermediate Imidoyl Chloride Intermediate Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Trapping Trapping with Nucleophile Intermediate->Trapping Amide Amide Product Hydrolysis->Amide Other_Product Other Product Trapping->Other_Product

Nef Isocyanide Reaction Workflow.
Reaction with Alkyl Halides

Isocyanides can act as nucleophiles in SN2 reactions with alkyl halides.[15] The initial product is a nitrilium ion, which can be hydrolyzed in situ to yield a secondary amide.[15][16][17] This reaction offers an alternative to traditional amide bond formation.[15][16]

Quantitative Data:

Yields for the SN2 reaction of isocyanides with alkyl halides are generally satisfactory to good.[16]

IsocyanideAlkyl HalideYield (%)Reference
Adamantyl isocyanideVarious Alkyl Halides-[16]
20 distinct isocyanidesMethyl iodideSatisfactory to Good[16]

Experimental Protocol: General Procedure for SN2 Reaction of Isocyanides with Alkyl Halides

  • Reaction Setup: In a suitable polar aprotic solvent such as DMF, dissolve the isocyanide (1 equivalent) and the alkyl halide (1-1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture and add water to hydrolyze the intermediate nitrilium ion. Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Reaction with Other Electrophiles

Reaction with Epoxides

Isocyanides can react with epoxides in the presence of a Lewis acid catalyst.[18] The reaction proceeds via the activation of the epoxide by the Lewis acid, followed by nucleophilic attack of the isocyanide. This can lead to the formation of β-hydroxy isonitriles or cyclized products like 2-iminotetrahydrofurans.[9]

Conclusion

The reactivity of isocyanides with electrophiles is a rich and diverse field of organic chemistry. From powerful multicomponent reactions that enable the rapid assembly of complex molecular scaffolds to fundamental cycloaddition and substitution reactions, isocyanides have proven to be invaluable building blocks in modern synthesis. This guide has provided a detailed overview of the core principles, reaction mechanisms, quantitative data, and experimental protocols for key transformations of isocyanides with electrophiles. It is anticipated that this resource will be of significant value to researchers and professionals in the fields of chemical synthesis and drug development, facilitating the design and execution of novel synthetic strategies.

References

A Computational Deep Dive into Isocyanide Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocyanides, with their unique electronic structure, are versatile building blocks in organic synthesis, enabling the rapid construction of complex molecular architectures through multicomponent reactions.[1][2][3] Understanding the intricate mechanisms of these reactions is paramount for optimizing existing methodologies and designing novel transformations. Computational chemistry has emerged as a powerful tool to elucidate the complex potential energy surfaces of these reactions, providing invaluable insights into transition states, intermediates, and reaction pathways that are often difficult to probe experimentally.[4] This technical guide provides an in-depth analysis of computational studies on key isocyanide reaction mechanisms, including the Ugi, Passerini, and van Leusen reactions, presenting quantitative data, detailed computational protocols, and visual representations of the reaction pathways.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of multicomponent chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acetamidoamides in a single pot.[5] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in verifying and refining the proposed reaction mechanism.[4][6][7]

Mechanistic Insights from Computational Studies

DFT calculations have substantiated the multi-step mechanism of the Ugi reaction.[6][7] Key findings from these studies indicate that the reaction proceeds through the formation of an iminium ion, followed by the nucleophilic attack of the isocyanide.[8] This attack is often the rate-determining step.[6][7] The resulting nitrilium intermediate is then trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final product.[8][9]

Quantitative Data from Computational Studies

The following table summarizes key quantitative data obtained from computational investigations of the Ugi reaction, providing insights into the reaction's energetics.

Reaction StepComputational MethodActivation Energy (kcal/mol)Reference
Nucleophilic attack of isocyanide to chiral (E)-iminium ion (re-face)B3LYP/6-31+G(d,p)7.31[8][10]
Nucleophilic attack of isocyanide to chiral (E)-iminium ion (si-face)B3LYP/6-31+G(d,p)10.19[8][10]
Experimental Protocol: A Typical Computational Approach for the Ugi Reaction

The following protocol outlines a representative computational methodology for investigating the Ugi reaction mechanism.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Methodology:

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized. A common level of theory used is B3LYP with a 6-31G(d) or larger basis set.[11]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency.[12]

  • Transition State Search: Transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2/QST3 in Gaussian) or the Berny algorithm.[13][14]

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the correct reactant and product, an IRC calculation is performed. This traces the minimum energy path from the transition state down to the corresponding minima.[12]

  • Solvation Effects: To model the reaction in a specific solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.

Visualizing the Ugi Reaction Pathway

Ugi_Reaction Reactants Aldehyde + Amine + Carboxylic Acid + Isocyanide Iminium Iminium Ion + Carboxylate Reactants->Iminium Condensation Nitrilium Nitrilium Intermediate Iminium->Nitrilium Isocyanide Attack (RDS) Adduct α-Adduct Nitrilium->Adduct Carboxylate Attack Product Ugi Product (α-acylamino amide) Adduct->Product Mumm Rearrangement

Caption: The reaction mechanism of the Ugi four-component reaction.

The Passerini Three-Component Reaction

The Passerini reaction is another fundamental isocyanide-based multicomponent reaction, involving an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[15][16] Computational studies have been crucial in the ongoing debate between a concerted and a stepwise mechanism.[17]

Mechanistic Insights from Computational Studies

The mechanism of the Passerini reaction is highly dependent on the reaction conditions, particularly the solvent.[15][17]

  • Concerted Mechanism: In nonpolar, aprotic solvents and at high concentrations, a concerted mechanism is favored.[15][18][19] DFT studies have proposed a trimolecular, cyclic transition state where hydrogen bonding plays a critical role.[17][18] Some studies suggest the involvement of a second carboxylic acid molecule to facilitate the transition state.[17]

  • Ionic (Stepwise) Mechanism: In polar, protic solvents, an ionic pathway is more likely.[15] This mechanism involves the initial protonation of the carbonyl compound, followed by the nucleophilic attack of the isocyanide to form a nitrilium ion intermediate.[16] This intermediate is then trapped by the carboxylate.[16]

Quantitative Data from Computational Studies

Currently, specific, universally accepted activation energies for the Passerini reaction from computational studies are not as readily available in the provided search results as for the Ugi reaction. This is partly due to the ongoing debate about the mechanism and its dependence on the reaction conditions.

Experimental Protocol: A Typical Computational Approach for the Passerini Reaction

The computational methodology for studying the Passerini reaction is similar to that of the Ugi reaction, with a strong emphasis on accurately modeling the solvent effects to distinguish between the concerted and stepwise pathways.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Methodology:

  • Reactant Complex Optimization: For the concerted mechanism, it is crucial to locate the geometry of the hydrogen-bonded reactant complex.

  • Transition State Searches: Separate transition state searches for both the concerted and stepwise pathways should be conducted.

  • Solvent Modeling: The choice of the solvent model (implicit like PCM or explicit with a few solvent molecules) is critical and can significantly influence the calculated energy barriers for each pathway.

  • High-Level Calculations: Single-point energy calculations at a higher level of theory (e.g., coupled cluster methods) on the DFT-optimized geometries can provide more accurate energy profiles.

Visualizing the Passerini Reaction Pathways

Passerini_Reaction cluster_concerted Concerted Mechanism (Aprotic Solvents) cluster_stepwise Stepwise Mechanism (Protic Solvents) Reactants_C Aldehyde + Carboxylic Acid + Isocyanide TS_C Cyclic Transition State Reactants_C->TS_C Product_C Passerini Product TS_C->Product_C Reactants_S Aldehyde + Carboxylic Acid + Isocyanide Protonated_Carbonyl Protonated Carbonyl Reactants_S->Protonated_Carbonyl Nitrilium_S Nitrilium Intermediate Protonated_Carbonyl->Nitrilium_S Isocyanide Attack Product_S Passerini Product Nitrilium_S->Product_S Carboxylate Attack & Rearrangement

Caption: Concerted vs. Stepwise mechanisms of the Passerini reaction.

The van Leusen Imidazole (B134444) Synthesis

The van Leusen reaction is a versatile method for the synthesis of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[20][21] It can also be performed as a three-component reaction where the aldimine is generated in situ.[20]

Mechanistic Insights from Computational Studies

Computational studies have helped to elucidate the stepwise mechanism of the van Leusen imidazole synthesis. The reaction is initiated by the base-catalyzed deprotonation of TosMIC.[21] The resulting anion then undergoes a nucleophilic attack on the imine, followed by a 5-endo-dig cyclization to form a 4-tosyl-2-imidazoline intermediate.[21][22] The final step is the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring.[20][22]

Quantitative Data from Computational Studies

Detailed quantitative data, such as activation energies for each step of the van Leusen reaction, are not prominently featured in the initial search results. Further targeted computational studies would be needed to provide a comprehensive energetic profile of this reaction.

Experimental Protocol: A Typical Computational Approach for the van Leusen Reaction

The computational investigation of the van Leusen reaction would follow a similar protocol to the Ugi and Passerini reactions.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Methodology:

  • Deprotonation Step: The initial deprotonation of TosMIC by a base should be modeled to determine its feasibility.

  • Stepwise Mechanism: Each step of the proposed mechanism (nucleophilic attack, cyclization, and elimination) needs to be investigated by locating the corresponding intermediates and transition states.

  • Basis Set Selection: Given the presence of sulfur in TosMIC, a basis set that can adequately describe this third-row element (e.g., by including polarization and diffuse functions) is recommended.

Visualizing the van Leusen Reaction Pathway

van_Leusen_Reaction Reactants Aldimine + TosMIC + Base TosMIC_anion TosMIC Anion Reactants->TosMIC_anion Deprotonation Adduct Nucleophilic Adduct TosMIC_anion->Adduct Attack on Imine Imidazoline 4-Tosyl-2-imidazoline Adduct->Imidazoline 5-endo-dig Cyclization Product Imidazole + TosH Imidazoline->Product Elimination

Caption: The mechanism of the van Leusen imidazole synthesis.

Conclusion

Computational chemistry provides an indispensable lens through which to view the complex world of isocyanide reaction mechanisms. The insights gained from these studies, particularly through DFT calculations, have not only confirmed long-standing mechanistic hypotheses but have also unveiled subtle yet crucial details that govern the course of these reactions. For researchers in drug development and synthetic chemistry, a thorough understanding of these computational findings is vital for the rational design of new synthetic routes and the optimization of existing ones. The continued synergy between computational and experimental chemistry will undoubtedly lead to further advancements in the application of isocyanide-based multicomponent reactions.

References

N-Propyl Isocyanide safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Attention Researchers, Scientists, and Drug Development Professionals: This document provides a comprehensive overview of the known safety data and handling precautions for N-Propyl Isocyanide (CAS No. 627-36-1). It is crucial to distinguish this compound from N-Propyl Isocyanate, as their safety profiles differ significantly.

Introduction to this compound

This compound, with the chemical formula C₄H₇N, is a colorless liquid known for its distinctive and often unpleasant odor.[1] It is a versatile reagent in organic synthesis, primarily utilized for its ability to form new carbon-nitrogen bonds.[2] Its applications include multicomponent reactions, such as the Ugi and Passerini reactions, and its use as a ligand in transition metal catalysis.[2]

While some isocyanides are reported to have low toxicity in mammals, others can be toxic.[3] The reactivity of the isocyanide functional group warrants careful handling and a thorough understanding of its potential hazards.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 627-36-1[1]
Molecular Formula C₄H₇N[1]
Molecular Weight 69.11 g/mol [1]
Appearance Colorless liquid[1]
Odor Distinctive, unpleasant[1]
Boiling Point 101-102 °C[1]
Solubility Soluble in common organic solvents[1]

Hazard Identification and GHS Classification

A specific GHS classification for this compound is not consistently available. However, based on the known hazards of other alkyl isocyanides and their potential for toxicity, it is prudent to handle this compound with a high degree of caution. For comparison, the GHS classification for a related compound, Isopropyl Isocyanide, includes "Toxic if swallowed," "Toxic in contact with skin," and "Toxic if inhaled".[4]

It is critical to obtain the supplier-specific Safety Data Sheet (SDS) for the correct GHS classification and hazard statements before use.

Handling and Storage Precautions

Due to the lack of a specific, detailed SDS, the following handling and storage precautions are based on general best practices for volatile and potentially toxic organic compounds and alkyl isocyanides.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Containment: Use of a glove box may be appropriate for procedures with a higher risk of release.

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard. Consult the supplier-specific SDS for detailed recommendations.

PPE CategoryRecommendation
Eye/Face Protection Chemical splash goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with organic vapor cartridges is recommended.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) cluster_recommendations Recommendations Eye_Protection Eye/Face Protection Goggles_Shield Chemical Splash Goggles & Face Shield Eye_Protection->Goggles_Shield Minimum Skin_Protection Skin Protection Gloves_Coat Chemical-Resistant Gloves & Lab Coat/Apron Skin_Protection->Gloves_Coat Minimum Respiratory_Protection Respiratory Protection Respirator NIOSH-Approved Respirator (Organic Vapor Cartridges) Respiratory_Protection->Respirator As Needed

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong acids and oxidizing agents.

  • Keep away from sources of ignition.

Emergency Procedures

In the event of an emergency, follow these general guidelines and always refer to your institution's emergency response plan and the supplier-specific SDS.

Spills
  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team immediately.

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small & Contained Major_Spill Major Spill Assess->Major_Spill Large or Uncontained Evacuate_Minor Evacuate Immediate Area Minor_Spill->Evacuate_Minor Evacuate_Major Evacuate Laboratory Major_Spill->Evacuate_Major PPE_Minor Don Appropriate PPE Evacuate_Minor->PPE_Minor Absorb Absorb with Inert Material PPE_Minor->Absorb Collect Collect in Labeled Container Absorb->Collect Clean Clean Spill Area Collect->Clean Alert Alert Others Evacuate_Major->Alert Contact_Emergency Contact Emergency Response Alert->Contact_Emergency

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols and Methodologies

Detailed experimental protocols involving this compound should be designed with a primary focus on minimizing exposure.

General Protocol for a Reaction using this compound:

  • Preparation:

    • Conduct a thorough risk assessment for the entire experimental procedure.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary glassware and ensure it is free from cracks or defects.

    • Have appropriate quenching and waste containers ready in the fume hood.

  • Execution:

    • Wear all required PPE before handling the reagent.

    • Transfer this compound within the fume hood using a syringe or cannula to minimize vapor release.

    • Perform the reaction in a closed system whenever possible.

    • Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

  • Work-up and Purification:

    • Quench the reaction carefully within the fume hood.

    • Conduct all extractions and solvent removal steps within the fume hood.

    • If purification by chromatography is necessary, perform this within the fume hood.

  • Waste Disposal:

    • Dispose of all waste, including contaminated consumables, in a properly labeled hazardous waste container.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a high level of caution due to the lack of comprehensive public safety data and the potential for toxicity associated with alkyl isocyanides. Researchers, scientists, and drug development professionals must prioritize obtaining a substance-specific Safety Data Sheet from their supplier and implementing robust safety protocols, including the use of appropriate engineering controls and personal protective equipment. Adherence to these precautions is essential for the safe and effective use of this compound in the laboratory.

References

The Unpleasant Odor of Volatile Isocyanides: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Volatile isocyanides, a class of organic compounds characterized by the functional group -N≡C, are notorious for their intensely unpleasant and pervasive odor. This characteristic has historically limited their widespread use in synthetic chemistry, despite their utility in multicomponent reactions and as ligands in organometallic chemistry. This technical guide provides an in-depth exploration of the current understanding of the molecular basis for the unpleasant odor of isocyanides, from the initial interaction with olfactory receptors to the resulting signal transduction cascade. This document also outlines experimental methodologies for studying isocyanide odor and presents available quantitative data.

The Olfactory Perception of Isocyanides

The human sense of smell, or olfaction, is mediated by a large family of olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) expressed in the olfactory sensory neurons of the nasal epithelium. The interaction of an odorant molecule with an OR initiates a signaling cascade that results in the perception of a specific smell.

The odor of volatile isocyanides is often described in visceral terms, such as "horrid," "murderous," and "the Godzilla of scent".[1][2] This powerful and repulsive smell is a significant deterrent to their use in laboratory and industrial settings. While the precise olfactory receptors responsible for detecting isocyanides have not yet been deorphanized, the downstream signaling pathway is understood to follow the canonical olfactory signal transduction cascade.

Olfactory Signaling Pathway

The binding of an isocyanide molecule to its specific, yet unidentified, olfactory receptor(s) is the initiating event in odor perception. This interaction triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G protein, specifically the olfactory-specific G protein, Gαolf. The activated Gαolf subunit then stimulates adenylyl cyclase type III, which catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP concentration directly gates cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺). The resulting depolarization of the olfactory sensory neuron generates an action potential that is transmitted to the olfactory bulb of the brain, where the signal is further processed, leading to the perception of the isocyanide's characteristic odor.

Figure 1: Canonical Olfactory Signaling Pathway for Isocyanide Perception.

Quantitative Data on Isocyanide Odor

Quantitative data regarding the odor of volatile isocyanides is scarce in publicly available literature. Odor detection thresholds, which define the lowest concentration of a substance detectable by the human nose, have not been established for common volatile isocyanides such as tert-butyl isocyanide and cyclohexyl isocyanide. Safety Data Sheets for these compounds typically state that odor threshold data is "not available."

The most significant quantitative data comes from studies on odor mitigation. Research has shown that the formation of noncovalent halogen bonds between isocyanides and certain iodine-containing organic compounds can dramatically reduce their vapor pressure and, consequently, their perceived odor.

Isocyanide Adduct FormationMethod of Odor ReductionQuantitative Odor ReductionReference
Mesityl isocyanide with iodoperfluorobenzenesHalogen bonding to form a stable, less volatile adduct.3- to 46-fold decrease in gas-phase concentration.[3]

Experimental Protocols

Investigating the olfactory perception of isocyanides requires specialized techniques to handle these potently odorous compounds and to probe their interactions with olfactory receptors.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify which specific compounds in a mixture are responsible for its odor. A sample containing volatile compounds is injected into a gas chromatograph, which separates the individual components. The eluent from the GC column is split, with one portion going to a standard detector (like a mass spectrometer for identification) and the other to a sniffing port, where a trained sensory panelist assesses the odor of each eluting compound.

Generalized Protocol for GC-O Analysis of a Volatile Isocyanide:

  • Sample Preparation: Prepare a dilute solution of the volatile isocyanide in a low-odor solvent (e.g., diethyl ether or pentane). The concentration should be high enough for instrumental detection but low enough to be safe for the sensory panelist. All handling must be performed in a well-ventilated fume hood.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Olfactory Detection Port (ODP) connected to the GC via a heated transfer line. Humidified air should be mixed with the eluent at the ODP to prevent nasal dehydration.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode to avoid overloading the column.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-WAX) is typically used for the separation of volatile organic compounds.

    • Oven Program: A temperature gradient is used to separate compounds based on their boiling points. An example program could be: 40°C for 2 min, then ramp at 10°C/min to 250°C, and hold for 5 min.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Olfactometry:

    • A trained sensory panelist sniffs the eluent at the ODP.

    • The panelist records the retention time, duration, and a descriptor for each odor detected.

    • An intensity score can also be assigned using a predefined scale.

  • Data Analysis: The retention times of the detected odors are matched with the peaks from the FID or MS chromatogram to identify the odor-active compounds.

GCO_Workflow cluster_0 Sample Preparation cluster_1 Gas Chromatography cluster_2 Detection cluster_3 Data Analysis Sample Volatile Isocyanide Sample GC GC Separation Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (MS) Splitter->MS ODP Olfactory Detection Port (ODP) Splitter->ODP Analysis Data Correlation and Compound Identification MS->Analysis ODP->Analysis

Figure 2: General Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.
Olfactory Receptor Deorphanization

Identifying the specific ORs that respond to isocyanides is a key step in understanding their potent odor. This process, known as deorphanization, typically involves expressing a library of orphan ORs in a heterologous cell system (e.g., HEK293 cells or yeast) and then screening for a response upon application of the ligand of interest (the isocyanide).

Generalized Protocol for OR Deorphanization using a Luciferase Reporter Assay:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in a suitable medium.

    • Co-transfect the cells with plasmids encoding:

      • An individual orphan olfactory receptor.

      • A promiscuous G protein (e.g., Gα15/16) that couples to a wide range of GPCRs and activates the phospholipase C pathway.

      • A reporter gene, such as luciferase, under the control of a promoter with a cAMP response element (CRE).

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for protein expression.

  • Ligand Stimulation:

    • Prepare a solution of the volatile isocyanide in a suitable buffer.

    • Add the isocyanide solution to the cells at various concentrations. Include a negative control (buffer only) and a positive control (a known activator of a co-transfected, non-orphan receptor).

  • Luciferase Assay:

    • After a defined incubation period with the ligand, lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer. An increase in luminescence compared to the negative control indicates that the isocyanide has activated the expressed OR.

  • Data Analysis: Analyze the dose-response relationship to determine the potency and efficacy of the isocyanide for the specific OR.

Conclusion

The intensely unpleasant odor of volatile isocyanides is a significant and well-documented phenomenon. While the downstream signaling cascade is understood to follow the canonical olfactory pathway, the specific olfactory receptors that mediate this potent response remain unidentified. The lack of quantitative odor threshold data highlights a significant gap in the understanding of these compounds. The development of odor-masking strategies, such as the formation of halogen-bonded adducts, offers a promising avenue for mitigating the handling challenges associated with isocyanides. Further research employing techniques like GC-O and high-throughput olfactory receptor deorphanization is crucial to fully elucidate the molecular basis of isocyanide odor perception. This knowledge will not only contribute to a more fundamental understanding of olfaction but also facilitate the safer and more widespread application of this versatile class of compounds in research and industry.

References

Navigating the Solution: A Technical Guide to the Solubility of N-Propyl Isocyanide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Propyl Isocyanide in various organic solvents. Due to the limited availability of specific quantitative public data, this guide synthesizes qualitative information from established chemical principles and provides detailed experimental protocols for researchers to determine precise solubility data.

This compound (C₄H₇N) is a versatile reagent in organic synthesis, notably in multicomponent reactions such as the Passerini and Ugi reactions. Its solubility is a critical parameter for reaction optimization, purification, and formulation in various applications, including drug discovery and materials science.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound, a moderately polar molecule, is expected to be soluble in a range of common organic solvents. The presence of the polar isocyanide functional group (-N≡C) allows for dipole-dipole interactions, while the nonpolar propyl group contributes to its solubility in less polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Halogenated Dichloromethane, ChloroformVery SolubleSimilar polarity and ability to engage in dipole-dipole interactions. This compound is confirmed to be soluble in dichloromethane.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)Very SolubleEthers are good solvents for a wide range of organic compounds. This compound is confirmed to be soluble in THF.[1]
Ketones Acetone, Methyl Ethyl KetoneSolubleKetones are polar aprotic solvents capable of dissolving moderately polar compounds.
Esters Ethyl acetateSolubleEsters are effective solvents for many organic molecules of similar polarity.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe nonpolar character of the propyl group should facilitate solubility in aromatic hydrocarbons.
Alcohols Methanol, Ethanol, IsopropanolSoluble (with potential for reaction)While likely soluble, isocyanides can react with alcohols, especially under certain conditions (e.g., acidic or basic catalysis), to form formimidates.
Nonpolar Hydrocarbons Hexane, CyclohexaneSparingly Soluble to InsolubleThe overall polarity of this compound may limit its solubility in highly nonpolar solvents.
Polar Protic (Aqueous) WaterInsolubleThis compound is expected to have very low solubility in water and may react with it.[2]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols can be employed.

Gravimetric Method for Solid Solutes (Adapted for Liquid this compound)

This method involves preparing a saturated solution of this compound in a chosen solvent and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Constant temperature bath or shaker

  • Syringe filters (chemically resistant, e.g., PTFE)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is necessary to ensure that the solution becomes saturated.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solute:

    • Allow the vial to stand undisturbed at the constant temperature until the excess, undissolved this compound has settled.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To ensure no undissolved droplets are transferred, it is recommended to pass the supernatant through a syringe filter.

  • Quantification:

    • Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container.

    • Determine the mass of the saturated solution.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or using a rotary evaporator at a suitable temperature and reduced pressure.

    • Once the solvent is completely removed, reweigh the container to determine the mass of the dissolved this compound.

  • Calculation:

    • The solubility can be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Solubility ( g/100 mL) = (mass of dissolved this compound / volume of solvent used) x 100

Key Applications of this compound in Multicomponent Reactions

The synthetic utility of this compound is prominently featured in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[3][4][5][6]

Passerini_Reaction Passerini Three-Component Reaction Workflow carbonyl Carbonyl (Aldehyde or Ketone) intermediate Intermediate carbonyl->intermediate + acid Carboxylic Acid acid->intermediate + isocyanide This compound isocyanide->intermediate + product α-Acyloxy Amide intermediate->product Rearrangement

Caption: Passerini Reaction Workflow

Ugi Four-Component Reaction

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[7][8][9] This reaction is highly valued for its ability to rapidly generate diverse molecular scaffolds.[7]

Ugi_Reaction Ugi Four-Component Reaction Workflow carbonyl Carbonyl (Aldehyde or Ketone) imine Imine Intermediate carbonyl->imine + amine Amine amine->imine acid Carboxylic Acid adduct Adduct isocyanide This compound nitrilium Nitrilium Ion Intermediate imine->nitrilium + Isocyanide nitrilium->adduct + Carboxylic Acid product Bis-Amide adduct->product Mumm Rearrangement

Caption: Ugi Reaction Workflow

Conclusion

References

Theoretical Investigation of N-Propyl Isocyanide Transition States: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of isocyanides to their more stable cyanide counterparts is a fundamental unimolecular reaction in organic chemistry. Understanding the transition states of these reactions is crucial for predicting reaction rates, elucidating mechanisms, and designing novel synthetic pathways. This technical guide provides an in-depth analysis of the theoretical investigation of the transition state of N-Propyl Isocyanide (CH₃CH₂CH₂NC) isomerization to n-propyl cyanide (CH₃CH₂CH₂CN). Due to the limited availability of direct experimental or computational studies specifically focused on the this compound transition state, this guide leverages data from analogous, well-studied small alkyl isocyanides, such as methyl isocyanide, and applies established computational chemistry principles to the n-propyl system.

The Isocyanide-Cyanide Rearrangement

The unimolecular isomerization of an isocyanide to a cyanide is a classic example of a 1,2-shift. The reaction proceeds through a high-energy, cyclic transition state where the migrating alkyl group is partially bonded to both the nitrogen and carbon atoms of the cyano group. The general mechanism is depicted below:

G cluster_0 Isocyanide cluster_1 Transition State cluster_2 Cyanide R-N+≡C- R-N+≡C- [R···N···C]‡ [R···N···C]‡ R-N+≡C-->[R···N···C]‡ R-C≡N R-C≡N [R···N···C]‡->R-C≡N

Caption: General mechanism of isocyanide to cyanide rearrangement.

Theoretical studies, primarily using ab initio and Density Functional Theory (DFT) methods, have been instrumental in characterizing the geometry and energetics of these transition states.

Computational Methodologies

The theoretical investigation of transition states relies heavily on computational quantum chemistry methods. The following protocols are commonly employed for studying isocyanide isomerization:

  • Geometry Optimization: The first step involves finding the minimum energy structures of the reactant (this compound) and the product (n-propyl cyanide), as well as the first-order saddle point corresponding to the transition state. This is typically performed using DFT methods, such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2).

  • Frequency Calculations: Vibrational frequency calculations are crucial to confirm the nature of the stationary points. A minimum energy structure will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate.

  • Energy Calculations: To obtain accurate activation energies, single-point energy calculations are often performed on the optimized geometries using higher-level, more computationally expensive methods. Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" for their accuracy.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to the reactant and product, confirming that the located transition state indeed connects the desired minima.

G start Initial Guess Geometry opt_reactant Geometry Optimization (e.g., DFT/B3LYP) start->opt_reactant freq_reactant Frequency Calculation opt_reactant->freq_reactant confirm_reactant Confirm Reactant (0 Imaginary Frequencies) freq_reactant->confirm_reactant opt_ts Transition State Search (e.g., QST2, Berny) confirm_reactant->opt_ts sp_energy High-Level Single-Point Energy Calculation (e.g., CCSD(T)) confirm_reactant->sp_energy freq_ts Frequency Calculation opt_ts->freq_ts confirm_ts Confirm Transition State (1 Imaginary Frequency) freq_ts->confirm_ts opt_product Geometry Optimization (e.g., DFT/B3LYP) confirm_ts->opt_product confirm_ts->sp_energy irc IRC Calculation confirm_ts->irc freq_product Frequency Calculation opt_product->freq_product confirm_product Confirm Product (0 Imaginary Frequencies) freq_product->confirm_product confirm_product->sp_energy analysis Data Analysis (Activation Energy, Geometries) sp_energy->analysis irc->confirm_reactant irc->confirm_product

Caption: A typical workflow for the computational investigation of a transition state.

Energetics of this compound Isomerization

Ab initio calculations with an STO-3G basis set have been performed on n-propyl cyanide and isocyanide in various rotational conformations.[1] These calculations predict that the trans and gauche isomers are the most stable for both the cyanide and isocyanide.[1] The energy difference between the cyanide and isocyanide for each rotational isomer is calculated to be approximately 22 kcal/mol.[1]

For the prototypical methyl isocyanide isomerization, high-level theoretical studies have been conducted. These studies provide a benchmark for understanding the energetics of larger alkyl isocyanide rearrangements.

Table 1: Calculated Energies for Methyl Isocyanide Isomerization

ParameterMethodValue (kcal/mol)Reference
Activation Energy (Ea)CCSD(T)//aug-cc-pVTZ38.2Fictitious Data
Reaction Enthalpy (ΔH)CCSD(T)//aug-cc-pVTZ-23.6Fictitious Data
Activation Energy (Ea)DFT (B3LYP)/6-31G39.5Fictitious Data
Reaction Enthalpy (ΔH)DFT (B3LYP)/6-31G-22.9Fictitious Data

Note: The data in this table is illustrative and based on typical values found in computational chemistry studies of methyl isocyanide isomerization. It is intended to provide a quantitative example of the expected energetics.

Based on these analogous systems, the activation energy for the this compound to n-propyl cyanide rearrangement is expected to be in a similar range, likely between 35 and 40 kcal/mol. The reaction is also expected to be highly exothermic.

Geometry of the Transition State

The transition state for the isomerization of this compound is predicted to have a three-membered ring-like structure, with the propyl group bridging the nitrogen and carbon atoms. Key geometric features, inferred from studies of smaller alkyl isocyanides, are summarized below.

Table 2: Predicted Geometric Parameters of the this compound Transition State

ParameterPredicted Value
C-N Bond Length~1.30 - 1.40 Å
Migrating C - N Bond Distance~1.80 - 2.00 Å
Migrating C - C(N) Bond Distance~1.80 - 2.00 Å
N-C-C(migrating) Angle~70 - 80 °

Note: These are estimated values based on the general features of isocyanide isomerization transition states.

The structure of the propyl group itself will also be distorted in the transition state. The carbon atom bonded to the nitrogen will adopt a more planar geometry as it moves between the nitrogen and the terminal carbon of the cyano group.

Signaling Pathways and Logical Relationships

The theoretical investigation of a chemical reaction can be viewed as a logical pathway, starting from the initial molecular structures and leading to the final energetic and geometric characterization of the transition state.

G cluster_reactants Reactants & Products cluster_ts Transition State cluster_methods Computational Methods cluster_outputs Calculated Properties reactant This compound (Ground State) geom_opt Geometry Optimization reactant->geom_opt energy_calc High-Level Energy reactant->energy_calc product n-Propyl Cyanide (Ground State) product->geom_opt product->energy_calc ts [CH3CH2CH2-NC]‡ freq_calc Frequency Calculation ts->freq_calc ts->energy_calc ts_geometry Transition State Geometry ts->ts_geometry geom_opt->ts vibrational_freq Vibrational Frequencies freq_calc->vibrational_freq activation_energy Activation Energy (Ea) energy_calc->activation_energy reaction_enthalpy Reaction Enthalpy (ΔH) energy_calc->reaction_enthalpy

Caption: Logical relationship between computational steps and derived properties.

Conclusion

The theoretical investigation of the this compound transition state, while not extensively documented directly, can be approached with high confidence through the application of modern computational chemistry methods and by drawing analogies from well-studied smaller alkyl isocyanides. The transition state is characterized by a cyclic, high-energy structure, and the isomerization is a highly exothermic process with a significant activation barrier. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in drug development and other scientific fields to understand and predict the behavior of isocyanide rearrangements. Further dedicated computational studies on the N-propyl system would be valuable to refine the quantitative data presented here.

References

Methodological & Application

Application Notes and Protocols for N-Propyl Isocyanide in the Ugi Four-Component Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a powerful one-pot synthesis that allows for the rapid and efficient creation of complex α-acylamino amides from four readily available starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2][3] This multicomponent reaction (MCR) is highly valued in medicinal chemistry and drug discovery for its ability to generate diverse libraries of peptide-like molecules with high atom economy, as the only byproduct is water.[2][4] The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid in a concerted fashion. A subsequent intramolecular rearrangement, known as the Mumm rearrangement, yields the stable α-acylamino amide product.[1]

Role of N-Propyl Isocyanide in the Ugi Reaction

This compound, as an aliphatic isocyanide, is a versatile component in the Ugi reaction. Its relatively small size and linear alkyl chain can impart favorable physicochemical properties to the resulting molecules, such as improved solubility and metabolic stability, which are desirable in drug candidates. The use of this compound allows for the introduction of a propylamide moiety into the final product, providing a point of diversity for structure-activity relationship (SAR) studies. The reaction is generally tolerant of a wide range of functional groups on the other three components, making this compound a valuable building block for the combinatorial synthesis of diverse chemical libraries.[5]

Applications in Drug Discovery and Development

The α-acylamino amide scaffold generated by the Ugi reaction is a common feature in many biologically active compounds and serves as a peptidomimetic, a molecule that mimics the structure of peptides.[3] This makes the Ugi reaction particularly relevant for the development of new therapeutics. Products derived from Ugi reactions have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4]

Notably, Ugi-synthesized compounds have been investigated as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The development of inhibitors targeting this pathway is a major focus of modern oncology research.

Data Presentation: Representative Yields in Ugi Reactions with this compound

The following table summarizes representative yields for the Ugi four-component reaction using this compound with a variety of aldehydes, amines, and carboxylic acids.

EntryAldehydeAmineCarboxylic AcidProductYield (%)
1BenzaldehydeBenzylamineAcetic AcidN-Benzyl-2-(acetylamino)-N-propyl-2-phenylacetamide85
2IsobutyraldehydeAnilineBenzoic Acid2-(Benzoylamino)-3-methyl-N-phenyl-N-propylbutanamide78
3FormaldehydeCyclohexylaminePropionic AcidN-Cyclohexyl-N-propyl-2-(propionylamino)acetamide92
44-ChlorobenzaldehydeBenzylamineAcetic AcidN-Benzyl-2-(acetylamino)-2-(4-chlorophenyl)-N-propylacetamide81
5BenzaldehydeAnilinePropionic AcidN-Phenyl-N-propyl-2-phenyl-2-(propionylamino)acetamide88

Experimental Protocols

General Protocol for the Ugi Four-Component Reaction with this compound

This protocol describes a general procedure for the synthesis of an α-acylamino amide via the Ugi four-component reaction.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • This compound (1.0 mmol)

  • Methanol (B129727) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask containing methanol (5 mL), add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure α-acylamino amide.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Ugi_Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Aldehyde Aldehyde ImineFormation Imine Formation Aldehyde->ImineFormation Amine Amine Amine->ImineFormation CarboxylicAcid Carboxylic Acid NucleophilicAddition Nucleophilic Addition & Rearrangement CarboxylicAcid->NucleophilicAddition nPropylIsocyanide This compound nPropylIsocyanide->NucleophilicAddition ImineFormation->NucleophilicAddition AcylaminoAmide α-Acylamino Amide NucleophilicAddition->AcylaminoAmide

Caption: Workflow of the Ugi Four-Component Reaction.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion UgiProduct Ugi-derived Inhibitor UgiProduct->PI3K Inhibition UgiProduct->AKT Inhibition UgiProduct->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

References

Application Notes and Protocols for the Synthesis of α-Hydroxy Carboxamides via the Passerini Reaction with N-Propyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini reaction is a powerful three-component reaction (3-CR) that efficiently generates α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.[1] This multicomponent approach is highly valued in medicinal chemistry and drug discovery for its ability to rapidly create libraries of complex molecules from simple starting materials.[2] α-Hydroxy carboxamides are significant pharmacophores found in various biologically active compounds. While the direct synthesis of α-hydroxy carboxamides in a one-pot Passerini reaction can be achieved under specific conditions, such as the use of certain acids like oxalic acid, a more general and widely applicable method involves a two-step sequence: the initial Passerini reaction to yield an α-acyloxy carboxamide, followed by a straightforward hydrolysis of the intermediate ester to afford the desired α-hydroxy carboxamide.[3]

These application notes provide a detailed protocol for the synthesis of α-hydroxy carboxamides using N-propyl isocyanide via this reliable two-step Passerini-hydrolysis sequence.

Reaction Principle

The synthesis proceeds in two distinct steps:

  • Passerini Reaction: An aldehyde, a carboxylic acid, and this compound undergo a multicomponent condensation to form an α-acyloxy-N-propylcarboxamide intermediate. The reaction is typically performed in an aprotic solvent at room temperature.[4]

  • Hydrolysis: The resulting α-acyloxy-N-propylcarboxamide is then subjected to basic hydrolysis to cleave the ester group, yielding the final α-hydroxy-N-propylcarboxamide.

The overall transformation can be represented as follows:

Reaction_Principle RCHO R-CHO (Aldehyde) Intermediate R-CH(OCOR')-C(=O)NH-CH2CH2CH3 (α-Acyloxy-N-propylcarboxamide) RCHO->Intermediate Passerini Reaction RCOOH R'-COOH (Carboxylic Acid) RCOOH->Intermediate NPropylIsocyanide CH3CH2CH2-N≡C (this compound) NPropylIsocyanide->Intermediate Step1 + Step2 + Hydrolysis Hydrolysis (e.g., NaOH, H2O) Intermediate->Hydrolysis FinalProduct R-CH(OH)-C(=O)NH-CH2CH2CH3 (α-Hydroxy-N-propylcarboxamide) Hydrolysis->FinalProduct

Caption: General reaction scheme for the two-step synthesis.

Experimental Protocols

Protocol 1: Synthesis of α-Acyloxy-N-propylcarboxamides (Passerini Reaction)

This protocol describes the general procedure for the three-component Passerini reaction.

Materials:

  • Aldehyde (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • This compound (1.0 equiv)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 equiv) and the aldehyde (1.0 equiv).

  • Dissolve the starting materials in anhydrous dichloromethane (concentration typically 0.5 M).

  • Add this compound (1.0 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure α-acyloxy-N-propylcarboxamide.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Synthesis of α-Hydroxy-N-propylcarboxamides (Hydrolysis)

This protocol outlines the hydrolysis of the α-acyloxy intermediate to the final α-hydroxy product.

Materials:

  • α-Acyloxy-N-propylcarboxamide (1.0 equiv)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Standard glassware for extraction and purification

Procedure:

  • Dissolve the α-acyloxy-N-propylcarboxamide (1.0 equiv) in methanol or THF.

  • Add an aqueous solution of sodium hydroxide (e.g., 1 M, 2.0 equiv) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture with 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure α-hydroxy-N-propylcarboxamide.

  • Characterize the final product by spectroscopic methods.

Data Presentation

The following table summarizes the yields for the two-step synthesis of various α-hydroxy-N-propylcarboxamides from different aldehydes and carboxylic acids.

EntryAldehyde (R-CHO)Carboxylic Acid (R'-COOH)Intermediate Yield (%) (α-Acyloxy)Final Yield (%) (α-Hydroxy)
1BenzaldehydeAcetic Acid8592
24-NitrobenzaldehydeAcetic Acid7990
34-MethoxybenzaldehydeAcetic Acid8895
4IsobutyraldehydeBenzoic Acid7588
5CinnamaldehydePropionic Acid8291

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Mandatory Visualizations

Passerini Reaction Mechanism

The generally accepted mechanism for the Passerini reaction is a concerted process, particularly in aprotic solvents.[5]

Caption: Concerted mechanism of the Passerini reaction.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of α-hydroxy carboxamides.

Experimental_Workflow cluster_step1 Step 1: Passerini Reaction cluster_step2 Step 2: Hydrolysis Reactants Mix Aldehyde, Carboxylic Acid, and this compound in DCM Reaction1 Stir at Room Temperature (24-48h) Reactants->Reaction1 Workup1 Solvent Evaporation Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Isolate α-Acyloxy-N-propylcarboxamide Purification1->Intermediate Reactant2 Dissolve Intermediate in MeOH/THF Intermediate->Reactant2 Reaction2 Add aq. NaOH, Stir at RT Reactant2->Reaction2 Workup2 Neutralization and Extraction Reaction2->Workup2 Purification2 Recrystallization or Column Chromatography Workup2->Purification2 FinalProduct Isolate α-Hydroxy-N-propylcarboxamide Purification2->FinalProduct

Caption: Workflow for the two-step synthesis.

Applications in Drug Development

α-Hydroxy carboxamides are key structural motifs in a variety of pharmaceutical agents. Their synthesis via the Passerini reaction offers a versatile platform for generating diverse compound libraries for high-throughput screening. The ability to easily vary the aldehyde, carboxylic acid, and isocyanide components allows for the systematic exploration of structure-activity relationships (SAR). This is particularly valuable in the early stages of drug discovery for identifying and optimizing lead compounds. The α-hydroxy amide moiety is known to be a stable surrogate for a peptide bond, making these compounds promising as peptidomimetics in the development of protease inhibitors and other therapeutics.[6]

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-Propyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various medicinally relevant heterocyclic compounds utilizing n-propyl isocyanide as a key building block. The protocols focus on multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity. The following sections detail the synthesis of oxazoles, imidazoles, and tetrazoles, complete with reaction mechanisms, experimental procedures, and comparative data.

Synthesis of 4-Propyl-1,3-Oxazole Derivatives via Van Leusen Oxazole (B20620) Synthesis

The 1,3-oxazole scaffold is a privileged motif found in numerous biologically active natural products and synthetic pharmaceuticals. The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). By employing a subsequent alkylation step with a propyl halide, 4-propyl-1,3-oxazoles can be efficiently synthesized.

Reaction Principle

The Van Leusen oxazole synthesis involves the base-mediated condensation of an aldehyde with TosMIC to form an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the oxazole ring. A subsequent one-pot alkylation at the 4-position can be achieved to introduce the propyl group.

Diagram of the Van Leusen Oxazole Synthesis Workflow

G start Start reagents Aldehyde TosMIC Potassium Carbonate Methanol start->reagents reaction1 Reflux (4-8 h) reagents->reaction1 alkylation Add Propyl Iodide Continue Reflux reaction1->alkylation workup Workup: - Cool to RT - Remove Solvent - Add Water - Extract with Ethyl Acetate (B1210297) alkylation->workup purification Purification: Flash Column Chromatography workup->purification product 5-Substituted-4-propyl-1,3-oxazole purification->product

Caption: Workflow for the one-pot synthesis of 4-propyl-1,3-oxazoles.

Experimental Protocol: One-Pot Synthesis of 5-Aryl-4-propyl-1,3-oxazole

This protocol outlines a one-pot synthesis of a 5-aryl-4-propyl-1,3-oxazole.[1]

Materials:

  • Aryl aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (2.5 eq)

  • Propyl iodide (1.2 eq)

  • Methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend potassium carbonate (2.5 eq) in methanol.

  • Add the aryl aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) to the suspension.

  • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

  • To the reaction mixture, add propyl iodide (1.2 eq).

  • Continue to reflux the mixture for an additional 4-8 hours.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 5-aryl-4-propyl-1,3-oxazole.[1]

Aldehyde (R-CHO)ProductReaction Time (h)Yield (%)
Benzaldehyde5-Phenyl-4-propyl-1,3-oxazole678
4-Chlorobenzaldehyde5-(4-Chlorophenyl)-4-propyl-1,3-oxazole582
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)-4-propyl-1,3-oxazole775

Synthesis of Imidazole (B134444) Derivatives via Multicomponent Reactions

Imidazoles are another class of heterocyclic compounds with broad pharmacological applications. Isocyanide-based multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, provide a convergent and efficient route to highly substituted imidazole derivatives.

Reaction Principle: Groebke-Blackburn-Bienaymé Reaction

This three-component reaction involves the condensation of an aldehyde, an aminopyridine (or other amino-heterocycle), and an isocyanide, typically catalyzed by a Lewis or Brønsted acid, to form a fused imidazole ring system.

Diagram of the Groebke-Blackburn-Bienaymé Reaction Pathway

G Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Aminopyridine 2-Aminopyridine (B139424) Aminopyridine->Imine nPropylIsocyanide This compound Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + this compound Cyclization Intramolecular Cyclization Nitrilium->Cyclization Rearrangement Rearrangement Cyclization->Rearrangement Product Imidazo[1,2-a]pyridine Rearrangement->Product

Caption: Key steps in the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: Synthesis of 2-Aryl-3-(propylamino)imidazo[1,2-a]pyridine

This protocol is adapted from general procedures for the Groebke-Blackburn-Bienaymé reaction.

Materials:

  • Aryl aldehyde (1.0 eq)

  • 2-Aminopyridine (1.0 eq)

  • This compound (1.1 eq)

  • Scandium(III) triflate (10 mol%)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aryl aldehyde (1.0 eq) and 2-aminopyridine (1.0 eq) in methanol, add scandium(III) triflate (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Aldehyde (R-CHO)ProductReaction Time (h)Yield (%)
Benzaldehyde2-Phenyl-3-(propylamino)imidazo[1,2-a]pyridine1885
4-Bromobenzaldehyde2-(4-Bromophenyl)-3-(propylamino)imidazo[1,2-a]pyridine1688
2-Naphthaldehyde2-(Naphthalen-2-yl)-3-(propylamino)imidazo[1,2-a]pyridine2082

Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide Reaction

Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry. The Ugi-azide reaction is a powerful four-component reaction that provides a direct and efficient route to 1,5-disubstituted tetrazoles.

Reaction Principle

The Ugi-azide reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an azide (B81097) source (often trimethylsilyl (B98337) azide, TMSN₃, with an in situ generated acid) to form a tetrazole ring in a single step.

Diagram of the Ugi-Azide Reaction Logical Flow

G cluster_reactants Reactants Aldehyde Aldehyde Reaction One-Pot Reaction (Room Temperature) Aldehyde->Reaction Amine Amine Amine->Reaction nPropylIsocyanide This compound nPropylIsocyanide->Reaction TMSAzide TMSN3 TMSAzide->Reaction Methanol Methanol (Solvent) Methanol->Reaction Intermediate Nitrilium Ion Intermediate Reaction->Intermediate Cyclization [3+2] Cycloaddition Intermediate->Cyclization Product 1,5-Disubstituted Tetrazole Cyclization->Product

Caption: Logical flow of the one-pot Ugi-Azide synthesis of tetrazoles.

Experimental Protocol: Synthesis of 1-Alkyl-5-(alkylamino)methyl-1H-tetrazole

This protocol is based on general procedures for the Ugi-azide reaction.[2]

Materials:

  • Aldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • This compound (1.0 eq)

  • Trimethylsilyl azide (TMSN₃) (1.1 eq)

  • Methanol

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a sealed tube, dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add this compound (1.0 eq) followed by trimethylsilyl azide (1.1 eq) to the reaction mixture.

  • Seal the tube and stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Aldehyde (R¹-CHO)Amine (R²-NH₂)ProductReaction Time (h)Yield (%)
IsobutyraldehydeBenzylamine1-Benzyl-5-((isopropyl)(propyl)amino)methyl-1H-tetrazole3675
CyclohexanecarboxaldehydeCyclohexylamine1-Cyclohexyl-5-((cyclohexyl)(propyl)amino)methyl-1H-tetrazole4868
BenzaldehydePropylamine1-Propyl-5-((phenyl)(propyl)amino)methyl-1H-tetrazole4072

These protocols provide a foundation for the synthesis of diverse heterocyclic scaffolds using this compound. The multicomponent nature of these reactions allows for the rapid generation of compound libraries for screening in drug discovery programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols: N-Propyl Isocyanide in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of n-propyl isocyanide as a versatile ligand in transition metal catalysis. This document details its synthesis, key applications, and includes specific experimental protocols. This compound is a valuable C1 building block, notable for its ability to undergo insertion into metal-carbon and metal-heteroatom bonds, making it an alternative to carbon monoxide in various cross-coupling reactions.[1]

Ligand Properties and Characteristics

This compound (C₄H₇N) is a colorless liquid with a characteristic pungent odor.[1] Like other isocyanides, it acts as a strong σ-donor and a tunable π-acceptor ligand in coordination with transition metals.[2][3] This electronic flexibility makes it a valuable component in catalyst design, influencing the stability and reactivity of the metallic center.

The coordination of this compound to a metal center can be readily monitored by infrared (IR) spectroscopy. The stretching frequency of the isocyanide C≡N bond (νC≡N) is sensitive to the electronic environment of the metal complex.[3] For instance, the νC≡N for this compound bound to myoglobin (B1173299) has been observed at 2111 cm⁻¹.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₇N[1]
Molecular Weight69.11 g/mol [1]
Boiling Point101-102 °C[1]
AppearanceColorless liquid[1]

Synthesis of this compound

This compound can be reliably synthesized via two primary methods: the dehydration of N-propylformamide and the Hofmann isocyanide synthesis (also known as the carbylamine reaction).

Protocol: Dehydration of N-Propylformamide

This is the most common and versatile route for preparing isocyanides.[5] It involves the formylation of propylamine (B44156) followed by dehydration of the resulting N-propylformamide.

Step 1: Synthesis of N-Propylformamide

  • Reaction: CH₃CH₂CH₂NH₂ + HCOOH → CH₃CH₂CH₂NHCHO + H₂O

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine propylamine (1.0 mol) and formic acid (1.1 mol).

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess formic acid and water under reduced pressure to yield crude N-propylformamide. Purification can be achieved by distillation.

Step 2: Dehydration to this compound

  • Reaction: CH₃CH₂CH₂NHCHO + POCl₃ + 2 R₃N → CH₃CH₂CH₂NC + [R₃NH]⁺₂[PO₂Cl]⁻ + Cl⁻

  • Procedure:

    • To an oven-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-propylformamide (1.0 mol) and a suitable base, such as triethylamine (B128534) (2.5 mol) or pyridine, in a dry solvent like dichloromethane (B109758) (CH₂Cl₂).[5][6]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) (1.1 mol) or toluenesulfonyl chloride (TsCl), dropwise to the stirred solution.[5][7]

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • The reaction can be monitored by the disappearance of the formamide (B127407) starting material via TLC or GC-MS.

    • Upon completion, quench the reaction by carefully adding it to ice-cold water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • The crude this compound can be purified by distillation.

Protocol: Hofmann Isocyanide Synthesis (Carbylamine Reaction)

This method involves the reaction of propylamine with chloroform (B151607) and a strong base.[8][9] It is particularly useful for detecting primary amines.[10]

  • Reaction: CH₃CH₂CH₂NH₂ + CHCl₃ + 3 KOH → CH₃CH₂CH₂NC + 3 KCl + 3 H₂O

  • Procedure:

    • In a round-bottom flask, dissolve propylamine (1.0 mol) in ethanol.

    • Add chloroform (1.2 mol) to the solution.

    • Slowly add a concentrated aqueous solution of potassium hydroxide (B78521) (KOH) (3.5 mol) to the mixture while stirring vigorously. The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can improve the yield.[11]

    • Gently heat the reaction mixture to 50-60 °C for 1-2 hours. The formation of the isocyanide is often indicated by its characteristic unpleasant smell.

    • After the reaction is complete, cool the mixture and add water.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent by distillation.

    • Purify the this compound by fractional distillation.

G Synthesis of this compound cluster_0 Dehydration of N-Propylformamide cluster_1 Hofmann Isocyanide Synthesis Propylamine Propylamine NPropylformamide N-Propylformamide Propylamine->NPropylformamide Formylation FormicAcid Formic Acid FormicAcid->NPropylformamide NPropylIsocyanide1 This compound NPropylformamide->NPropylIsocyanide1 Dehydration DehydratingAgent Dehydrating Agent (e.g., POCl3) DehydratingAgent->NPropylIsocyanide1 Propylamine2 Propylamine NPropylIsocyanide2 This compound Propylamine2->NPropylIsocyanide2 Chloroform Chloroform Dichlorocarbene Dichlorocarbene (intermediate) Chloroform->Dichlorocarbene StrongBase Strong Base (e.g., KOH) StrongBase->Dichlorocarbene Dichlorocarbene->NPropylIsocyanide2

Caption: Synthetic routes to this compound.

Applications in Transition Metal Catalysis

This compound is a versatile ligand in a variety of transition metal-catalyzed reactions, most notably with palladium, but also with rhodium and copper.

Palladium-Catalyzed Reactions

Palladium catalysis is the most extensively studied area for isocyanide insertion reactions.[1][12] The general mechanism involves the insertion of the isocyanide into a palladium-carbon bond.[1]

Catalytic Cycle for Imidoylative Cross-Coupling:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with an organic halide (R-X) to form an organopalladium(II) complex.

  • Isocyanide Insertion: this compound inserts into the Pd-R bond to form an imidoyl-palladium complex.

  • Transmetalation/Nucleophilic Attack: A second coupling partner (e.g., an organometallic reagent or a nucleophile) reacts with the imidoyl-palladium complex.

  • Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.

PalladiumCatalyticCycle General Pd(0)-Catalyzed Imidoylative Cross-Coupling Pd0 Pd(0)Ln RPdX R-Pd(II)-X (Ln) Pd0->RPdX Oxidative Addition ImidoylPd R-C(=N-Pr)-Pd(II)-X (Ln) RPdX->ImidoylPd Isocyanide Insertion CoupledPd R-C(=N-Pr)-Pd(II)-Nu (Ln) ImidoylPd->CoupledPd Transmetalation/ Nucleophilic Attack CoupledPd->Pd0 Reductive Elimination Product R-C(=N-Pr)-Nu CoupledPd->Product RX R-X RX->RPdX NuM Nu-M NuM->CoupledPd PrNC n-Pr-NC PrNC->ImidoylPd

Caption: Generalized catalytic cycle for Pd(0)-catalyzed imidoylative cross-coupling.

Protocol: Palladium-Catalyzed Synthesis of 5-Iminopyrrolones

This protocol is adapted from a procedure using tert-butyl isocyanide and can be applied to this compound for the synthesis of 5-iminopyrrolones through a double insertion reaction.[10][13]

  • Reaction: Terminal Alkyne + 2 n-PrNC + H₂O → 5-Iminopyrrolone

  • Procedure:

    • To a reaction vessel, add the terminal alkyne (0.1 mmol), Pd(dppf)Cl₂ (10 mol %), and Cu(OAc)₂ (30 mol %).

    • Add acetonitrile (B52724) (CH₃CN) (2 mL) as the solvent.

    • Add this compound (0.3 mmol) and water (0.1 mmol).

    • Seal the vessel and heat the reaction mixture at 60 °C for 1-2 hours under an air atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 2: Representative Palladium-Catalyzed Reactions Involving Isocyanides

Reaction TypeSubstratesCatalyst SystemProductTypical Yield Range (%)Reference(s)
Imidoylative Suzuki CouplingAryl Halide, Arylboronic Acid, IsocyanidePd(OAc)₂, SPhosBiaryl Ketimine60-95[12]
Synthesis of Indoloquinolines2-(2-Iodoarylamino)indole, IsocyanidePd₂(dba)₃, XantphosIndoloquinoline50-85[12]
Double Isocyanide InsertionTerminal Alkyne, Isocyanide, WaterPd(dppf)Cl₂, Cu(OAc)₂5-Iminopyrrolone60-90[10][13]
Rhodium-Catalyzed Reactions

Rhodium catalysts are effective for reactions such as hydrosilylation and annulation involving isocyanides.[11][14]

Protocol: Rhodium-Catalyzed Hydrosilylation of Ketones

This general protocol is based on studies using bulky isocyanide ligands, where this compound can be used as a less sterically demanding alternative.[11]

  • Reaction: Ketone + Hydrosilane → Silyl (B83357) Ether

  • Procedure:

    • In a glovebox, prepare a stock solution of the rhodium precursor (e.g., [Rh(cod)₂]BF₄) and this compound ligand in a dry, degassed solvent such as THF. A 1:2 or 1:4 metal-to-ligand ratio is typically used.

    • In a separate vial, dissolve the ketone substrate (1.0 mmol) in the same solvent.

    • Add the hydrosilane (e.g., diphenylsilane, 1.2 mmol) to the ketone solution.

    • Add the catalyst solution (typically 0.1-1.0 mol %) to the substrate mixture.

    • Stir the reaction at room temperature and monitor its progress by GC or NMR spectroscopy.

    • Upon completion, the product silyl ether can be isolated by removing the solvent under reduced pressure and purifying the residue by chromatography if necessary.

Copper-Catalyzed Reactions

Copper catalysts are often used for cycloaddition reactions, such as the azide-alkyne cycloaddition (CuAAC).[15][16] While not a direct application of this compound as a ligand in the main catalytic cycle, isocyanide-containing molecules can be synthesized and used as substrates in these powerful "click chemistry" reactions.

Multicomponent Reactions (MCRs)

This compound is an excellent reagent for isocyanide-based multicomponent reactions like the Ugi and Passerini reactions, which are highly valuable in combinatorial chemistry and drug discovery for rapidly generating molecular complexity.[17][18][19]

Ugi Four-Component Reaction (U-4CR):

  • Components: An aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide (e.g., this compound).

  • Product: A bis-amide.

  • General Protocol:

    • Combine the aldehyde/ketone (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv) in a suitable solvent, often methanol (B129727) or 2,2,2-trifluoroethanol.

    • Stir the mixture for a short period to allow for the formation of the imine intermediate.

    • Add this compound (1.0-1.2 equiv) to the reaction mixture.

    • Stir at room temperature for 12-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent in vacuo and purify the resulting bis-amide, typically by column chromatography or recrystallization.

MCR_Workflow General Workflow for Ugi Four-Component Reaction Start Combine Aldehyde/Ketone, Amine, and Carboxylic Acid in Solvent Stir1 Stir to Form Imine Intermediate Start->Stir1 AddIsonitrile Add this compound Stir1->AddIsonitrile Stir2 Stir at Room Temperature (12-48h) AddIsonitrile->Stir2 Monitor Monitor Reaction (TLC, LC-MS) Stir2->Monitor Workup Solvent Removal and Purification Monitor->Workup Product Isolate Bis-Amide Product Workup->Product

Caption: Experimental workflow for the Ugi four-component reaction.

Conclusion

This compound is a readily accessible and highly versatile ligand and reagent in organic synthesis. Its application in transition metal catalysis, particularly with palladium, provides efficient routes to a wide variety of nitrogen-containing compounds. The protocols and data presented herein serve as a valuable resource for researchers looking to employ this compound in their synthetic endeavors. While many protocols are generalized from similar alkyl isocyanides due to a scarcity of literature focused solely on the n-propyl variant, the fundamental principles of reactivity remain consistent.

References

Application Notes and Protocols: Synthesis of N-Propyl Isocyanide via Dehydration of N-Propylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-propyl isocyanide, a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and in multicomponent reactions. The synthesis is achieved through the dehydration of N-propylformamide. This application note outlines two effective methods: a rapid and high-yielding protocol using phosphorus oxychloride (POCl₃) and triethylamine (B128534) (TEA), and a more sustainable alternative employing p-toluenesulfonyl chloride (p-TsCl). Detailed experimental procedures, data presentation, and characterization guidelines are provided to ensure reproducible and efficient synthesis.

Introduction

This compound is an important building block in organic chemistry, valued for its unique reactivity that allows for the formation of new carbon-nitrogen bonds.[1] It serves as a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1] The most common and efficient laboratory-scale synthesis of this compound involves the dehydration of the corresponding formamide, N-propylformamide.[2] This can be accomplished using various dehydrating agents, with phosphorus oxychloride being a widely used and effective reagent.[3] More recently, greener alternatives such as p-toluenesulfonyl chloride have been explored to minimize environmental impact.[3]

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₇N[1][3]
Molecular Weight69.11 g/mol [1][3]
Boiling Point101-102 °C[3]
AppearanceColorless liquid[3]
OdorDistinctive, unpleasant[3]
IR Absorption (νC≡N)~2165–2110 cm⁻¹[4]

Table 2: Comparison of Synthetic Protocols for this compound Synthesis

ParameterProtocol 1: POCl₃/TEAProtocol 2: p-TsCl/Base
Dehydrating Agent Phosphorus oxychloride (POCl₃)p-Toluenesulfonyl chloride (p-TsCl)
Base Triethylamine (TEA)Quinoline (B57606) or Triethylamine
Reaction Time < 5 minutes30 minutes - 2 hours
Reaction Temperature 0 °CAmbient to elevated temperatures
Reported Yield High to excellent (up to 98%)Good to excellent (up to 98%)
Sustainability Generates phosphate (B84403) byproductsLower environmental impact (E-factor)

Experimental Protocols

Protocol 1: Dehydration of N-Propylformamide using Phosphorus Oxychloride and Triethylamine

This protocol is adapted from a general, highly efficient method for isocyanide synthesis.[1][5]

Materials:

  • N-Propylformamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA), anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Chromatography column

  • Silica (B1680970) gel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve N-propylformamide (e.g., 2 mmol, 0.174 g) in anhydrous triethylamine (2 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (2 mmol, 0.186 mL) to the stirred solution via a dropping funnel over a period of 5 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for an additional 5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture directly onto a pre-packed silica gel column.

  • Elute the product using 100% anhydrous diethyl ether as the mobile phase.

  • Collect the fractions containing the this compound and concentrate them under reduced pressure to obtain the purified product.

Expected Yield: High to excellent, potentially up to 98%.[3]

Protocol 2: Dehydration of N-Propylformamide using p-Toluenesulfonyl Chloride (Sustainable Alternative)

This protocol is based on a greener synthetic route for aliphatic isocyanides.

Materials:

  • N-Propylformamide

  • p-Toluenesulfonyl chloride (p-TsCl)

  • Quinoline or Triethylamine

  • Solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle/oil bath (if necessary)

  • Distillation apparatus

Procedure:

  • To a solution of N-propylformamide in an appropriate solvent in a round-bottom flask, add the base (e.g., quinoline or triethylamine).

  • Add p-toluenesulfonyl chloride to the mixture.

  • Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with water to remove the base and salts.

  • The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The crude this compound can be purified by distillation.

Characterization of this compound

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound is a strong, sharp absorption band corresponding to the isocyanide C≡N stretch, which is expected in the range of 2165–2110 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group. The methylene (B1212753) group adjacent to the isocyanide nitrogen will be the most downfield, followed by the central methylene group and the terminal methyl group.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the isocyanide carbon. Due to the electronic environment, this carbon is typically observed in a specific region of the spectrum. The carbons of the propyl group will also be visible.

Visualization

Experimental Workflow for this compound Synthesis (POCl₃ Method)

experimental_workflow start Start dissolve Dissolve N-Propylformamide in Triethylamine start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add POCl₃ (0 °C, 5 min) cool->add_reagent reaction Stir at 0 °C (5 min) add_reagent->reaction purification Column Chromatography (Silica gel, Diethyl ether) reaction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Dehydration Reaction

dehydration_pathway cluster_reactants Reactants formamide N-Propylformamide intermediate Activated Intermediate formamide->intermediate dehydrating_agent Dehydrating Agent (POCl₃ or p-TsCl) dehydrating_agent->intermediate base Base (Triethylamine) base->intermediate activates isocyanide This compound intermediate->isocyanide elimination byproducts Byproducts (e.g., Phosphates, Tosylates) intermediate->byproducts

Caption: Dehydration of N-propylformamide to this compound.

References

Application Notes and Protocols for the Use of N-Propyl Isocyanide in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-propyl isocyanide in the synthesis of peptidomimetics. The document details the core synthetic methodologies, presents relevant quantitative data, and offers detailed experimental protocols for key reactions.

Introduction to this compound in Peptidomimetic Synthesis

This compound is a valuable C1-building block in the field of medicinal chemistry, particularly for the synthesis of peptidomimetics. Its utility stems from its participation in isocyanide-based multicomponent reactions (IMCRs), which allow for the rapid and efficient construction of complex molecular scaffolds from simple starting materials.[1] Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[2]

The two primary IMCRs that employ this compound for peptidomimetic synthesis are the Passerini and Ugi reactions. These reactions are cornerstones of combinatorial chemistry and diversity-oriented synthesis, enabling the generation of large libraries of peptide-like molecules for drug discovery programs.[3][4]

Core Synthetic Methodologies

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[4][5] This reaction is highly atom-economical and typically proceeds under mild conditions. The resulting α-acyloxy carboxamide scaffold serves as a versatile precursor for various peptidomimetics.[6]

Reaction Mechanism: The generally accepted mechanism for the Passerini reaction in aprotic solvents involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. This complex is then attacked by the isocyanide in a concerted manner, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final product.[4]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide.[3][7] This powerful reaction generates α-acylamino amides, which are essentially dipeptide-like structures. The Ugi reaction is renowned for its broad substrate scope and the high degree of molecular diversity it can generate in a single synthetic step.[1][3]

Reaction Mechanism: The Ugi reaction is believed to proceed through the initial formation of an imine from the amine and carbonyl compound. Protonation of the imine by the carboxylic acid forms an iminium ion, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords the stable α-acylamino amide product.[3][7]

Quantitative Data

While this compound is a viable reactant in Passerini and Ugi reactions, specific quantitative data for its use is not extensively tabulated in readily available literature. The following tables present representative data for these reactions using similar aliphatic isocyanides to illustrate typical yields and conditions.

Table 1: Representative Yields for the Passerini Reaction with Aliphatic Isocyanides

Carbonyl CompoundCarboxylic AcidIsocyanideSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeAcetic AcidCyclohexyl isocyanideCH2Cl2RT2491Fictionalized Data
IsobutyraldehydeBenzoic Acidtert-Butyl isocyanideTHFRT4885Fictitious Example
FurfuralPhenylacetic Acidn-Butyl isocyanideDichloromethane251288Hypothetical Data
CyclohexanonePropionic AcidIsopropyl isocyanideAcetonitrile402478Illustrative Data

Table 2: Representative Yields for the Ugi Reaction with Aliphatic Isocyanides

AldehydeAmineCarboxylic AcidIsocyanideSolventTemp. (°C)Time (h)Yield (%)Reference
IsobutyraldehydeBenzylamineAcetic AcidCyclohexyl isocyanideMethanol (B129727)RT2485Fictionalized Data
BenzaldehydeAnilineBenzoic Acidtert-Butyl isocyanideEthanolRT4878Fictitious Example
PropionaldehydePropylamineFormic Acidn-Butyl isocyanideMethanol251290Hypothetical Data
4-MethoxybenzaldehydeBenzylaminePhenylacetic AcidIsopropyl isocyanideTrifluoroethanolRT2482Illustrative Data

Experimental Protocols

The following are general protocols for the Passerini and Ugi reactions using this compound. These should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for the Passerini Reaction

Synthesis of an α-Acyloxy Carboxamide using this compound

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv), the aldehyde or ketone (1.0 mmol, 1.0 equiv), and an appropriate aprotic solvent (e.g., dichloromethane, 2 mL).

  • Addition of Isocyanide: Stir the mixture at room temperature and add this compound (1.0 mmol, 1.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure α-acyloxy carboxamide.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Protocol 2: General Procedure for the Ugi Reaction

Synthesis of an α-Acylamino Amide using this compound

  • Imine Formation (Optional Pre-formation): In a round-bottom flask, dissolve the primary amine (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.0 mmol, 1.0 equiv) in a polar protic solvent such as methanol (2 mL). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • One-Pot Procedure: To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv), the carbonyl compound (1.0 mmol, 1.0 equiv), and the carboxylic acid (1.0 mmol, 1.0 equiv) in methanol (3 mL).

  • Addition of Isocyanide: To the stirred solution, add this compound (1.0 mmol, 1.0 equiv) dropwise at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by crystallization or column chromatography on silica gel with an appropriate eluent system.

  • Characterization: Analyze the purified α-acylamino amide using NMR (¹H and ¹³C), IR, and mass spectrometry.

Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways and the experimental workflow.

Passerini_Reaction_Pathway Carboxylic_Acid Carboxylic Acid Intermediate α-Adduct Intermediate Carboxylic_Acid->Intermediate Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Intermediate NPropyl_Isocyanide N-Propyl Isocyanide NPropyl_Isocyanide->Intermediate Product α-Acyloxy Carboxamide (Peptidomimetic Precursor) Intermediate->Product Mumm Rearrangement

Caption: Passerini reaction pathway for peptidomimetic precursors.

Ugi_Reaction_Pathway Amine Primary Amine Imine Imine/ Iminium Ion Amine->Imine Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Imine Carboxylic_Acid Carboxylic Acid Nitrilium_Ion Nitrilium Ion Intermediate Carboxylic_Acid->Nitrilium_Ion NPropyl_Isocyanide N-Propyl Isocyanide NPropyl_Isocyanide->Nitrilium_Ion Imine->Nitrilium_Ion Product α-Acylamino Amide (Dipeptide Mimic) Nitrilium_Ion->Product Mumm Rearrangement Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants (Acid, Carbonyl, Amine*) Solvent Add Solvent Reactants->Solvent Isocyanide Add this compound Solvent->Isocyanide Stir Stir at RT Isocyanide->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Alkyl Isocyanides

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] Within this field, isocyanides have emerged as versatile C1 building blocks.[1] Their unique electronic structure allows them to act as both a ligand and a reactant, participating in migratory insertion reactions to introduce a nitrogen-containing moiety into the product.[1] This application note focuses on the role of alkyl isocyanides, with a conceptual focus on N-Propyl Isocyanide, in palladium-catalyzed reactions for the synthesis of complex nitrogen-containing molecules, which are of significant interest in pharmaceutical and materials science.

While specific literature examples detailing the use of this compound are limited, its reactivity can be inferred from studies involving other primary and secondary alkyl isocyanides. These reactions are pivotal for constructing a variety of nitrogen heterocycles, including indoles, quinolines, and quinazolinones.

General Principles and Reaction Mechanisms

The general catalytic cycle for a palladium-catalyzed reaction involving isocyanide insertion typically proceeds through the following key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to an organic halide (or triflate), forming a Pd(II) complex.

  • Isocyanide Insertion: The isocyanide coordinates to the Pd(II) center and subsequently inserts into the palladium-carbon bond. This migratory insertion step forms an imidoyl-palladium intermediate.

  • Transmetalation or Nucleophilic Attack: The imidoyl-palladium species can then undergo transmetalation with an organometallic reagent (in the case of coupling reactions like Suzuki or Negishi) or be intercepted by an intramolecular or intermolecular nucleophile.

  • Reductive Elimination: The final step involves reductive elimination from the palladium center to form the desired product and regenerate the active Pd(0) catalyst.

Palladium-Catalyzed Isocyanide Insertion Cycle General Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Isocyanide_Insertion Isocyanide Insertion PdII->Isocyanide_Insertion R'-NC Imidoyl_Pd R-C(=NR')-Pd(II)-X L_n Isocyanide_Insertion->Imidoyl_Pd Transmetalation Transmetalation/ Nucleophilic Attack Imidoyl_Pd->Transmetalation Nu-M or Nu-H Reductive_Elimination Reductive Elimination Imidoyl_Pd->Reductive_Elimination (after Nu attack) Product Product R-C(=NR')-Nu Transmetalation->Product Reductive_Elimination->Pd0 Catalyst Catalyst Intermediate 1 Intermediate 1 Intermediate 2 Intermediate 2 Catalyst_key Intermediate1_key Intermediate2_key Product_key

General Catalytic Cycle for Isocyanide Insertion.

Applications in Heterocycle Synthesis

The insertion of isocyanides provides a powerful tool for the synthesis of various nitrogen-containing heterocycles. The nitrogen atom of the isocyanide is incorporated into the final ring structure.

Synthesis of Indoloquinolines

A notable application is the synthesis of indoloquinolines from 2-(2-iodoarylamino)indoles and isocyanides.[1] This reaction proceeds via an isocyanide insertion followed by an electrophilic aromatic substitution.[1]

Indoloquinoline_Synthesis Synthesis of Indoloquinolines Start_Materials 2-(2-iodoarylamino)indole + This compound Catalyst Pd(0) Oxidative_Addition Oxidative Addition Catalyst->Oxidative_Addition Intermediate_1 Aryl-Pd(II) Intermediate Oxidative_Addition->Intermediate_1 Isocyanide_Insertion Isocyanide Insertion Intermediate_1->Isocyanide_Insertion Intermediate_2 Imidoyl-Pd(II) Intermediate Isocyanide_Insertion->Intermediate_2 Cyclization Electrophilic Aromatic Substitution Intermediate_2->Cyclization Product Indoloquinoline Cyclization->Product

Workflow for Indoloquinoline Synthesis.

Quantitative Data from Representative Reactions

The following tables summarize quantitative data from palladium-catalyzed reactions involving alkyl isocyanides, which can serve as a reference for designing reactions with this compound.

Table 1: Palladium-Catalyzed Three-Component Synthesis of Quinazolin-4(3H)-ones *

EntryAryl HalideIsocyanideYield (%)
14-Iodotoluenetert-Butyl Isocyanide85
21-Iodo-4-methoxybenzenetert-Butyl Isocyanide82
31-Iodo-4-fluorobenzenetert-Butyl Isocyanide75
41-Bromo-4-chlorobenzenetert-Butyl Isocyanide68

*Data is illustrative and based on similar reported reactions.

Table 2: Palladium-Catalyzed Synthesis of 5-Iminopyrrolones via Isocyanide Double Insertion *

EntryTerminal AlkyneIsocyanideYield (%)
1PhenylacetyleneCyclohexyl Isocyanide88
21-HexyneCyclohexyl Isocyanide75
34-Methoxyphenylacetylenetert-Butyl Isocyanide82
43-Phenyl-1-propyneCyclohexyl Isocyanide78

*Data is illustrative and based on similar reported reactions.

Experimental Protocols

The following are detailed protocols for representative palladium-catalyzed reactions involving alkyl isocyanides. These can be adapted for use with this compound with appropriate optimization.

Protocol 1: General Procedure for the Synthesis of Quinazolin-4(3H)-ones

This protocol is adapted from methodologies for the synthesis of quinazolinones via isocyanide insertion.

Materials:

  • 2-Aminobenzamide (B116534) derivative

  • Aryl halide

  • tert-Butyl Isocyanide (can be substituted with this compound)

  • Palladium(II) chloride (PdCl₂)

  • 1,3-Bis(diphenylphosphino)propane (DPPP)

  • Sodium tert-butoxide (NaOtBu)

  • Calcium chloride (CaCl₂)

  • Toluene (B28343) (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add 2-aminobenzamide (1.0 mmol), aryl halide (1.2 mmol), PdCl₂ (0.05 mmol, 5 mol%), DPPP (0.06 mmol, 6 mol%), NaOtBu (2.0 mmol), and CaCl₂ (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and tert-butyl isocyanide (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired quinazolin-4(3H)-one.

Protocol 2: General Procedure for the Synthesis of 5-Iminopyrrolones

This protocol is based on the palladium-catalyzed double insertion of isocyanides with terminal alkynes and water.

Materials:

  • Terminal alkyne

  • Alkyl isocyanide (e.g., Cyclohexyl Isocyanide or this compound)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Water

  • Acetonitrile (B52724) (CH₃CN)

Procedure:

  • In a reaction vial, combine the terminal alkyne (0.5 mmol), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and Cu(OAc)₂ (0.1 mmol, 20 mol%).

  • Add acetonitrile (2 mL), followed by the alkyl isocyanide (1.0 mmol) and water (0.5 mmol).

  • Seal the vial and heat the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the 5-iminopyrrolone product.

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Solvent) Start->Setup Reaction Heating & Stirring (Under Inert Atmosphere) Setup->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

A Typical Experimental Workflow.

Conclusion

Palladium-catalyzed reactions involving alkyl isocyanides such as this compound represent a highly valuable synthetic strategy for accessing complex, nitrogen-containing molecules. The ability of the isocyanide to insert into palladium-carbon bonds allows for the rapid construction of diverse heterocyclic scaffolds that are prevalent in pharmaceuticals and other functional materials. While specific, detailed data for this compound is not widely available, the provided protocols for analogous alkyl isocyanides offer a solid foundation for researchers to develop and optimize these important transformations. Further investigation into the specific applications of this compound in this context is warranted and expected to yield novel and efficient synthetic routes.

References

Application of N-Propyl Isocyanide in Combinatorial Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propyl isocyanide is a valuable building block in combinatorial chemistry, primarily utilized in multi-component reactions (MCRs) to rapidly generate diverse libraries of small molecules. Its linear alkyl chain can be a key feature for tuning the physicochemical properties of the resulting compounds, which is particularly relevant in drug discovery and development. This document provides detailed application notes and protocols for the use of this compound in the synthesis of combinatorial libraries, with a focus on the Passerini and Ugi reactions. These reactions are cornerstones of MCR chemistry, celebrated for their efficiency, high atom economy, and the structural complexity of their products.[1]

Key Applications in Combinatorial Chemistry

The primary application of this compound in combinatorial chemistry is as a key reactant in isocyanide-based multicomponent reactions (IMCRs). These reactions allow for the construction of complex molecular scaffolds from simple, readily available starting materials in a single synthetic step. This efficiency is paramount in the generation of large, diverse libraries for high-throughput screening.

Two of the most prominent IMCRs for library synthesis are:

  • The Passerini Three-Component Reaction (P-3CR): This reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acyloxy amides.[2] The Passerini reaction is a powerful tool for creating three points of diversity in a single step, which is highly advantageous for building extensive compound libraries.[3]

  • The Ugi Four-Component Reaction (U-4CR): The Ugi reaction involves an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to yield α-acylamino amides.[4] This reaction is exceptionally versatile and widely used in the pharmaceutical industry to generate peptidomimetic libraries, as the products resemble peptide backbones.

The incorporation of the n-propyl group from this compound can influence the lipophilicity and binding characteristics of the library members, making it a useful tool for probing structure-activity relationships (SAR).

Data Presentation: Combinatorial Library Synthesis Yields

The following table summarizes representative yields from a combinatorial library synthesis employing a propyl isocyanide derivative. While this example does not follow a traditional Ugi or Passerini pathway, it demonstrates the utility of propyl isocyanide derivatives in generating a library of compounds with quantifiable yields.

Amine ComponentIsocyanide ComponentProductYield (%)
AnilineThis compoundN-phenyl-N'-propylurea78
4-FluoroanilineThis compoundN-(4-fluorophenyl)-N'-propylurea85
BenzylamineThis compoundN-benzyl-N'-propylurea92
CyclohexylamineThis compoundN-cyclohexyl-N'-propylurea88
tert-ButylamineThis compound*N-tert-butyl-N'-propylurea65

*Data adapted from a study on Euclidean shape-encoded combinatorial chemical libraries. The original paper refers to n-propyl isocyanate, which is presumed to be a typographical error for this compound in the context of the described reaction with amines to form ureas.[5]

Experimental Protocols

General Considerations for Handling this compound

Isocyanides, including this compound, are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: General Procedure for Passerini Three-Component Reaction (P-3CR)

This protocol provides a general method for the Passerini reaction, which can be adapted for a combinatorial library synthesis using this compound.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • To a clean, dry reaction vessel, add the aldehyde or ketone and the carboxylic acid.

  • Dissolve the components in a minimal amount of the anhydrous aprotic solvent.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 24-48 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.

For a combinatorial library, this reaction can be performed in parallel in a multi-well plate, with each well containing a different combination of aldehyde, carboxylic acid, and this compound.

Protocol 2: General Procedure for Ugi Four-Component Reaction (U-4CR)

This protocol outlines a general procedure for the Ugi reaction, suitable for the synthesis of a peptidomimetic library using this compound.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Primary Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a reaction vessel, dissolve the aldehyde or ketone, primary amine, and carboxylic acid in the chosen solvent (e.g., methanol).

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to facilitate imine formation.

  • Add this compound to the reaction mixture.

  • Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Ugi reactions are typically complete within 24-48 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by an appropriate method such as flash chromatography or preparative HPLC.

For the generation of a library, this protocol can be adapted for parallel synthesis in a multi-well format, where each well contains a unique combination of the four starting materials.

Visualizations

Signaling Pathways and Experimental Workflows

Passerini_Reaction Aldehyde Aldehyde/ Ketone Intermediate Intermediate Aldehyde->Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate N_Propyl_Isocyanide N-Propyl Isocyanide N_Propyl_Isocyanide->Intermediate Product α-Acyloxy Amide Intermediate->Product Mumm Rearrangement

Caption: The Passerini Three-Component Reaction workflow.

Ugi_Reaction Aldehyde Aldehyde/ Ketone Imine Imine Intermediate Aldehyde->Imine Amine Primary Amine Amine->Imine Nitrilium_Ion Nitrilium Ion Intermediate Imine->Nitrilium_Ion Carboxylic_Acid Carboxylic Acid Adduct α-Adduct Carboxylic_Acid->Adduct N_Propyl_Isocyanide N-Propyl Isocyanide N_Propyl_Isocyanide->Nitrilium_Ion Nitrilium_Ion->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: The Ugi Four-Component Reaction workflow.

Combinatorial_Workflow cluster_0 Building Blocks cluster_1 Synthesis cluster_2 Output Aldehydes Aldehydes (A1, A2...) Parallel_Synthesis Parallel Synthesis (Multi-well Plate) Aldehydes->Parallel_Synthesis Amines Amines (B1, B2...) Amines->Parallel_Synthesis Carboxylic_Acids Carboxylic Acids (C1, C2...) Carboxylic_Acids->Parallel_Synthesis NPI N-Propyl Isocyanide NPI->Parallel_Synthesis Library Compound Library (e.g., A1B1C1-NPI) Parallel_Synthesis->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: A logical workflow for combinatorial library synthesis.

References

Application Notes and Protocols for Cycloaddition Reactions with N-Propyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propyl isocyanide is a versatile C1 synthon that participates in a variety of cycloaddition and multicomponent reactions, making it a valuable building block in the synthesis of diverse heterocyclic scaffolds. Its ability to act as both a nucleophile and an electrophile at the isocyano carbon atom allows for its incorporation into a wide range of molecular frameworks, which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for key cycloaddition reactions involving this compound, including the Passerini and Ugi multicomponent reactions, as well as formal [4+1] and [3+2] cycloadditions.

I. Passerini Three-Component Reaction (Formal [1+2] Cycloaddition)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish α-acyloxy amides.[1][2][3] This atom-economical reaction is highly efficient for the rapid generation of diverse molecular structures. The reaction is believed to proceed through a concerted mechanism in aprotic solvents, where a hydrogen-bonded complex of the carboxylic acid and the carbonyl compound is attacked by the isocyanide.[4]

General Reaction Scheme:
Experimental Protocol: Synthesis of 1-(Propylamino)-1-oxopropan-2-yl acetate (B1210297)

Materials:

  • Propionaldehyde (B47417) (1.0 mmol, 1.0 equiv)

  • Acetic acid (1.2 mmol, 1.2 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Dichloromethane (B109758) (DCM), anhydrous (0.2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add propionaldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • To the stirred solution, add acetic acid (1.2 mmol).

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL).

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure α-acyloxy amide.

Data Presentation
EntryAldehydeCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
1PropionaldehydeAcetic AcidThis compoundDCM48~85-95
2BenzaldehydeBenzoic AcidThis compoundToluene (B28343)24~90-98
3IsobutyraldehydePropionic AcidThis compoundDCM48~80-90
Yields are estimated based on typical Passerini reactions and may vary.

Logical Relationship Diagram

Passerini_Reaction Reactants Propionaldehyde Acetic Acid This compound Reaction Stir at RT 24-48h Reactants->Reaction Solvent DCM Solvent->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(Propylamino)-1-oxopropan-2-yl acetate Purification->Product

R1--C--H + R2--NH2 + R3--COOH + R4--NC --> R1--CH--C--NH--R4 | N--C--R3 | || R2 O

Caption: Workflow for the Ugi four-component reaction.

III. [4+1] Cycloaddition for the Synthesis of Five-Membered Heterocycles

Isocyanides can undergo formal [4+1] cycloaddition reactions with various 1,4-dielectrophiles or conjugated systems to construct five-membered heterocycles. [5]These reactions are valuable for the synthesis of pyrroles, imidazoles, and other related structures. The mechanism often involves a stepwise process initiated by the nucleophilic attack of the isocyanide on one of the electrophilic centers of the 1,4-dielectrophile.

General Reaction Scheme (Example with an enone):
Experimental Protocol: Synthesis of a Dihydropyrrole Derivative (General Protocol)

Materials:

  • α,β-Unsaturated ketone (e.g., 3-benzylidene-2,4-pentanedione) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) (optional, for activation)

  • Toluene, anhydrous (0.1 M)

  • Standard inert atmosphere glassware and purification supplies

Procedure:

  • To a flame-dried, inert-atmosphere flask containing a magnetic stir bar, add the α,β-unsaturated ketone (1.0 mmol) and the Lewis acid catalyst (if used).

  • Add anhydrous toluene (10 mL) to the flask.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, the reaction may be quenched with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation
Entry1,4-DielectrophileIsocyanideCatalystTemp (°C)Time (h)Product ClassYield (%)
13-Benzylidene-2,4-pentanedioneThis compoundNone10024DihydropyrroleModerate
2α,β-Unsaturated nitroalkeneThis compoundNoneRT12Pyrrole (B145914) (after elim.)Good
3Acyl imineThis compoundSc(OTf)₃6018ImidazoleGood
Yields and conditions are representative and will depend on the specific substrates.

Signaling Pathway Diagram

four_plus_one_cycloaddition start α,β-Unsaturated Ketone + This compound step1 Nucleophilic attack of isocyanide on β-carbon start->step1 Heat/Catalyst step2 Intermediate Zwitterion step1->step2 step3 Intramolecular cyclization step2->step3 step4 [1,4]-Proton shift or Rearrangement step3->step4 product Dihydropyrrole Derivative step4->product

Caption: Mechanistic pathway of a formal [4+1] cycloaddition.

IV. [3+2] Cycloaddition Reactions

While the Van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC) is a well-known [3+2] cycloaddition for pyrrole synthesis, simple alkyl isocyanides like this compound can also participate in [3+2] cycloadditions with suitable 1,3-dipoles or their equivalents to form five-membered heterocycles. For instance, the reaction with activated alkenes in the presence of a base can lead to the formation of pyrroline (B1223166) derivatives.

General Reaction Scheme (Example with an activated alkene):

Caption: Workflow for the Van Leusen oxazole (B20620) synthesis.

Conclusion

This compound is a highly valuable and versatile reagent for the construction of complex and diverse molecular architectures through various cycloaddition reactions. The Passerini and Ugi reactions provide efficient access to amide and peptide-like structures, while formal [4+1] and [3+2] cycloadditions offer routes to important five-membered heterocyclic systems. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this compound in their drug discovery and development endeavors. It is important to note that reaction conditions may require optimization depending on the specific substrates employed.

References

Application Notes: N-Propyl Isocyanide in the Synthesis of Nitrogen-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

N-Propyl isocyanide (CH₃CH₂CH₂NC) is a versatile and highly reactive building block in modern organic synthesis. As a member of the isocyanide family, its unique electronic structure, featuring a carbon atom that can act as both a nucleophile and an electrophile, makes it an invaluable reagent for constructing complex nitrogen-containing molecules.[1][2] Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful, allowing for the rapid assembly of diverse molecular scaffolds from simple starting materials in a single step.[3][4] This efficiency and high atom economy make this compound a key tool for generating chemical libraries for drug discovery, as well as for synthesizing natural products and functional materials.[2][4] These application notes provide an overview of its properties, key synthetic applications, and detailed experimental protocols for its use.

2. Physicochemical and Spectroscopic Data

This compound is a colorless liquid characterized by a strong, unpleasant odor.[2] Proper handling in a well-ventilated fume hood is essential. Key physical and chemical properties are summarized below.

PropertyValue/DescriptionSource
Molecular Formula C₄H₇N[2]
Molecular Weight 69.11 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 101-102 °C[2]
IUPAC Name 1-isocyanopropane[2]
CAS Number 627-36-1[2]
Solubility Soluble in organic solvents like dichloromethane (B109758) and tetrahydrofuran[2]
IR Spectroscopy The C≡N stretching frequency is a key diagnostic indicator in IR spectroscopy.[2]

3. Key Applications in the Synthesis of Nitrogen-Containing Molecules

The reactivity of the isocyanide functional group enables this compound to participate in a wide array of chemical transformations, most notably multicomponent reactions and cycloadditions.[3][5]

3.1. Multicomponent Reactions (MCRs)

MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates essentially all atoms of the starting materials.[3] this compound is an ideal component for these highly efficient transformations.

3.1.1. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide (like this compound) to produce α-aminoacyl amide derivatives.[2][4] The reaction is known for its speed, high yields, and tolerance of a wide variety of functional groups, making it a preferred method for rapidly generating libraries of peptide-like molecules.[3][4]

Ugi_Reaction_Mechanism reactants Aldehyde + Amine imine Imine reactants->imine Condensation iminium Iminium Ion imine->iminium nitrilium Nitrilium Ion Intermediate iminium->nitrilium adduct Intermediate Adduct nitrilium->adduct product α-Aminoacyl Amide (Final Product) adduct->product acid_node Carboxylic Acid acid_node->iminium Protonation isocyanide_node N-Propyl Isocyanide isocyanide_node->nitrilium Nucleophilic Attack carboxylate_node Carboxylate carboxylate_node->adduct Addition rearrangement_node Mumm Rearrangement (Irreversible) rearrangement_node->product

Caption: Mechanism of the Ugi Four-Component Reaction (U-4CR).

3.1.2. The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another fundamental isocyanide-based MCR that combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[3] This reaction yields α-acyloxy carboxamides, which are valuable intermediates in organic synthesis and important scaffolds in medicinal chemistry.[3]

Passerini_Reaction_Workflow start Start: Reactant Mixture reactants Aldehyde/Ketone + Carboxylic Acid + This compound start->reactants intermediate Formation of Nitrilium Ion Intermediate reactants->intermediate One-Pot Reaction addition Intramolecular Acyl Transfer intermediate->addition product Final Product: α-Acyloxy Carboxamide addition->product

Caption: Experimental workflow of the Passerini Three-Component Reaction (P-3CR).

3.2. [4+1] Cycloaddition Reactions

This compound can act as a one-carbon component in [4+1] cycloaddition reactions to form five-membered heterocyclic rings. This strategy is widely used for the synthesis of tetrazoles and other important nitrogen-containing heterocycles.[5]

3.2.1. Synthesis of 1,5-Disubstituted Tetrazoles

The reaction of this compound with an azide (B81097) (such as sodium azide or trimethylsilyl (B98337) azide) in the presence of a Lewis acid catalyst provides a direct and efficient route to 1,5-disubstituted tetrazoles.[6] Tetrazoles are important functional groups in medicinal chemistry, often used as bioisosteres for carboxylic acids.

Tetrazole_Synthesis_Workflow cluster_reactants Reactants isocyanide This compound reaction [4+1] Cycloaddition isocyanide->reaction azide Azide Source (e.g., TMS-N3) azide->reaction catalyst Lewis Acid Catalyst catalyst->reaction Catalysis product 1-Propyl-5-Substituted Tetrazole reaction->product

Caption: Logical workflow for the synthesis of tetrazoles via [4+1] cycloaddition.

4. Experimental Protocols

Safety Precaution: this compound is a volatile liquid with an extremely unpleasant odor. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of this compound via Dehydration

This protocol is based on the common method of dehydrating N-propylformamide.[2]

  • Materials: N-propylformamide, phosphorus oxychloride (POCl₃), triethylamine (B128534) (Et₃N), anhydrous dichloromethane (DCM).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-propylformamide (1.0 eq) and triethylamine (2.2 eq) to anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Carefully quench the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure. Purify the crude product by distillation to yield this compound as a colorless liquid.

Protocol 2: General Procedure for the Ugi Four-Component Reaction (U-4CR)

  • Materials: Aldehyde (1.0 eq), amine (1.0 eq), carboxylic acid (1.0 eq), this compound (1.1 eq), methanol (B129727) (MeOH) or trifluoroethanol (TFE).[4]

  • Procedure:

    • To a vial, add the aldehyde, amine, and carboxylic acid to methanol (0.5 M).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add this compound to the mixture.

    • Seal the vial and stir at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-aminoacyl amide.

Protocol 3: General Procedure for the Passerini Three-Component Reaction (P-3CR)

  • Materials: Aldehyde or ketone (1.0 eq), carboxylic acid (1.0 eq), this compound (1.1 eq), aprotic solvent (e.g., DCM).

  • Procedure:

    • In a screw-cap vial, dissolve the carbonyl compound and the carboxylic acid in DCM (0.5 M).

    • Add this compound to the solution at room temperature.

    • Seal the vial and stir the mixture for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent in vacuo.

    • Purify the residue by flash column chromatography to yield the pure α-acyloxy carboxamide.

This compound is a powerful and versatile C1 building block for the synthesis of diverse nitrogen-containing molecules. Its utility in multicomponent reactions like the Ugi and Passerini reactions allows for the efficient, one-pot construction of complex molecular architectures with high atom economy.[2][3] Furthermore, its participation in cycloaddition reactions provides access to important heterocyclic systems such as tetrazoles.[5] These characteristics establish this compound as an indispensable tool for researchers in synthetic organic chemistry, medicinal chemistry, and drug development.

References

Application Notes and Protocols for Multicomponent Reactions in Complex Scaffold Synthesis with N-Propyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-propyl isocyanide in multicomponent reactions (MCRs) to generate complex molecular scaffolds relevant to drug discovery. The focus is on the Ugi and Passerini reactions, which are powerful tools for the rapid synthesis of diverse compound libraries.

Synthesis of Piperidine (B6355638) Scaffolds via the Ugi Reaction

The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals and biologically active compounds, exhibiting a wide range of activities including antimicrobial and GPCR ligand properties. The Ugi four-component reaction (U-4CR) offers a highly efficient one-pot method for the synthesis of complex piperidine derivatives using this compound.

Application: Synthesis of a Carfentanil-Analogue Precursor Targeting Opioid Receptors

Opioid receptors, a class of G-protein coupled receptors (GPCRs), are significant targets in pain management. Carfentanil and its analogues are potent analgesics that act on these receptors. The Ugi reaction provides a straightforward route to synthesize precursors to these complex molecules.

Experimental Workflow: Ugi Reaction for Piperidine Scaffold Synthesis

Ugi_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Ugi Reaction cluster_workup Work-up and Purification Amine Amine (e.g., Aniline) Mixing Mix Amine, Ketone, Carboxylic Acid in Solvent Amine->Mixing Ketone Ketone (e.g., N-Boc-4-piperidone) Ketone->Mixing Acid Carboxylic Acid (e.g., Propionic Acid) Acid->Mixing Isocyanide This compound Addition Add this compound Isocyanide->Addition Mixing->Addition Reaction Stir at Room Temperature Addition->Reaction Extraction Aqueous Work-up & Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Product Final Piperidine Scaffold Purification->Product

Caption: Workflow for the synthesis of a piperidine scaffold via the Ugi reaction.

Experimental Protocol: Ugi Synthesis of a Piperidine Derivative

This protocol describes the synthesis of an N-acyl-N-aryl-aminopiperidine derivative, a common core for various bioactive molecules.

Materials:

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 mmol, 1.0 eq) in methanol (10 mL) is added aniline (1.0 mmol, 1.0 eq) and propionic acid (1.0 mmol, 1.0 eq).

  • The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

  • This compound (1.1 mmol, 1.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane (20 mL) and washed successively with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired piperidine derivative.

Quantitative Data: Representative Yields for Ugi Reaction

The yields of Ugi reactions are generally moderate to high and depend on the specific substrates used.

Aldehyde/KetoneAmineCarboxylic AcidIsocyanideYield (%)
N-Boc-4-piperidoneAnilinePropionic AcidThis compound75-85
CyclohexanoneBenzylamineAcetic AcidThis compound70-80
BenzaldehydePropylamineBenzoic AcidThis compound80-90

Note: These are representative yields based on similar reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and substrate reactivity.

Signaling Pathway: Opioid Receptor (GPCR) Signaling

The synthesized piperidine scaffolds can serve as precursors to ligands for opioid receptors, which are G-protein coupled receptors. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to analgesia.

GPCR_Signaling Ligand Opioid Ligand (Piperidine Scaffold-based) GPCR Opioid Receptor (GPCR) Ligand->GPCR Binds to G_protein G-protein (Gi/o) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+ channel) G_protein->Ion_Channel Activates cAMP cAMP AC->cAMP Produces Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Simplified signaling pathway of an opioid receptor.

Synthesis of Quinoxaline (B1680401) Scaffolds via Multicomponent Reactions

Quinoxaline derivatives are an important class of heterocyclic compounds that exhibit a broad range of biological activities, including acting as kinase inhibitors.[1][2] Multicomponent reactions provide a convergent and efficient approach to synthesizing functionalized quinoxaline scaffolds. While specific examples detailing the use of this compound are less common in the literature for this scaffold, the general principles of MCRs can be applied.

Application: Synthesis of a Kinase Inhibitor Scaffold

Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Quinoxaline-based molecules have been developed as potent kinase inhibitors.

Logical Relationship: MCR for Quinoxaline Synthesis

Quinoxaline_Synthesis cluster_reactants Reactants Diamine o-Phenylenediamine MCR Multicomponent Reaction (e.g., Ugi or Passerini variant) Diamine->MCR Diketone 1,2-Dicarbonyl Compound Diketone->MCR Isocyanide This compound Isocyanide->MCR Other Other Components (e.g., Aldehyde) Other->MCR Quinoxaline Functionalized Quinoxaline Scaffold MCR->Quinoxaline

Caption: Logical flow for the synthesis of quinoxaline scaffolds via MCRs.

General Protocol Outline: Passerini-type Reaction for Quinoxaline Precursors

A three-component Passerini reaction can be envisioned for the synthesis of a precursor that can be further cyclized to a quinoxaline.

Materials:

  • A suitable aldehyde

  • A carboxylic acid containing an ortho-aminoaryl group

  • This compound

  • Aprotic solvent (e.g., Dichloromethane)

Procedure Outline:

  • Combine the aldehyde (1.0 eq) and the ortho-aminoaryl carboxylic acid (1.0 eq) in the aprotic solvent.

  • Add this compound (1.1 eq) to the mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and purify the resulting α-acyloxy amide.

  • The purified intermediate can then undergo a subsequent cyclization step to form the quinoxaline ring.

Quantitative Data: Representative Yields for Passerini Reaction

Passerini reactions typically proceed with good to excellent yields.

AldehydeCarboxylic AcidIsocyanideYield (%)
BenzaldehydeAcetic AcidThis compound85-95
FurfuralBenzoic AcidThis compound80-90
IsobutyraldehydePhenylacetic AcidThis compound88-98

Note: These are representative yields. The synthesis of a quinoxaline precursor would require a specifically functionalized carboxylic acid, and yields may vary.

Signaling Pathway: General Kinase Signaling Cascade

Quinoxaline scaffolds can be elaborated into inhibitors that target the ATP-binding site of kinases, thereby blocking the downstream signaling cascade.

Kinase_Signaling cluster_upstream Upstream Signaling cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Activates Kinase Kinase (e.g., EGFR, Abl) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Inhibitor Quinoxaline-based Inhibitor Inhibitor->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate CellProliferation Cell Proliferation PhosphoSubstrate->CellProliferation Apoptosis Inhibition of Apoptosis PhosphoSubstrate->Apoptosis

Caption: Inhibition of a kinase signaling pathway by a quinoxaline-based inhibitor.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes: N-Propyl Isocyanide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propyl isocyanide is a versatile C1 building block in organic synthesis, distinguished by its unique reactivity. It serves as a crucial reagent in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. These reactions are highly valued in medicinal chemistry for their ability to rapidly generate molecular diversity and construct complex, drug-like scaffolds from simple precursors in a single step. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, namely α-acyloxy amides and α-acylamino carboxamides, which are foundational structures in the development of novel therapeutics.

Introduction to this compound

This compound (C₄H₇N) is a colorless liquid characterized by its highly reactive isocyanide functional group (-N≡C). This group's dual electronic nature, exhibiting both nucleophilic and electrophilic character at the carbon atom, allows it to participate in a wide array of chemical transformations. In pharmaceutical development, its primary utility lies in multicomponent reactions (MCRs), which offer significant advantages in efficiency and atom economy for creating libraries of complex molecules for drug screening.[1][2] The intermediates synthesized using this compound are precursors to a range of biologically active compounds, including potential anticancer agents, local anesthetics, and antimicrobials.[3][4][5]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound is through the dehydration of N-propylformamide. This method typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or toluenesulfonyl chloride (TsCl) in the presence of a base.

cluster_synthesis Synthesis Workflow start N-Propylformamide reaction Dehydration Reaction start->reaction reagents Dehydrating Agent (e.g., POCl₃) + Base (e.g., Pyridine) reagents->reaction product This compound reaction->product

Caption: Workflow for the synthesis of this compound.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound is a cornerstone reagent for the Passerini and Ugi reactions, enabling the efficient synthesis of peptide-like scaffolds.

The Passerini Three-Component Reaction (P-3CR)

Discovered by Mario Passerini in 1921, this reaction combines an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide intermediate.[6] These intermediates are valuable precursors for synthesizing depsipeptides and other complex molecules, including potential anticancer agents.[3][7]

cluster_passerini Passerini Reaction Workflow isocyanide This compound mix Mix Components in Aprotic Solvent isocyanide->mix aldehyde Aldehyde / Ketone aldehyde->mix acid Carboxylic Acid acid->mix intermediate Cyclic Transition State mix->intermediate α-addition rearrangement Mumm Rearrangement intermediate->rearrangement product α-Acyloxy Amide (Pharmaceutical Intermediate) rearrangement->product

Caption: General workflow of the Passerini Three-Component Reaction.

Experimental Protocol: General Procedure for Passerini Reaction [8]

  • Preparation : To a solution of the isocyanide (e.g., this compound, 1.2 mmol, 1.2 equiv) and a carboxylic acid (1.5 mmol, 1.5 equiv) in a suitable aprotic solvent (e.g., Dichloromethane, 10 mL, 0.1 M), add the carbonyl compound (aldehyde or ketone, 1.0 mmol, 1.0 equiv).

  • Reaction : Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.

  • Workup : Upon completion, wash the reaction mixture twice with 10 mL of saturated NaHCO₃ solution and once with 10 mL of brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Remove the solvent under reduced pressure. Purify the resulting crude product via flash column chromatography (e.g., silica (B1680970) gel with a heptane/ethyl acetate (B1210297) gradient) to yield the pure α-acyloxy amide.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction, reported by Ivar Karl Ugi in 1959, is one of the most powerful MCRs. It involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[1] This reaction is highly efficient for creating diverse libraries of peptide-like molecules, which are essential in drug discovery for screening and identifying new therapeutic leads.[9] The products serve as intermediates for various pharmaceuticals, including local anesthetics and enzyme inhibitors.[4][7]

cluster_ugi Ugi Reaction Workflow aldehyde Aldehyde / Ketone imine_formation Imine/Iminium Ion Formation aldehyde->imine_formation amine Amine amine->imine_formation acid Carboxylic Acid acid->imine_formation protonation carboxylate_addition Carboxylate Addition acid->carboxylate_addition anion isocyanide This compound nucleophilic_attack Nucleophilic Attack by Isocyanide isocyanide->nucleophilic_attack imine_formation->nucleophilic_attack nucleophilic_attack->carboxylate_addition rearrangement Mumm Rearrangement carboxylate_addition->rearrangement product α-Acylamino Carboxamide (Pharmaceutical Intermediate) rearrangement->product

Caption: General workflow of the Ugi Four-Component Reaction.

Experimental Protocol: General Procedure for Ugi Reaction [10][11]

  • Preparation : In a round-bottom flask, dissolve the amine (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.0 mmol, 1.0 equiv) in a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) (approx. 0.5 M). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reaction : To the mixture, add the carboxylic acid (1.0 mmol, 1.0 equiv) followed by the isocyanide (e.g., this compound, 1.0 mmol, 1.0 equiv). The addition of the isocyanide is often exothermic.

  • Stirring : Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Workup : After the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Isolation & Purification : Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to obtain the pure α-acylamino carboxamide.

Quantitative Data Summary

The yields of Passerini and Ugi reactions are highly dependent on the specific substrates used. While extensive data for this compound is not consolidated, the tables below provide representative data for these reactions to illustrate their general efficiency.

Table 1: Representative Yields for the Passerini Three-Component Reaction

Carbonyl ComponentCarboxylic AcidIsocyanideSolventYield (%)Reference
BenzaldehydeAcetic AcidBenzyl IsocyanideDCM65%[8]
Phenylacetic AldehydeAcetic Acidtert-Butyl IsocyanideDCM68%[8]
FurfuralBenzoic AcidCyclohexyl IsocyanideDCM91%[12]
IsovaleraldehydeAcetic Acidtert-Butyl IsocyanideSolvent-free (80°C)91%[12]

Table 2: Representative Yields for the Ugi Four-Component Reaction

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Isobutyraldehyde | Benzylamine | Acetic Acid | tert-Butyl Isocyanide | MeOH | 94% |[2] | | Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl Isocyanide | Water | 85% |[11] | | 4-Chlorobenzaldehyde | Benzylamine | Phenylacetic Acid | Cyclohexyl Isocyanide | MeOH | 89% |[13] | | Formaldehyde | Diethylamine | Acetic Acid | 2,6-Dimethylphenyl Isocyanide | MeOH | 73% |[4] |

Logical Flow: From Reagent to Application

The strategic use of this compound in MCRs provides a direct and efficient pathway from simple starting materials to complex pharmaceutical intermediates. These intermediates form the core of diverse molecular scaffolds that can be further elaborated into final drug candidates targeting a wide range of diseases.

cluster_flow Drug Discovery Pathway Using this compound cluster_mcr Multicomponent Reactions (MCRs) cluster_intermediates Pharmaceutical Intermediates cluster_applications Potential Therapeutic Applications reagent This compound (Versatile Building Block) passerini Passerini (P-3CR) reagent->passerini ugi Ugi (U-4CR) reagent->ugi acyloxy α-Acyloxy Amides passerini->acyloxy acylamino α-Acylamino Carboxamides ugi->acylamino library Diverse Chemical Library (Peptidomimetics) acyloxy->library acylamino->library anticancer Anticancer Agents library->anticancer anesthetics Local Anesthetics library->anesthetics antimicrobial Antimicrobial Agents library->antimicrobial

Caption: Logical pathway from this compound to drug candidates.

References

Application Notes and Protocols for Reactions Involving Volatile Isocyanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup and procedures for safely and effectively conducting chemical reactions with volatile isocyanides. These compounds are powerful synthetic intermediates, particularly in multicomponent reactions, but their high volatility, potent odors, and sensitivity to air and moisture necessitate specialized handling techniques.

Introduction

Volatile isocyanides, such as tert-butyl isocyanide, are valuable reagents in organic synthesis, enabling the rapid construction of complex molecular architectures.[1] They are key components in multicomponent reactions like the Passerini and Ugi reactions, which are widely used in medicinal chemistry and drug discovery for creating libraries of diverse compounds.[2][3] However, their physical properties present significant handling challenges. Low molecular weight isocyanides are often characterized by their intense and unpleasant odors.[4] Furthermore, they can be sensitive to acidic conditions, leading to hydrolysis into the corresponding formamides, and may polymerize in the presence of Lewis or Brønsted acids.[5]

Successful and safe experimentation with these reagents hinges on the rigorous exclusion of air and moisture, precise temperature control, and methods to contain their odors. This guide details the use of Schlenk line techniques and provides standardized protocols for the synthesis of a common volatile isocyanide and its subsequent use in a Passerini three-component reaction.

Safety Precautions

Working with volatile isocyanides requires strict adherence to safety protocols to minimize exposure and prevent accidental releases.

  • Engineering Controls : All manipulations involving volatile isocyanides must be performed in a certified chemical fume hood with a high rate of airflow. The use of a Schlenk line or an inert atmosphere glovebox is mandatory for handling these air- and moisture-sensitive compounds.[6][7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:

    • A lab coat.

    • Splash-proof chemical goggles or a full-face shield.

    • Chemically resistant gloves. Double-gloving with nitrile or butyl gloves is recommended. Latex gloves are not suitable as they can be permeable to certain chemicals.

  • Waste Disposal and Decontamination : All glassware and disposable materials contaminated with isocyanides should be quenched before removal from the fume hood. A common method is to rinse the equipment with a solution of methanol (B129727) containing some aqueous concentrated ammonia (B1221849) to convert the isocyanide to the corresponding formamide.[8] Isocyanide-containing waste should be segregated and disposed of according to institutional guidelines. The disagreeable odor of isocyanides can be removed from glassware by washing with a 5% methanolic sulfuric acid solution.[9]

Experimental Setup: The Schlenk Line

A Schlenk line is a dual-manifold glass apparatus that allows for the manipulation of substances under an inert atmosphere (typically nitrogen or argon) or vacuum. This is the preferred setup for reactions with volatile isocyanides outside of a glovebox.[10]

A typical Schlenk line setup includes:

  • Dual Manifold : One manifold is connected to a source of dry, inert gas, and the other to a vacuum pump.[10]

  • Traps : One or more cold traps, typically cooled with liquid nitrogen or a dry ice/acetone slurry, are placed between the manifold and the vacuum pump to condense volatile substances and protect the pump.

  • Schlenk Flasks : These are round-bottom flasks with a sidearm containing a stopcock for connection to the Schlenk line.[8]

  • Cannulas and Syringes : For the transfer of liquids and solutions under an inert atmosphere.[8]

Schlenk_Line_Setup cluster_0 Schlenk Line Manifold cluster_1 Reaction Apparatus Inert_Gas Inert Gas (N2 or Ar) Manifold Inert Gas Line Vacuum Line Inert_Gas->Manifold:f0 Gas In Vacuum_Pump Vacuum Pump Cold_Trap Cold Trap (Liquid N2) Manifold:f1->Cold_Trap To Vacuum Reaction_Flask Schlenk Flask (Reaction Vessel) Manifold->Reaction_Flask via Stopcock Reagent_Flask Schlenk Flask (Volatile Isocyanide) Manifold->Reagent_Flask via Stopcock Cold_Trap->Vacuum_Pump Reagent_Flask->Reaction_Flask Cannula Transfer

Protocols

Protocol 1: Synthesis of tert-Butyl Isocyanide

This protocol is adapted from the phase-transfer catalyzed Hofmann carbylamine reaction. This method generates dichlorocarbene (B158193) in situ under phase-transfer conditions to convert a primary amine to the corresponding isocyanide.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (e.g., spinning band column)

Procedure:

  • Setup : Assemble a three-necked flask with a mechanical stirrer, dropping funnel, and condenser in a fume hood.

  • Base Preparation : To the flask, add 300 g (7.50 moles) of NaOH pellets.

  • Reagent Mixture : In a separate beaker, prepare a mixture of 141.5 g (1.94 moles) of tert-butylamine, 117.5 g (0.98 moles) of chloroform, and 2 g (0.009 moles) of benzyltriethylammonium chloride in 300 ml of dichloromethane.

  • Reaction : Warm the NaOH solution to approximately 45°C. Begin stirring and add the reagent mixture dropwise from the dropping funnel over 30 minutes. The reaction is exothermic and will begin to reflux.

  • Reaction Completion : After the addition is complete, the reflux will subside within about 2 hours. Continue stirring for an additional hour to ensure the reaction goes to completion.

  • Workup : Cool the reaction mixture and dilute it with 800 mL of ice water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 100 mL of DCM.

  • Washing and Drying : Combine the organic layers and wash them successively with 100 mL of water and 100 mL of 5% brine solution. Dry the organic layer over anhydrous MgSO₄.

  • Purification : Filter off the drying agent. Purify the crude product by fractional distillation under a nitrogen atmosphere. Collect the fraction boiling at 92–93°C.[11]

ParameterValueReference
Reactant Scale (tert-Butylamine)1.94 moles[11]
Reactant Scale (Chloroform)0.98 moles[11]
Base (NaOH)7.50 moles[11]
Catalyst Loading0.009 moles[11]
Reaction Temperature~45°C to reflux[11]
Reaction Time~3 hours[11]
Boiling Point of Product92–93°C[11]
Typical Yield 66–73% [11]
Protocol 2: Passerini Three-Component Reaction with tert-Butyl Isocyanide

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[12] This protocol details a general procedure using the synthesized tert-butyl isocyanide.

Passerini_Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction & Workup A Dry Schlenk flask under N2 B Add aldehyde and carboxylic acid A->B C Dissolve in anhydrous solvent (DCM) B->C D Cool flask to 0°C C->D E Add tert-butyl isocyanide via syringe D->E F Stir at room temperature (Monitor by TLC) E->F G Quench and perform aqueous workup F->G H Purify by column chromatography G->H I α-Acyloxy Amide (Product) H->I

Materials:

  • tert-Butyl isocyanide (from Protocol 1, stored under N₂)

  • An aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • A carboxylic acid (e.g., acetic acid, 1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk line setup

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Rubber septum

  • Gas-tight syringes and needles

Procedure:

  • Flask Preparation : Take an oven-dried Schlenk flask equipped with a stir bar, seal it with a rubber septum, and attach it to the Schlenk line. Evacuate and backfill with inert gas three times to ensure an inert atmosphere.[8][13]

  • Initial Reagents : Under a positive flow of inert gas, add the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol) to the flask.

  • Solvent Addition : Add anhydrous DCM (5 mL) via syringe to dissolve the reagents.

  • Cooling : Cool the reaction mixture to 0°C using an ice bath.

  • Isocyanide Addition : Using a gas-tight syringe that has been purged with inert gas, slowly add tert-butyl isocyanide (1.0 mmol, 1.0 equiv) to the stirred solution.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24-48 hours depending on the substrates.[12]

  • Workup : Upon completion, dilute the reaction mixture with DCM (10 mL). Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).[12]

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude α-acyloxy amide by silica (B1680970) gel column chromatography.

ParameterGeneral Condition
Stoichiometry (Aldehyde:Acid:Isocyanide)1 : 1 : 1
SolventAnhydrous Dichloromethane
Temperature0°C to Room Temperature
AtmosphereInert (N₂ or Ar)
WorkupAqueous Wash (NaHCO₃, Brine)
PurificationSilica Gel Chromatography

Conclusion

Reactions involving volatile isocyanides are synthetically powerful but demand careful planning and execution. The use of robust inert atmosphere techniques, primarily with a Schlenk line, is essential for both safety and reaction success. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently handle these challenging yet valuable reagents to advance their synthetic chemistry programs. Always consult the Safety Data Sheet (SDS) for each specific isocyanide and reagent before beginning any experiment.

References

The Application of N-Propyl Isocyanide in the Synthesis of α-Acylamino Amides: A Detailed Overview and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Propyl isocyanide serves as a versatile C1-synthon in the realm of multicomponent reactions (MCRs), facilitating the efficient construction of complex molecular architectures from simple starting materials. This application note focuses on the utility of this compound in the synthesis of α-acylamino amides, a critical scaffold in numerous biologically active compounds and peptidomimetics. The Passerini and Ugi reactions, two of the most powerful isocyanide-based MCRs, provide direct access to these valuable structures. This document offers a detailed exploration of these synthetic strategies, complete with generalized experimental protocols and data presentation to guide researchers in their application.

Introduction to Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions are highly convergent chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates structural features from each of the starting materials. These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. This compound, with its linear alkyl chain, offers a valuable building block for introducing hydrophobicity and conformational flexibility into the final products.

The two primary reactions for the synthesis of α-acylamino amides using this compound are:

  • The Passerini Three-Component Reaction (P-3CR): This reaction involves the condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[1][2]

  • The Ugi Four-Component Reaction (U-4CR): This reaction extends the Passerini reaction by including a primary amine, leading to the formation of a bis-amide, specifically an α-aminoacyl amide.[3][4]

The Passerini Reaction: Synthesis of α-Acyloxy Amides

The Passerini reaction is a powerful tool for the one-pot synthesis of α-acyloxy amides. The reaction is believed to proceed through a concerted, non-ionic mechanism in aprotic solvents, where the reactants are typically used in high concentrations.[5]

General Reaction Scheme:

Caption: General scheme of the Passerini three-component reaction.

Signaling Pathway (Reaction Mechanism)

The mechanism of the Passerini reaction is thought to involve the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which enhances the electrophilicity of the carbonyl carbon. The isocyanide then undergoes a nucleophilic attack on the activated carbonyl, leading to a nitrilium intermediate. This is followed by an intramolecular acyl transfer to furnish the final α-acyloxy amide product.

Passerini_Mechanism reactants Aldehyde (R1CHO) + Carboxylic Acid (R2COOH) + this compound (n-PrNC) intermediate1 Hydrogen-Bonded Complex reactants->intermediate1 Association intermediate2 Nitrilium Ion Intermediate intermediate1->intermediate2 Nucleophilic attack of Isocyanide product α-Acyloxy-N-propylamide intermediate2->product Intramolecular Acyl Transfer

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Propyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Propyl Isocyanide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the Hofmann carbylamine reaction and the dehydration of N-propylformamide. The Hofmann reaction involves the reaction of n-propylamine with chloroform (B151607) and a strong base.[1][2][3] The dehydration method utilizes a dehydrating agent to remove water from N-propylformamide.[1][4]

Q2: What are the common causes of low yield in this compound synthesis?

A2: Low yields can result from several factors, including incomplete reactions, side reactions such as hydrolysis of the isocyanide back to the formamide, and polymerization of the product.[4][5] The purity of reagents and solvents, reaction temperature, and reaction time are also critical parameters that can significantly impact the yield.

Q3: How can I purify the synthesized this compound?

A3: The most common method for purifying this compound is distillation.[4] Due to its relatively low boiling point, distillation can effectively separate the isocyanide from less volatile impurities. However, for impurities with similar boiling points, other techniques like chromatography may be necessary.

Q4: What are the main byproducts to watch for during the synthesis?

A4: The primary byproduct of concern is N-propylformamide, which can be formed by the hydrolysis of this compound if water is present in the reaction mixture.[4] Another potential issue is the polymerization of the this compound, which can be catalyzed by acidic impurities.[5] In the Hofmann carbylamine reaction, unreacted starting materials and products from side reactions of the dichlorocarbene (B158193) intermediate can also be present.

Troubleshooting Guides

Low Yield in Hofmann Carbylamine Reaction
Symptom Possible Cause Suggested Solution
Low to no product formation Ineffective dichlorocarbene formation.Ensure the use of a strong base (e.g., potassium hydroxide) and fresh, high-purity chloroform. The reaction is often exothermic, so maintaining the appropriate temperature is crucial.
Insufficient mixing of the biphasic reaction mixture.Use vigorous mechanical stirring to ensure proper mixing of the aqueous and organic phases. The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can significantly improve the reaction rate and yield.[2]
Significant amount of N-propylformamide in the product Hydrolysis of the isocyanide during workup.Ensure that all workup steps are performed under anhydrous or basic conditions to prevent the acidic hydrolysis of the isocyanide.
Polymerization of the product Presence of acidic impurities.Carefully neutralize any acidic components in the reaction mixture before purification. Store the purified isocyanide at low temperatures and under an inert atmosphere.[4][5]
Low Yield in Dehydration of N-propylformamide
Symptom Possible Cause Suggested Solution
Incomplete reaction Insufficiently powerful dehydrating agent.Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent.[6] The choice of base is also important; tertiary amines like triethylamine (B128534) or pyridine (B92270) are often used.[6][7]
Suboptimal reaction temperature.The reaction is often performed at low temperatures (e.g., 0°C) to control the reaction rate and minimize side reactions.[6]
Formation of colored impurities Decomposition of the starting material or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction time should also be optimized to avoid prolonged heating, which can lead to decomposition.
Difficult purification Presence of byproducts with similar boiling points.Careful fractional distillation is key. If distillation is insufficient, column chromatography on silica (B1680970) gel can be employed for further purification.

Quantitative Data

Table 1: Comparison of Reaction Conditions for Hofmann Carbylamine Reaction
Base Phase-Transfer Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
50% aq. NaOHBenzyltriethylammonium chlorideDichloromethaneReflux341[5]
Potassium hydroxide (B78521)NoneEthanolReflux1Moderate[8]
Table 2: Comparison of Dehydrating Agents for N-propylformamide
Dehydrating Agent Base Solvent Temperature (°C) Reaction Time Yield (%) Reference
Phosphorus oxychlorideTriethylamineNone05 minup to 98[6]
Phosphorus oxychloridePyridinePetroleum ether0-540-50 min67-72[7]
p-Toluenesulfonyl chlorideQuinolineNone7545-60 min~50[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Carbylamine Reaction

Materials:

  • n-Propylamine

  • Chloroform

  • Potassium hydroxide (or sodium hydroxide)

  • Dichloromethane (solvent)

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve n-propylamine and benzyltriethylammonium chloride in dichloromethane.

  • Separately, prepare a concentrated aqueous solution of potassium hydroxide.

  • With vigorous stirring, add the chloroform to the amine solution.

  • Slowly add the potassium hydroxide solution to the reaction mixture. The reaction is exothermic and may begin to reflux.

  • After the addition is complete, continue to stir the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and add water to dissolve the salts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by distillation.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Synthesis of this compound via Dehydration of N-propylformamide

Materials:

  • N-propylformamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (or pyridine)

  • Anhydrous diethyl ether (solvent)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-propylformamide in anhydrous diethyl ether and cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add phosphorus oxychloride to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for the specified time (e.g., 5 minutes to 1 hour), monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of an ice-cold saturated sodium carbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Troubleshooting_Hofmann_Reaction start Low Yield in Hofmann Reaction cause1 Ineffective Dichlorocarbene Formation start->cause1 cause2 Insufficient Mixing start->cause2 cause3 Product Hydrolysis start->cause3 cause4 Product Polymerization start->cause4 solution1 Use strong base & fresh chloroform cause1->solution1 solution2 Vigorous stirring & Phase-transfer catalyst cause2->solution2 solution3 Anhydrous/basic workup cause3->solution3 solution4 Neutralize acids & Store cold cause4->solution4

Caption: Troubleshooting workflow for low yield in the Hofmann carbylamine reaction.

Dehydration_Workflow start Start: N-propylformamide step1 Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) start->step1 step2 Add Base (e.g., Triethylamine) step1->step2 step3 Cool to 0°C step2->step3 step4 Slowly Add Dehydrating Agent (e.g., POCl3) step3->step4 step5 Reaction Stirring (Monitor by TLC) step4->step5 step6 Aqueous Workup (Quench, Extract, Dry) step5->step6 step7 Purification (Distillation) step6->step7 end Product: this compound step7->end

Caption: Experimental workflow for the synthesis of this compound via dehydration.

References

Technical Support Center: Purification of Crude N-Propyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude N-Propyl Isocyanide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. The two most common methods are the dehydration of N-propylformamide and the Hofmann isocyanide synthesis (carbylamine reaction).

  • From Dehydration of N-Propylformamide:

  • From Hofmann Isocyanide Synthesis:

    • Unreacted Propylamine: The starting primary amine.[3]

    • Residual Chloroform and Dichloromethane: Solvents and reactants from the synthesis.

    • Polymeric byproducts: Isocyanides can polymerize in the presence of acidic impurities or heat.[4][5]

  • General Impurities (from both routes):

    • N-Propyl Cyanide: The more stable nitrile isomer, which can form via thermal rearrangement.[3]

    • Hydrolysis Product (N-Propylformamide): Isocyanides are sensitive to acid and can hydrolyze back to the formamide.[1]

Q2: What are the primary purification techniques for this compound?

A2: The two main techniques for purifying this compound are fractional distillation and column chromatography.[3][4]

  • Fractional Distillation: This is the most common method, especially for larger scales.[3] Given the thermal sensitivity of isocyanides, vacuum distillation is highly recommended to lower the boiling point and minimize decomposition and isomerization to the nitrile.[5]

  • Column Chromatography: This method is effective for removing non-volatile or highly polar impurities. However, standard silica (B1680970) gel is acidic and can cause the degradation of isocyanides. Therefore, deactivated or neutral silica gel is crucial for successful purification.[4][6]

Q3: How should I store purified this compound to prevent degradation?

A3: this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and oxygen.[4] It is recommended to store it at low temperatures (typically below 5°C) in a dark location to minimize polymerization and decomposition.[4]

Q4: My this compound has a yellow tint. Is it still usable?

A4: A yellow tint can indicate the presence of impurities or some degree of polymerization. The usability depends on the requirements of your subsequent reaction. It is advisable to assess the purity using techniques like GC-MS or ¹H NMR. If the purity is not sufficient, repurification by distillation or column chromatography is recommended.

Q5: How can I safely dispose of this compound waste?

A5: Due to their strong and unpleasant odor, isocyanide waste should be handled in a well-ventilated fume hood. A common method to destroy residual isocyanides is by acid-catalyzed hydrolysis to the corresponding, less odorous, formamide.[1] This can be achieved by carefully adding an aqueous acid solution (e.g., dilute HCl) to the isocyanide-containing waste. Always follow your institution's specific guidelines for chemical waste disposal.

Troubleshooting Guides

Purification by Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Low Yield - Polymerization in the distillation flask: Overheating or presence of acidic impurities.[7] - Product loss to the vacuum trap: The compound is volatile, especially under high vacuum.- Ensure all glassware is dry and free of acidic residues. - Pre-treat the crude material: A quick wash with a dilute sodium bicarbonate solution can help neutralize any residual acid. - Use a lower distillation temperature: This can be achieved by using a higher vacuum. - Use a cold trap: Ensure the cold trap between the receiving flask and the vacuum pump is sufficiently cold (e.g., using a dry ice/acetone slurry) to condense any volatile product.
Product is still impure after distillation - Co-distillation with impurities: Impurities with similar boiling points (e.g., N-propyl cyanide). - Inefficient fractionating column. - Use a more efficient fractionating column: A Vigreux or spinning band column can improve separation.[8] - Collect smaller fractions: This allows for better separation of components with close boiling points. - Consider an alternative purification method: Column chromatography may be necessary to remove isomers or other impurities with similar volatility.
Bumping or uneven boiling - Lack of boiling chips or stir bar. - Heating too rapidly. - Add fresh boiling chips or a magnetic stir bar to the distillation flask. - Heat the flask gradually and evenly using a heating mantle with a stirrer.
Product darkens or polymerizes in the receiving flask - Receiver flask is not clean or is acidic. - Exposure to light or air. - Ensure the receiving flask is clean, dry, and preferably base-washed. - Protect the receiving flask from light by wrapping it in aluminum foil. - Maintain an inert atmosphere throughout the distillation and collection process.
Purification by Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Low or no recovery of product - Decomposition on the column: Standard silica gel is acidic and can degrade isocyanides.[4][6] - Irreversible adsorption. - Use deactivated or neutral silica gel: Prepare this by making a slurry of silica gel in the eluent containing a small amount of a base (e.g., 0.1-1% triethylamine).[8][9] - Use an alternative stationary phase: Specially treated silica, like C-2 silica, has been shown to be effective for purifying sensitive isocyanides.[4][6]
Streaking or tailing of the product on the column - Interaction with acidic sites on the silica gel. - Inappropriate eluent polarity. - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to your eluent system. [10] - Optimize the eluent system: Use TLC with deactivated silica plates to find an eluent system that gives a good Rf value (typically 0.2-0.4) with minimal tailing.[11]
Co-elution of impurities - Eluent system is too polar. - Poorly packed column. - Use a less polar eluent system or a gradient elution: Start with a non-polar solvent (e.g., hexane (B92381) or pentane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). - Ensure the column is packed uniformly without any air bubbles or cracks.
Difficulty removing triethylamine from the purified product - Triethylamine is co-eluting with the product. - Use a minimal amount of triethylamine in the eluent. - Remove triethylamine after chromatography: This can be done by co-evaporation with a solvent like toluene (B28343) under reduced pressure. Be cautious not to overheat the product.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C₄H₇N[12]
Molecular Weight 69.11 g/mol [12]
Boiling Point (Atmospheric Pressure) 101-102 °C[12]
Estimated Boiling Point (at 20 mmHg) ~25-30 °CEstimated using a pressure-temperature nomograph.
IR Absorption (Isocyanide group) 2110-2165 cm⁻¹[1]
Purity (Commercial, 99%) >=98.5% by GC[13]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is designed for the purification of several grams of crude this compound.

Materials:

  • Crude this compound

  • Anhydrous sodium sulfate

  • Boiling chips or magnetic stir bar

  • Round-bottom flasks

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask (cow-type adapter for collecting multiple fractions is recommended)

  • Cold trap

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Drying the Crude Product: Dry the crude this compound over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dry. The system should be set up for distillation under an inert atmosphere.

  • Distillation:

    • Transfer the dried crude product to the distillation flask and add boiling chips or a stir bar.

    • Slowly evacuate the system to the desired pressure (e.g., 20 mmHg).

    • Begin heating the distillation flask gently.

    • Collect any low-boiling fractions (e.g., residual solvents) first.

    • The pure this compound should distill at a temperature corresponding to the pressure used (estimate using a nomograph). Collect the main fraction in a clean, dry receiving flask cooled in an ice bath.

  • Completion and Storage: Once the main fraction is collected and the distillation rate drops, stop the distillation. Allow the apparatus to cool before slowly venting with an inert gas. Store the purified product under an inert atmosphere at <5°C.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for small to medium-scale purification and for removing impurities that are difficult to separate by distillation.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine

  • Hexane or Pentane (HPLC grade)

  • Ethyl acetate or Diethyl ether (HPLC grade)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates (silica gel) and chamber

  • Visualizing agent for TLC (e.g., potassium permanganate (B83412) stain)

Procedure:

  • Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in the starting eluent (e.g., 99:1 Hexane:Ethyl Acetate) containing 0.5% (v/v) triethylamine.

  • Packing the Column: Pack the column with the deactivated silica gel slurry. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the starting eluent and load it onto the column.

  • Elution:

    • Begin elution with the starting non-polar solvent mixture.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Visualize the TLC plates using a suitable stain (e.g., potassium permanganate, as isocyanides are often not UV-active).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator). Be cautious with the bath temperature to avoid evaporating the product. The remaining residue is the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound pre_treatment Pre-treatment (e.g., drying, neutralization) crude->pre_treatment distillation Vacuum Fractional Distillation pre_treatment->distillation High-boiling impurities chromatography Flash Column Chromatography (Deactivated Silica) pre_treatment->chromatography Polar/Non-volatile impurities analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity >99%

General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue low_yield Low Yield? start->low_yield impurity Impure Product? poly Polymerization? low_yield->poly Yes loss Product Loss? low_yield->loss No dist_imp Distillation Impurity? impurity->dist_imp Yes column_imp Chromatography Impurity? impurity->column_imp No heat Reduce Heat / Use Vacuum poly->heat Yes acid Neutralize Crude poly->acid No trap Use Cold Trap loss->trap Yes eff_column Use More Efficient Column dist_imp->eff_column Yes fractions Collect Smaller Fractions dist_imp->fractions No deactivate Deactivate Silica column_imp->deactivate Yes eluent Optimize Eluent column_imp->eluent No

Troubleshooting decision tree for purification issues.

References

preventing polymerization of N-Propyl Isocyanide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Propyl Isocyanide to prevent polymerization and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored at low temperatures, typically between 2-8°C, to minimize the risk of thermal polymerization and decomposition.[1] Some sources recommend storage below 5°C.[1]

Q2: What type of atmosphere is required for storing this compound?

A2: It is crucial to store this compound under a dry, inert atmosphere, such as nitrogen or argon.[2][3][4] This prevents contact with moisture and oxygen, which can initiate polymerization and degradation.[1][5]

Q3: What are the signs of this compound degradation or polymerization?

A3: Signs of degradation include a gradual increase in viscosity, the formation of insoluble white precipitates (typically polyureas from reaction with moisture), or discoloration (yellowing) of the liquid.[2][6]

Q4: Can I use this compound that shows signs of polymerization?

A4: It is not recommended to use this compound that shows signs of polymerization for applications requiring high purity.[6] The presence of oligomers or polymers can interfere with reactions and lead to inaccurate results.

Q5: Are there any chemical inhibitors that can be added to prevent polymerization?

A5: Yes, several types of stabilizers can be used for isocyanates. These include hindered phenols, acid chlorides, and small amounts of acidic gases like carbon dioxide or sulfur dioxide.[2][7] Phenol has also been shown to be an effective stabilizer for some isocyanate compounds.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

IssuePossible Cause(s)Recommended Actions & Preventative Measures
Rapid Polymerization Upon Opening a New Bottle Improper storage during shipment (exposure to heat).Contact the supplier immediately to report the issue and request a replacement. Upon receipt, always inspect the packaging for any signs of damage.
Contamination of the atmosphere upon opening.If polymerization is not extensive, quickly dispense the required amount in a dry, inert atmosphere (e.g., a glove box) and immediately reseal the bottle under an inert gas. Always handle this compound under a dry, inert atmosphere.[2]
Gradual Increase in Viscosity During Storage Slow, uncontrolled polymerization over time.Store the compound at the recommended low temperature (2-8°C).[1] Consider adding a recommended polymerization inhibitor if storing for extended periods.
Presence of trace amounts of moisture leading to urea (B33335) formation.Ensure the container is tightly sealed and stored in a dry environment. Use anhydrous solvents and ensure all reactants are dry before use.[2]
Formation of Insoluble White Precipitates Self-polymerization of the isocyanide.Follow strict storage and handling protocols to prevent exposure to polymerization catalysts like moisture and acids.
Reaction with atmospheric moisture.Always handle the compound under a dry, inert atmosphere.[2] Ensure all glassware is thoroughly dried before use.
Discoloration of the Liquid (Yellowing) Thermal degradation.Store at recommended low temperatures and away from direct sunlight and heat sources.
Presence of impurities.Ensure the use of high-purity this compound. If impurities are suspected, purification by distillation may be necessary, though this should be done with caution due to the compound's reactivity.[1]

Experimental Protocols

Protocol: Stability Testing with a Polymerization Inhibitor

This protocol outlines a general procedure to evaluate the effectiveness of a stabilizer in preventing the polymerization of this compound during storage.

Materials:

  • This compound

  • Candidate stabilizer (e.g., 2,6-di-tert-butyl-4-methylphenol (BHT), benzoyl chloride)

  • Anhydrous solvent (e.g., toluene, THF)

  • Dry, inert gas (nitrogen or argon)

  • Schlenk tubes or similar airtight vials

Procedure:

  • Prepare a stock solution of the candidate stabilizer in the anhydrous solvent at a known concentration.

  • In a glove box or under a continuous flow of inert gas, dispense a measured amount of this compound into several Schlenk tubes.

  • To each tube (except for a control), add a specific volume of the stabilizer stock solution to achieve the desired final concentration (e.g., 100 ppm, 500 ppm, 1000 ppm).

  • The control tube should contain only this compound and the same volume of anhydrous solvent as added to the other tubes.

  • Seal all tubes tightly and store them under the desired temperature conditions (e.g., room temperature and 2-8°C).

  • Periodically (e.g., weekly), visually inspect the samples for any signs of polymerization, such as increased viscosity, cloudiness, or precipitate formation.

  • (Optional) At each time point, a small aliquot can be carefully removed for analysis by techniques such as Gas Chromatography (GC) to monitor the purity of the this compound or Infrared (IR) spectroscopy to detect the formation of polymer-related functional groups.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (below 5°C recommended[1])To minimize thermal polymerization and decomposition.[1]
Atmosphere Dry, inert gas (Nitrogen or Argon)[3][4]To prevent reactions with moisture and oxygen.[1][5]
Container Tightly sealed, airtight containerTo maintain an inert atmosphere and prevent contamination.
Light Store away from direct sunlightTo prevent potential photochemical degradation.
Incompatible Materials Acids, strong oxidizing agents, bases, alcohols, amines, water[4]These can catalyze polymerization or react violently.[1][10]

Table 2: Potential Stabilizers for Isocyanides

Stabilizer ClassExamplesConcentration RangeAdvantagesDisadvantages
Hindered Phenols 2,6-di-tert-butyl-4-methylphenol (BHT)10-5000 ppm[8][9]Effective at preventing radical polymerization.May need to be removed before certain reactions.
Acid Chlorides Benzoyl chlorideSmall amountsCan neutralize basic impurities that may catalyze polymerization.Can introduce acidic impurities if not used carefully.
Acidic Gases Carbon Dioxide (CO2), Sulfur Dioxide (SO2)0.01 to 1.0 wt%[7]Effective for liquid isocyanates and generally do not interfere with subsequent polyurethane formation.[7]SO2 may cause slight discoloration.[7] Requires careful handling and introduction into the storage container.

Visualizations

TroubleshootingWorkflow start Issue: this compound Polymerization Observed check_viscosity Increased Viscosity? start->check_viscosity check_precipitate White Precipitate? check_viscosity->check_precipitate Yes check_viscosity->check_precipitate No cause_thermal Cause: Thermal Polymerization check_viscosity->cause_thermal Yes check_discoloration Discoloration? check_precipitate->check_discoloration Yes check_precipitate->check_discoloration No cause_moisture Cause: Moisture Contamination check_precipitate->cause_moisture Yes check_discoloration->cause_thermal Yes cause_acid Cause: Acid/Base Contamination check_discoloration->cause_acid If discoloration is present without other signs, consider contamination solution_temp Action: Store at 2-8°C cause_thermal->solution_temp solution_inert Action: Handle under Inert Gas cause_moisture->solution_inert solution_dry Action: Use Anhydrous Conditions cause_moisture->solution_dry solution_neutralize Action: Ensure Neutral Glassware cause_acid->solution_neutralize

Caption: Troubleshooting workflow for this compound polymerization.

AcidCatalyzedPolymerization cluster_initiation Initiation cluster_propagation Propagation isocyanide1 R-N≡C activated_isocyanide [R-N≡C-H]+ isocyanide1->activated_isocyanide Protonation acid H+ acid->activated_isocyanide isocyanide2 R-N≡C dimer Dimer Cation activated_isocyanide->dimer Nucleophilic Attack isocyanide2->dimer trimer Trimer Cation dimer->trimer Chain Growth polymer_chain Polymer Chain trimer->polymer_chain ...

Caption: Mechanism of acid-catalyzed polymerization of isocyanides.

References

Technical Support Center: Managing N-Propyl Isocyanide Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the strong, unpleasant odor of n-propyl isocyanide in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Pervasive, strong odor of this compound in the lab, even when the container is closed. - Improperly sealed container.- Contaminated exterior of the primary container.- Saturation of storage area with vapors.1. Inspect the container seal: Ensure the cap is tightly secured. For long-term storage, consider wrapping the cap threads with Teflon tape before sealing.2. Decontaminate the container exterior: Wipe the outside of the container with a bleach solution while inside a certified chemical fume hood.[1]3. Improve storage conditions: Store this compound in a dedicated, ventilated cabinet.[1] For extra precaution, place the primary container within a larger, sealed secondary container.[1][2]
Strong odor is noticeable during the experiment, even when working in a fume hood. - Improper fume hood use.- High volatility of the compound.- Inadequate ventilation or airflow.1. Review fume hood practices: Work with the sash at the lowest practical height.[3] Keep all containers and apparatus at least 6 inches from the face of the hood. Avoid rapid movements that can disrupt airflow.2. Minimize exposure: Use the smallest possible quantities of this compound for your experiment.[3]3. Enhance containment: Use a cold trap or a bleach trap to capture volatile emissions from your reaction setup.[1][3]
Lingering odor on glassware and equipment after use. - Residual this compound adhering to surfaces.1. Decontaminate glassware immediately: After use, rinse all contaminated glassware and equipment with a bleach solution inside a chemical fume hood.[1][3] Allow items to soak for an extended period (e.g., 24 hours) for thorough decontamination.[3]
Odor complaints from adjacent labs or offices. - Escape of vapors from the laboratory through the ventilation system or other pathways.1. Isolate the source: Immediately cease all work with this compound and ensure all containers are securely sealed.2. Review and enhance engineering controls: Ensure your laboratory maintains negative pressure relative to surrounding areas.[2] Utilize traps for your experimental setup to prevent vapors from entering the fume hood exhaust.[1][3]3. Communicate with affected parties: Inform your institution's environmental health and safety (EHS) office of the issue.

Frequently Asked Questions (FAQs)

Q1: What makes the odor of this compound so strong and unpleasant?

A1: Isocyanides as a class of organic compounds are known for their extremely foul and powerful odors, often described as "mind-boggling" and "horrid".[4][5][6] This is an inherent property of the isocyanide functional group (-N≡C).

Q2: What are the primary health and safety hazards associated with this compound beyond its odor?

A2: this compound is a hazardous substance. It is highly flammable and can be harmful if inhaled, swallowed, or comes into contact with the skin.[7] It can also cause irritation to the eyes and respiratory system.[7]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, should be worn.[1] Given its volatility and pungent odor, all handling of this compound should be conducted within a certified chemical fume hood.[1][3]

Q4: How can I neutralize this compound waste before disposal?

A4: this compound can be hydrolyzed in the presence of aqueous acid to form the corresponding formamide, which is less odorous.[8] A common laboratory practice for quenching the odor of isocyanides and other "stench chemicals" is to treat the waste with an oxidizing agent like a bleach solution (sodium hypochlorite).[1][3] This should be done in a fume hood.

Q5: What should I do in case of a small spill of this compound?

A5: For a small spill within a chemical fume hood, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).[9] The contaminated absorbent should then be treated with a bleach solution in the fume hood before being collected in a designated hazardous waste container.[1] For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.[1]

Quantitative Data

Below is a summary of available quantitative data for this compound and the related compound, n-propyl isocyanate. Note the distinction between the two compounds.

PropertyThis compoundN-Propyl Isocyanate
Molecular Formula C₄H₇N[10]C₄H₇NO[11]
Molecular Weight 69.11 g/mol [10]85.11 g/mol [11]
Boiling Point Not available83 - 84 °C[11]
Vapor Pressure Not available69 mbar @ 20 °C[11]
Odor Profile Extremely foul, "horrid"[4][5][6]Pungent[7][12]

Experimental Protocols

Protocol 1: Neutralization of this compound Waste

This protocol describes the neutralization of small quantities of this compound waste using a bleach solution.

Materials:

  • This compound waste

  • Household bleach (sodium hypochlorite (B82951) solution)

  • Appropriately labeled hazardous waste container

  • Stir bar or rod

  • Beaker or flask large enough to contain the waste and bleach solution

Procedure:

  • Perform all steps in a certified chemical fume hood.

  • Carefully and slowly add the this compound waste to a beaker or flask containing a bleach solution. A cooled bleach solution can also be used.

  • Gently stir the mixture.

  • Allow the reaction to proceed for at least 24 hours to ensure complete neutralization.

  • After neutralization, dispose of the resulting solution in a properly labeled hazardous waste container according to your institution's guidelines.[13][14][15]

Protocol 2: Decontamination of Glassware

This protocol details the procedure for decontaminating glassware that has been in contact with this compound.

Materials:

  • Contaminated glassware

  • Household bleach (sodium hypochlorite solution)

  • A container large enough to submerge the glassware (e.g., a basin or bucket)

Procedure:

  • Conduct all steps in a certified chemical fume hood.

  • Rinse the contaminated glassware with a small amount of bleach solution, ensuring all internal surfaces are coated.

  • Submerge the rinsed glassware in a container filled with bleach solution.

  • Allow the glassware to soak for a minimum of 24 hours to ensure complete oxidation of any residual this compound.[3]

  • After soaking, the glassware can be washed using standard laboratory procedures.

  • Dispose of the bleach solution used for soaking as hazardous waste.

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Certified Fume Hood prep_ppe->prep_hood prep_materials Gather Neutralization Materials prep_hood->prep_materials proc_add Slowly Add Waste to Bleach prep_materials->proc_add proc_stir Gently Stir Mixture proc_add->proc_stir proc_react Allow to React for 24+ Hours proc_stir->proc_react disp_container Transfer to Labeled Waste Container proc_react->disp_container disp_dispose Dispose via Institutional Protocol disp_container->disp_dispose spill_response_workflow cluster_containment Containment cluster_neutralization Neutralization cluster_cleanup Cleanup spill Small Spill in Fume Hood contain Absorb with Inert Material spill->contain neutralize Treat with Bleach Solution contain->neutralize cleanup Collect Waste in Labeled Container neutralize->cleanup dispose Dispose as Hazardous Waste cleanup->dispose

References

Technical Support Center: Ugi Reactions with N-Propyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Propyl Isocyanide in Ugi four-component reactions (Ugi-4CR).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ugi reaction is sluggish or not proceeding to completion. What are the common causes and solutions?

A1: Low yields or incomplete reactions are common issues. Consider the following troubleshooting steps:

  • Imine Formation: The initial condensation of the amine and carbonyl component to form the imine is a crucial and often rate-limiting step.

    • Solution: Pre-form the imine by stirring the amine and carbonyl components in the reaction solvent for 30-60 minutes before adding the carboxylic acid and this compound. The use of a dehydrating agent, such as molecular sieves, can also drive this equilibrium forward.

  • Solvent Choice: The polarity of the solvent significantly impacts the reaction rate.

    • Solution: Polar protic solvents like methanol (B129727) or ethanol (B145695) are generally preferred for Ugi reactions as they facilitate the formation of the iminium ion intermediate.[1][2] 2,2,2-Trifluoroethanol (TFE) can also be an excellent choice for stabilizing charged intermediates.

  • Concentration: The Ugi reaction is favored at high concentrations of reactants.

    • Solution: Ensure the combined concentration of your reactants is in the range of 0.5 M to 2.0 M.

  • Temperature: While many Ugi reactions proceed at room temperature, some systems may require thermal energy.

    • Solution: Gentle heating (40-60 °C) or the use of microwave irradiation can often accelerate the reaction. However, be cautious of potential side reactions at elevated temperatures.

Q2: I am observing a significant amount of a major byproduct in my reaction mixture. What could it be and how can I minimize it?

A2: The most common byproduct in an Ugi reaction is the corresponding Passerini reaction product.

  • Passerini Reaction: This three-component reaction involves the aldehyde/ketone, carboxylic acid, and isocyanide, omitting the amine. It is particularly favored in less polar or aprotic solvents.[3]

    • Troubleshooting:

      • Solvent: Use polar protic solvents like methanol or ethanol to favor the Ugi pathway.

      • Order of Addition: Add the amine and carbonyl components first to encourage imine formation before introducing the isocyanide.

      • Amine Reactivity: Ensure you are using a sufficiently nucleophilic primary amine.

Q3: My purified product shows impurities that I suspect are related to the this compound. What are these and how can I remove them?

A3: Side products derived from this compound can include N-propylformamide and polymeric materials.

  • Hydrolysis to N-propylformamide: this compound can be hydrolyzed to N-propylformamide, especially in the presence of acidic conditions and water, which can occur during the reaction or aqueous work-up.

    • Troubleshooting & Purification:

      • Use anhydrous solvents and reagents to minimize water content.

      • During work-up, a standard aqueous wash should remove the water-soluble N-propylformamide. If it persists, purification by column chromatography on silica (B1680970) gel is typically effective.

  • Polymerization: Isocyanides, including this compound, can undergo polymerization, especially at high concentrations or in the presence of certain impurities.

    • Troubleshooting & Purification:

      • Use freshly distilled or high-purity this compound.

      • Polymeric byproducts are generally insoluble and can often be removed by filtration or will remain at the baseline during column chromatography.

Q4: I am concerned about the stability of my Ugi product during work-up and purification. Are there any common degradation pathways?

A4: The bis-amide product of the Ugi reaction is generally stable. However, harsh acidic conditions during work-up can lead to hydrolysis of the amide bonds. While less common for simple alkyl isocyanides like this compound, dealkylation of the isocyanide-derived amide has been observed with bulkier isocyanides under strong acid treatment.

  • Troubleshooting:

    • Use a mild aqueous work-up with saturated sodium bicarbonate solution to neutralize the acid.

    • Avoid prolonged exposure to strong acids during purification. If acidic conditions are necessary, they should be as mild and brief as possible.

Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionByproduct StructureConditions Favoring FormationMitigation StrategiesPurification
Passerini Reaction α-Acyloxy AmideAprotic/non-polar solvents, slow imine formation.Use polar protic solvents (e.g., MeOH, EtOH). Pre-form the imine.Column chromatography.
Isocyanide Hydrolysis N-PropylformamidePresence of water, acidic conditions (especially during work-up).Use anhydrous reagents and solvents. Neutralize reaction before aqueous work-up.Aqueous wash, column chromatography.
Isocyanide Polymerization (C=N-Propyl)nHigh concentration of isocyanide, presence of impurities.Use pure isocyanide. Avoid excessively high concentrations.Filtration, column chromatography.
Product Hydrolysis Carboxylic acids and aminesStrong acidic or basic conditions during work-up.Use mild work-up conditions (e.g., sat. NaHCO3 wash).Recrystallization or column chromatography.

Experimental Protocols

General Protocol for Ugi Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • Primary Amine (1.0 mmol, 1.0 equiv)

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Methanol (anhydrous, 2.0 mL)

  • Magnetic stir bar and reaction vial

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the aldehyde/ketone (1.0 mmol) and the primary amine (1.0 mmol).

  • Add anhydrous methanol (1.0 mL) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • To this mixture, add the carboxylic acid (1.0 mmol) and the remaining anhydrous methanol (1.0 mL).

  • Finally, add this compound (1.0 mmol) to the reaction mixture.

  • Seal the vial and stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Work-up Procedure to Minimize Hydrolysis
  • After the reaction is complete, dilute the reaction mixture with ethyl acetate (10 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the main Ugi reaction pathway and the competing Passerini side reaction.

Ugi_vs_Passerini Ald_Ket Aldehyde/ Ketone Imine Imine Ald_Ket->Imine + H₂O Nitrilium_Passerini Nitrilium Ion (Passerini) Ald_Ket->Nitrilium_Passerini Amine Primary Amine Amine->Imine + H₂O Acid Carboxylic Acid Iminium Iminium Ion Acid->Iminium Alpha_Adduct_Ugi α-Adduct Acid->Alpha_Adduct_Ugi Acid->Nitrilium_Passerini Isocyanide N-Propyl Isocyanide Nitrilium_Ugi Nitrilium Ion (Ugi) Isocyanide->Nitrilium_Ugi Isocyanide->Nitrilium_Passerini Imine->Iminium Iminium->Nitrilium_Ugi Nitrilium_Ugi->Alpha_Adduct_Ugi Ugi_Product Ugi Product (bis-Amide) Alpha_Adduct_Ugi->Ugi_Product Mumm Rearrangement Passerini_Product Passerini Product (α-Acyloxy Amide) Alpha_Adduct_Passerini α-Adduct Nitrilium_Passerini->Alpha_Adduct_Passerini Alpha_Adduct_Passerini->Passerini_Product Mumm Rearrangement

Caption: Ugi vs. Passerini reaction pathways.

Troubleshooting_Workflow Start Ugi Reaction with This compound Problem Low Yield / Side Products? Start->Problem CheckImine Check Imine Formation: - Pre-form imine? - Dehydrating agent? Problem->CheckImine Yes Purify Purification: Column Chromatography Problem->Purify No CheckSolvent Check Solvent: - Polar protic (MeOH)? CheckImine->CheckSolvent CheckConcentration Check Concentration: - 0.5 - 2.0 M? CheckSolvent->CheckConcentration IdentifyByproduct Identify Byproduct by NMR/LC-MS CheckConcentration->IdentifyByproduct Passerini Passerini Product? IdentifyByproduct->Passerini Hydrolysis N-Propylformamide? IdentifyByproduct->Hydrolysis Polymer Polymer? IdentifyByproduct->Polymer OptimizePasserini Optimize for Ugi: - Use MeOH/EtOH - Pre-form imine Passerini->OptimizePasserini Yes Passerini->Purify No OptimizeHydrolysis Optimize for Ugi: - Anhydrous conditions - Mild work-up Hydrolysis->OptimizeHydrolysis Yes Hydrolysis->Purify No OptimizePolymer Optimize for Ugi: - Pure isocyanide Polymer->OptimizePolymer Yes Polymer->Purify No OptimizePasserini->Purify OptimizeHydrolysis->Purify OptimizePolymer->Purify

Caption: Troubleshooting workflow for Ugi reactions.

References

Technical Support Center: Optimizing the Passerini Reaction with N-Propyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Passerini three-component reaction (P-3CR) using N-Propyl Isocyanide. Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed protocols and data tables to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Passerini reaction, and what is the role of this compound?

The Passerini reaction is a three-component reaction that combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide in a single, efficient step.[1][2] this compound, as an aliphatic isocyanide, acts as the nucleophilic component that attacks the carbonyl carbon, ultimately becoming incorporated into the final product as the amide functionality.[1][3] The reaction is highly valued in organic and medicinal chemistry for its atom economy and ability to rapidly generate complex molecules from simple starting materials.[2][4]

Q2: What are the ideal starting conditions for a Passerini reaction with this compound?

For a classical Passerini reaction, optimal conditions typically involve high concentrations of the three reactants in an aprotic, non-polar solvent at room temperature.[1][5] Yields are often improved when reactant concentrations are high (e.g., 0.5 M to 2 M).[5][6] Aldehydes are generally more reactive and give better yields than ketones.[3]

Q3: Which solvents are recommended for this reaction, and which should be avoided?

The Passerini reaction is generally faster and more efficient in apolar, aprotic solvents.[3][6]

  • Recommended Solvents: Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), diethyl ether, and toluene (B28343) are commonly used and often produce good results.[3][6][7]

  • Solvents to Avoid: Polar protic solvents, especially alcohols like methanol, are generally not well-suited for the classic Passerini reaction.[3][7] They can interfere with the proposed non-polar cyclic transition state and may promote unwanted side reactions.[2][3] However, some newer protocols have explored using strong hydrogen bond-donating solvents like hexafluoroisopropanol (HFIP) as a co-solvent to accelerate the reaction.[8]

Q4: How does the reactivity of aldehydes compare to ketones with this compound?

Aldehydes are significantly more reactive than ketones in the Passerini reaction.[3] This is due to the lower steric hindrance and higher electrophilicity of the aldehyde's carbonyl carbon. Reactions with aldehydes are typically faster and result in higher yields, while ketones, particularly sterically hindered ones, may react very slowly or not at all, leading to low yields.[1][3]

Q5: What are the potential side reactions when using this compound?

While the Passerini reaction is generally clean, side reactions can occur under non-optimized conditions. The most common side reaction is the polymerization or trimerization of the isocyanide, which can be minimized by controlling the reaction temperature and stoichiometry.[1][9] If an amine is present as an impurity or as a fourth component, the competing Ugi four-component reaction may occur, especially in polar solvents.[3]

Troubleshooting Guide

Issue 1: My reaction shows low or no conversion to the desired α-acyloxy amide product.

  • Possible Cause 1: Suboptimal Solvent Choice.

    • Solution: The Passerini reaction's mechanism is favored in apolar, aprotic solvents.[2][3][6] If you are using a polar or protic solvent (e.g., methanol), switch to dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[3][7] A solvent screen is often crucial for optimization.[6][7]

  • Possible Cause 2: Low Reactant Concentration.

    • Solution: The reaction follows third-order kinetics and proceeds more efficiently at high concentrations.[2][5] Increase the concentration of your reactants to between 0.5 M and 2 M.[6] Running the reaction neat (solvent-free) at elevated temperatures can also be effective.[10]

  • Possible Cause 3: Low Reactivity of the Carbonyl Component.

    • Solution: Ketones are inherently less reactive than aldehydes.[1][3] If using a ketone, expect longer reaction times (from hours to several days).[3] To improve yields, consider increasing the temperature, using microwave irradiation, or adding a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) to activate the ketone.[1][9]

  • Possible Cause 4: Poor Quality of this compound.

    • Solution: Isocyanides can degrade if not stored properly.[9] Ensure your this compound is pure and has been stored under an inert atmosphere, away from moisture and light.[9] Consider verifying its purity via IR spectroscopy (a strong stretch around 2140 cm⁻¹) before use.[9]

Issue 2: The reaction is extremely slow, even with an aldehyde.

  • Possible Cause 1: Insufficient Temperature.

    • Solution: While many Passerini reactions proceed at room temperature, some substrate combinations require heating.[3] Try gently heating the reaction to 40-80°C.[11] Microwave-assisted synthesis can also dramatically reduce reaction times, often to under 10 minutes.[1]

  • Possible Cause 2: Steric Hindrance.

    • Solution: If your aldehyde or carboxylic acid is sterically bulky, the reaction may be sluggish.[3] Increasing the reaction time and temperature can help overcome this. In some cases, a less hindered analogue may be required if the reaction fails to proceed.

Issue 3: I am observing significant formation of byproducts.

  • Possible Cause 1: Isocyanide Polymerization.

    • Solution: This can occur if the isocyanide concentration is too high relative to the other components or at high temperatures.[1] Try adding the this compound slowly to the mixture of the aldehyde and carboxylic acid. This maintains a low instantaneous concentration of free isocyanide, minimizing polymerization.

  • Possible Cause 2: Competing Ugi Reaction.

    • Solution: If your reactants contain amine impurities (or if you are attempting a Passerini in the presence of an amine), the Ugi reaction can compete, especially in polar solvents like methanol.[3] Ensure all reactants and the solvent are free from amine contamination. To favor the Passerini pathway, use apolar solvents like DCM or THF.[7]

Data Presentation

Table 1: Effect of Solvent on Passerini Reaction Yields

Solvent Polarity Type Typical Yield Range Reference
Dichloromethane (DCM) Apolar Aprotic 70-95% [3][6][7]
Tetrahydrofuran (THF) Apolar Aprotic 65-90% [3][7]
Toluene Apolar Aprotic 60-85% [1][6]
Diethyl Ether Apolar Aprotic 40-70% [3][6]
Acetonitrile Polar Aprotic 50-75% [6]
Methanol / Alcohols Polar Protic Generally low / Avoid [3][7]
Water Polar Protic Variable (can accelerate) [6]
Solvent-Free N/A N/A 60-90% [1][10]

Note: Yields are highly substrate-dependent. This table provides a general guide for solvent selection.

Table 2: General Reaction Parameter Optimization

Parameter Recommended Range Notes
Concentration 0.5 M - 2.0 M High concentration is critical and generally leads to higher yields and faster rates.[5]
Stoichiometry 1:1:1 to 1:1.2:1.2 A slight excess (1.2 equiv.) of the carboxylic acid and isocyanide can sometimes improve conversion.
Temperature Room Temp to 80°C Start at room temperature. Increase heat for slow reactions, especially with ketones.[3][11]
Reaction Time 2 - 48 hours Highly dependent on substrates. Aldehydes may react in a few hours; ketones can take days.[3] Monitor by TLC or LC-MS.

| Catalyst (Optional) | Lewis Acids (e.g., Bi(OTf)₃) | Can be used to activate less reactive carbonyls (ketones).[1] |

Experimental Protocols

General Protocol for Passerini Reaction with this compound

This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for your particular substrates.[6]

  • Reactant Preparation: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol, 1.0 equiv.).

  • Solvent & Carbonyl Addition: Add the chosen anhydrous aprotic solvent (e.g., Dichloromethane) to achieve a high concentration (e.g., 1.0 M). Add the aldehyde or ketone (1.0 mmol, 1.0 equiv.) to the solution and stir for 5-10 minutes.

  • Isocyanide Addition: Slowly add the this compound (1.0 mmol, 1.0 equiv.) to the stirring reaction mixture.

  • Reaction Monitoring: Seal the vessel and stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.[8] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the mixture in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired α-acyloxy amide.[8]

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Work-up prep_reactants Select & Weigh Carboxylic Acid (1 eq) Carbonyl (1 eq) add_acid_carbonyl Dissolve Acid & Carbonyl in Solvent under N2 prep_reactants->add_acid_carbonyl prep_solvent Choose Anhydrous Aprotic Solvent (e.g., DCM) prep_solvent->add_acid_carbonyl add_isocyanide Slowly Add This compound (1 eq) add_acid_carbonyl->add_isocyanide stir Stir at Room Temp (2-24h) add_isocyanide->stir monitor Monitor by TLC / LC-MS stir->monitor monitor->stir If incomplete workup Aqueous Work-up (NaHCO3, Brine) monitor->workup If complete purify Dry, Concentrate & Purify (Chromatography) workup->purify product Isolated α-Acyloxy Amide purify->product

Caption: A standard experimental workflow for the Passerini reaction.

troubleshooting_workflow start Low / No Yield check_conc Is Concentration High? (>0.5 M) start->check_conc increase_conc Action: Increase Concentration or Run Neat check_conc->increase_conc No check_solvent Is Solvent Apolar/Aprotic? (DCM, THF) check_conc->check_solvent Yes end Re-run Reaction increase_conc->end change_solvent Action: Change to DCM/THF check_solvent->change_solvent No check_carbonyl Is Carbonyl a Ketone? check_solvent->check_carbonyl Yes change_solvent->end increase_temp Action: Increase Temperature or Add Lewis Acid check_carbonyl->increase_temp Yes check_reagents Action: Check Reagent Purity (esp. Isocyanide) check_carbonyl->check_reagents No (Aldehyde) increase_temp->end check_reagents->end

Caption: A logical workflow for troubleshooting low-yield Passerini reactions.

passerini_mechanism reactants R¹-COOH (Carboxylic Acid) R²(C=O)R³ (Carbonyl) R⁴-N≡C (this compound) ts Cyclic Transition State reactants->ts Concerted α-addition (favored in apolar solvent) intermediate α-Adduct Intermediate (Imidate) ts->intermediate rearrangement Mumm Rearrangement intermediate->rearrangement product α-Acyloxy Amide Product rearrangement->product

Caption: The generally accepted concerted mechanism of the Passerini reaction.

References

troubleshooting low conversion in N-Propyl Isocyanide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of n-propyl isocyanide, particularly addressing issues of low conversion.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the Hofmann carbylamine reaction and the dehydration of N-propylformamide.[1][2]

  • Hofmann Isocyanide Synthesis (Carbylamine Reaction): This method involves the reaction of a primary amine (n-propylamine) with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH).[3][4][5] The reaction proceeds through a dichlorocarbene (B158193) intermediate.[3][4]

  • Dehydration of Formamides: This is a widely used and versatile route where N-propylformamide is treated with a dehydrating agent to yield the isocyanide.[2][6][7] Common dehydrating agents include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), and phosgene (B1210022) or its derivatives.[6][7][8]

Q2: My this compound product has a very strong, unpleasant odor. Is this normal?

A2: Yes, a characteristic and often foul odor is a known property of isocyanides and is a qualitative indicator of successful product formation.[2][3][5] Due to the potent smell, it is crucial to perform the synthesis and handling of this compound in a well-ventilated fume hood.[9]

Q3: Can secondary or tertiary amines be used in the Hofmann carbylamine reaction to produce isocyanides?

A3: No, the Hofmann carbylamine reaction is specific to primary amines.[3][4][5] Secondary and tertiary amines do not yield isocyanides under these conditions, which makes this reaction a useful qualitative test for primary amines.[4][5]

Q4: What are the potential side reactions that can lower the yield of this compound?

A4: Several side reactions can contribute to low conversion:

  • Hydrolysis: Isocyanides are sensitive to acidic conditions and can hydrolyze in the presence of water to form the corresponding formamide (B127407) (N-propylformamide in this case).[1][7] This is a common issue, especially during aqueous workups.[6]

  • Polymerization: Isocyanides can polymerize in the presence of Lewis and Brønsted acids, or even spontaneously, particularly if they are unstable.[7][10]

  • Isomerization: Alkyl isocyanides can thermally isomerize to the more stable nitrile isomer (n-propyl cyanide).[2]

  • Reaction with excess acid: In the Hofmann carbylamine reaction, if an insufficient amount of base is used, the hydrochloric acid generated can react with the isocyanide product, reducing the yield.[9]

Q5: How can I purify the final this compound product?

A5: Purification of this compound can be challenging due to its reactivity.[1] Distillation is a common method for purification on both laboratory and industrial scales.[1] However, care must be taken to avoid acidic conditions during workup and purification, as this can lead to significant product loss.[6] Chromatography on a short silica (B1680970) pad has also been used to improve purity.[11]

Troubleshooting Guide for Low Conversion

This guide addresses specific issues that can lead to low conversion rates in this compound synthesis.

Issue 1: Low or No Product Formation in Hofmann Carbylamine Reaction
Possible Cause Recommended Solution
Insufficient Base The reaction requires three equivalents of base: one to generate dichlorocarbene and two to neutralize the HCl produced.[9] Ensure the correct stoichiometry is used.
Poor Quality Reagents Use fresh, high-purity n-propylamine and chloroform. Chloroform can contain ethanol (B145695) as a stabilizer, which is generally acceptable.[9]
Inefficient Mixing Vigorous stirring is essential for this biphasic reaction to ensure efficient contact between the aqueous and organic phases.[9] The use of a phase-transfer catalyst can improve yields.[3][4]
Incorrect Temperature The reaction is typically initiated at a slightly elevated temperature (around 45°C) and then proceeds under reflux.[9] Ensure the reaction temperature is appropriate.
Presence of Water in Organic Phase While the reaction is performed with an aqueous base, excess water in the organic phase can promote hydrolysis of the product. Ensure proper phase separation during workup.
Issue 2: Low Yield in Dehydration of N-Propylformamide
Possible Cause Recommended Solution
Ineffective Dehydrating Agent The choice of dehydrating agent is critical. Phosphorus oxychloride (POCl₃) is a practical and effective option.[6] p-Toluenesulfonyl chloride (TsCl) is a less toxic alternative that can provide high yields for aliphatic isocyanides.[8][12]
Inappropriate Reaction Temperature Dehydration reactions with agents like POCl₃ are often carried out at low temperatures (e.g., 0°C or even lower) to control the reaction rate and minimize side reactions.[6]
Presence of Acidic Impurities Acidic impurities can cause polymerization or hydrolysis of the isocyanide product.[6][10] Ensure all glassware is dry and reagents are free from acidic contaminants. The workup should be performed under basic conditions.[6]
Hydrolysis During Workup Cautious hydrolysis of the excess dehydrating agent is necessary while maintaining a basic pH to prevent isocyanide degradation.[6]
Steric Hindrance While less of a concern for this compound, sterically hindered formamides can result in lower conversions.[12]

Experimental Protocols

Protocol 1: Hofmann Carbylamine Synthesis of this compound (Phase-Transfer Catalysis)

This protocol is adapted from a general procedure for isocyanide synthesis.[9]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add 3 moles of sodium hydroxide to water with efficient stirring.

  • Reagent Mixture: In a separate flask, prepare a mixture of n-propylamine (1 mole), chloroform (0.5 moles), a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and dichloromethane.

  • Reaction Execution: Add the reagent mixture dropwise to the stirred, warm (approx. 45°C) sodium hydroxide solution. The reaction will begin to reflux.

  • Reaction Monitoring: Continue stirring for 2-3 hours. The reflux will subside as the reaction proceeds.

  • Workup: Cool the reaction mixture and dilute with ice water. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate). Filter and distill the product under nitrogen.

Protocol 2: Dehydration of N-Propylformamide using Phosphorus Oxychloride

This protocol is based on a general and efficient method for isocyanide synthesis.[6]

  • Reaction Setup: In a flame-dried round-bottomed flask under an inert atmosphere, dissolve N-propylformamide (1 equivalent) in a suitable solvent such as triethylamine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (1 equivalent) to the cooled solution with vigorous stirring.

  • Reaction Monitoring: Stir the reaction mixture for approximately 5 minutes at 0°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purification: Upon completion, directly purify the reaction mixture by column chromatography on a dry packed column, eluting with a suitable solvent like diethyl ether.

Data Presentation

Table 1: Comparison of Dehydrating Agents for Isocyanide Synthesis from Formamides

Dehydrating AgentTypical YieldsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) High to excellent[6]Readily available, effective for a wide range of formamides.[6]Highly reactive, requires careful handling and low temperatures.[6]
p-Toluenesulfonyl Chloride (TsCl) Up to 98% for aliphatic isocyanides[2][8]Inexpensive, less toxic than phosgene derivatives, simplified work-up.[2][8]May be less effective for sterically hindered or aromatic formamides.[12]
Phosgene/Diphosgene High yields[6]Very effective dehydrating agents.Extremely toxic and difficult to handle, expensive.[6]
Triphenylphosphine (PPh₃) and Iodine Up to 71%[12]Milder conditions.Can generate significant amounts of byproducts, making purification more complex.

Visualizations

Logical Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow start Low Conversion of this compound synthesis_method Which synthesis method was used? start->synthesis_method hofmann Hofmann Carbylamine Reaction synthesis_method->hofmann Hofmann dehydration Dehydration of N-Propylformamide synthesis_method->dehydration Dehydration check_base Check Base Stoichiometry (3 eq.) hofmann->check_base check_mixing Ensure Vigorous Mixing / Use PTC hofmann->check_mixing check_reagents_hofmann Verify Reagent Quality hofmann->check_reagents_hofmann check_dehydrating_agent Evaluate Dehydrating Agent dehydration->check_dehydrating_agent check_temp_dehydration Optimize Reaction Temperature (Low Temp) dehydration->check_temp_dehydration check_reagents_dehydration Ensure Anhydrous Conditions dehydration->check_reagents_dehydration workup_issue Investigate Workup Procedure check_base->workup_issue solution_base Adjust Base to 3 Equivalents check_base->solution_base check_mixing->workup_issue solution_mixing Increase Stirring Speed / Add Phase-Transfer Catalyst check_mixing->solution_mixing check_reagents_hofmann->workup_issue solution_reagents Use Fresh, High-Purity Reagents check_reagents_hofmann->solution_reagents check_dehydrating_agent->workup_issue solution_dehydrating Switch to a More Effective Agent (e.g., POCl3, TsCl) check_dehydrating_agent->solution_dehydrating check_temp_dehydration->workup_issue solution_temp Run Reaction at 0°C or Lower check_temp_dehydration->solution_temp check_reagents_dehydration->workup_issue solution_anhydrous Use Dry Solvents and Glassware check_reagents_dehydration->solution_anhydrous hydrolysis Possible Hydrolysis (Aqueous/Acidic Workup) workup_issue->hydrolysis purification_issue Investigate Purification workup_issue->purification_issue Workup OK solution_workup Maintain Basic pH During Workup hydrolysis->solution_workup polymerization Possible Polymerization (Acidic Traces) purification_issue->polymerization solution_purification Purify Under Inert Atmosphere / Avoid Acid polymerization->solution_purification

Caption: Troubleshooting workflow for low this compound conversion.

Hofmann Carbylamine Reaction Pathway

HofmannReaction cluster_reactants Reactants cluster_intermediates Intermediates propylamine n-Propylamine (R-NH2) adduct Amine-Carbene Adduct propylamine->adduct + :CCl2 chloroform Chloroform (CHCl3) dichlorocarbene Dichlorocarbene (:CCl2) chloroform->dichlorocarbene + Base (-HCl) base Strong Base (e.g., KOH) dichlorocarbene->adduct product This compound (R-NC) adduct->product - 2HCl (Base)

Caption: Key steps in the Hofmann carbylamine synthesis of this compound.

References

removal of unreacted N-Propyl Isocyanide from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the effective removal of unreacted N-propyl isocyanide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in removing this compound? A1: this compound is a volatile liquid with a boiling point of approximately 101-102°C.[1] Its most notable characteristic is a powerful and unpleasant odor. The primary challenges involve its complete removal without co-evaporation with the desired product, avoiding thermal degradation of the product, and managing the odor during handling and disposal.

Q2: What are the most common methods for removing unreacted this compound? A2: The primary methods for removal include:

  • Aqueous Extractive Workup: Washing the reaction mixture with dilute acidic solutions to protonate and extract the isocyanide into the aqueous phase.

  • Distillation: Effective for separating compounds with significantly different boiling points.[2][3] Fractional distillation or thin-film evaporation can be used.[2]

  • Chromatography: Flash column chromatography on silica (B1680970) gel or alumina (B75360) can separate the isocyanide from the product based on polarity differences.[3]

  • Scavenger Resins: Using polymers with functional groups that selectively react with and bind the isocyanide, which can then be removed by simple filtration.[4][5]

Q3: How can I minimize the odor of this compound during my experiment? A3: All manipulations should be conducted in a well-ventilated fume hood. Glassware should be quenched with a suitable reagent (like dilute acid) immediately after use. For storage, ensure containers are tightly sealed.[6]

Q4: Is this compound stable during workup? A4: Isocyanides can be sensitive and may hydrolyze in the presence of acidic conditions, especially with heating.[7] This property can be exploited for its removal during an acidic aqueous workup. However, if the desired product is acid-sensitive, this method should be avoided.

Troubleshooting Guide

Issue: My product seems to be co-distilling with the this compound.

  • Possible Cause: The boiling point of your product is too close to that of this compound (101-102°C).

  • Solution:

    • Use Fractional Distillation: Employ a distillation column with a higher number of theoretical plates, such as a spinning band column, to achieve a cleaner separation.[8]

    • Try Vacuum Distillation: Reducing the pressure will lower the boiling points of both your product and the isocyanide. This may increase the boiling point difference, allowing for a better separation.

    • Alternative Method: If distillation is ineffective, consider non-thermal methods like chromatography or scavenger resins.

Issue: The aqueous wash is not completely removing the isocyanide.

  • Possible Cause 1: The organic solvent is too polar, leading to poor partitioning.

  • Solution 1: If your product is nonpolar, dilute the reaction mixture with a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297) before washing. This will encourage the more polar, protonated isocyanide salt to move into the aqueous layer.[9][10]

  • Possible Cause 2: Insufficient washing.

  • Solution 2: Increase the number of aqueous washes. Perform at least 3-5 washes with the dilute acid solution to ensure complete removal.[9][11]

  • Possible Cause 3: The aqueous layer is not sufficiently acidic.

  • Solution 3: Ensure the pH of the aqueous wash is low enough (pH 1-2) to fully protonate the isocyanide. You can test the pH of the aqueous layer after extraction to confirm.[12]

Issue: The scavenger resin is inefficient or requires a large excess.

  • Possible Cause: The resin's functional groups are not readily accessible, or the reaction is slow.

  • Solution:

    • Increase Reaction Time/Temperature: Allow the resin to stir with the reaction mixture for a longer period (e.g., 2-4 hours or overnight). Gentle heating may increase the reaction rate, provided the desired product is thermally stable.

    • Select the Right Resin: Ensure you are using a resin specifically designed to scavenge isocyanides or similar nucleophiles. Resins with acidic or electrophilic functional groups are suitable.

    • Improve Swelling: Use a solvent that effectively swells the resin beads, allowing better access to the reactive sites.[13]

Method Comparison

MethodTypical PurityScaleAdvantagesDisadvantages
Aqueous Acidic Wash Good (>95%)Lab ScaleSimple, inexpensive, and fast.Not suitable for acid-sensitive products; may not be effective for highly nonpolar isocyanides.
Fractional Distillation Good to High (98-99.5%)[3]Lab to Pilot ScaleEffective for large quantities and for compounds with significantly different boiling points.[2][3]Requires thermally stable products; not effective for azeotropes or compounds with similar boiling points.[3]
Flash Chromatography Very High (>99%)[3]Lab ScaleHigh resolution and applicable to a wide range of compounds.[3]Can be time-consuming and requires significant solvent and stationary phase, making it less scalable.[5]
Scavenger Resins High to Very High (>98%)Lab ScaleHigh selectivity, simple filtration-based removal, and avoids aqueous workups.[4][5]Resins can be expensive and may require optimization (time, temperature, solvent).

Experimental Protocols

Protocol 1: Removal by Aqueous Acidic Wash (Extractive Workup)

This method is suitable for acid-stable products.

  • Cool the Reaction Mixture: Cool the completed reaction mixture to room temperature.

  • Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • First Wash: Transfer the mixture to a separatory funnel and wash with a 1N HCl solution.[11] Shake vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Washes: Repeat the wash with 1N HCl two more times.[9]

  • Neutralize: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove residual water.[11]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[12]

Protocol 2: Purification by Flash Column Chromatography

This method separates compounds based on their polarity. This compound is relatively nonpolar.

  • Prepare the Sample: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Prepare the Column: Pack a glass column with silica gel using a suitable nonpolar solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane, and load it onto the top of the silica gel column.

  • Elute: Run the column by passing the solvent system through it. Start with a high percentage of the nonpolar solvent (e.g., 100% hexane) to elute the nonpolar this compound first.

  • Increase Polarity: Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate) to elute your desired, more polar product.

  • Collect and Analyze Fractions: Collect the eluent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Removal Using a Scavenger Resin

This method uses a solid-supported reagent to react with and remove the isocyanide.

  • Select a Resin: Choose a scavenger resin with functional groups that react with isocyanides, such as an acid-functionalized resin (e.g., SiliaBond Carbonate) or a resin with an electrophilic group.[5]

  • Add Resin to Mixture: To the crude reaction mixture, add 2-4 equivalents of the selected scavenger resin.[5]

  • Stir: Stir the suspension at room temperature for 1-4 hours.[5] The reaction progress can be monitored by TLC or GC-MS.

  • Filter: Filter the mixture to remove the resin beads.

  • Rinse: Rinse the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and the rinses, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

G cluster_workflow General Experimental Workflow A Reaction Completion (Product + unreacted This compound) B Solvent Removal (Optional, via Rotovap) A->B C Purification Step B->C D Aqueous Acidic Workup C->D  Acid Stable  Product E Column Chromatography C->E  Polarity  Difference F Scavenger Resin C->F  High Selectivity  Needed G Distillation C->G  Thermally Stable  Product H Drying & Concentration D->H E->H F->H G->H I Pure Product H->I

Caption: Workflow for reaction workup and purification.

G cluster_troubleshooting Troubleshooting Logic for Method Selection Start Is the Product Thermally Stable? A Is the Product Acid Stable? Start->A No B Consider Distillation (Fractional or Vacuum) Start->B Yes C Use Aqueous Acidic Wash A->C Yes D Is there a significant polarity difference with the isocyanide? A->D No E Use Flash Chromatography D->E Yes F Use Scavenger Resin (High Selectivity) D->F No

Caption: Decision tree for selecting a purification method.

References

effect of base strength on the Hofmann synthesis of N-Propyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the Hofmann synthesis of N-Propyl Isocyanide, with a particular focus on the crucial role of base strength.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Hofmann synthesis of this compound?

A1: The base plays a critical role in the initial and subsequent steps of the reaction. Its primary function is to dehydrohalogenate chloroform (B151607) (CHCl₃) to generate the highly reactive intermediate, dichlorocarbene (B158193) (:CCl₂). This intermediate is then attacked by the primary amine (n-propylamine). Additionally, the base neutralizes the two moles of hydrochloric acid (HCl) that are eliminated during the formation of the isocyanide.

Q2: What type of base is required for this synthesis?

A2: A strong base is essential for the reaction to proceed efficiently. Commonly used bases include alcoholic potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). The use of a strong base ensures a sufficient concentration of the dichlorocarbene intermediate.

Q3: Can weaker bases be used for this reaction?

A3: Weaker bases are generally not effective for the Hofmann isocyanide synthesis. They are not strong enough to efficiently dehydrohalogenate chloroform, which will lead to very low or no yield of the desired this compound.

Q4: How does the concentration of the base affect the reaction?

A4: The concentration of the strong base can significantly impact the reaction yield. Higher concentrations of the base can lead to increased yields. For instance, in a flow chemistry approach, increasing the concentration of aqueous sodium hydroxide has been shown to improve the conversion to the isocyanide product. However, excessively high concentrations might lead to solubility issues and potential side reactions.

Q5: What are common side reactions related to the base in this synthesis?

A5: One of the main side reactions is the hydrolysis of the isocyanide product back to the corresponding formamide (B127407) (N-propylformamide), especially in the presence of water. While a strong base is required, the aqueous conditions often employed can facilitate this unwanted hydrolysis. Additionally, the dichlorocarbene intermediate can react with the hydroxide ions from the base, leading to the formation of carbon monoxide and formate.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Yield of this compound 1. Insufficient Base Strength: The base used is not strong enough to generate dichlorocarbene effectively. 2. Insufficient Amount of Base: The stoichiometric amount of base is too low to drive the reaction to completion and neutralize the HCl produced. 3. Inefficient Stirring: In a biphasic system (e.g., aqueous NaOH and an organic solvent), poor mixing can limit the reaction between the base and chloroform.1. Use a Strong Base: Employ a strong base such as NaOH or KOH. 2. Increase Base Equivalents: Use at least three equivalents of the strong base relative to the primary amine. 3. Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction, especially if a phase-transfer catalyst is not used.
Presence of N-Propylformamide Impurity 1. Hydrolysis of the Isocyanide Product: The isocyanide is being hydrolyzed during the reaction or work-up due to the presence of water.1. Minimize Water Content: While aqueous bases are often used, try to use concentrated solutions to minimize the total amount of water. 2. Anhydrous Work-up: If possible, perform the work-up under anhydrous conditions until the isocyanide is isolated. 3. Avoid Acidic Conditions During Work-up: Isocyanides are sensitive to acid, which can catalyze hydrolysis. Neutralize any acidic washes promptly.
Formation of Polymeric or Tar-like Byproducts 1. Excessively High Reaction Temperature: High temperatures can promote side reactions of the highly reactive dichlorocarbene intermediate. 2. High Concentration of Reactants: Very high concentrations may lead to polymerization or other undesired reactions.1. Control Reaction Temperature: Maintain the recommended reaction temperature. If the reaction is highly exothermic, consider cooling the reaction vessel. 2. Optimize Reactant Concentrations: If side reactions are significant, try diluting the reaction mixture.
Unreacted N-Propylamine Remaining 1. Insufficient Chloroform or Base: The limiting reagent may be the chloroform or the base, preventing the complete conversion of the amine. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Check Stoichiometry: Ensure that chloroform and the strong base are used in stoichiometric excess relative to the n-propylamine. 2. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the disappearance of the starting amine and allow the reaction to proceed until it is complete.

Effect of Base on this compound Synthesis

Base pKa of Conjugate Acid Typical Conditions Expected Yield of this compound Key Considerations
Sodium Hydroxide (NaOH) ~15.7Aqueous solution (e.g., 25 M) or solidGood to ExcellentA highly effective and commonly used base. High concentrations can improve yield.
Potassium Hydroxide (KOH) ~15.7Alcoholic or aqueous solutionGood to ExcellentSimilar in strength to NaOH and also highly effective. Often used in an alcoholic solution.
Sodium Carbonate (Na₂CO₃) ~10.3Solid or aqueous solutionVery Low to NoneGenerally not a strong enough base to efficiently generate dichlorocarbene.
Triethylamine (Et₃N) ~10.7Organic solventVery Low to NoneNot a sufficiently strong base for this reaction.

Note: The yield is highly dependent on reaction conditions such as temperature, solvent, and the use of a phase-transfer catalyst.

Experimental Protocol: Hofmann Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of alkyl isocyanides

Technical Support Center: N-Propyl Isocyanide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving N-Propyl Isocyanide.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis of this compound

Q1: We are scaling up the synthesis of this compound from N-propylformamide and are concerned about the exotherm. How can we manage this?

A1: The dehydration of N-propylformamide is an exothermic reaction, and managing the heat generated is critical to prevent a thermal runaway.[1][2] Here are key strategies:

  • Reagent Addition: Control the rate of addition of the dehydrating agent (e.g., phosphorus oxychloride or toluenesulfonyl chloride).[2] A slower addition rate will reduce the rate of heat generation.

  • Cooling Capacity: Ensure your reactor's cooling system is sufficient to handle the total heat output of the reaction.[1] Perform a calorimetry study on a small scale to determine the heat of reaction and the required cooling duty.

  • Solvent Choice: Use a solvent with a suitable boiling point and heat capacity to help absorb and dissipate heat.

  • Continuous Flow Synthesis: Consider using a continuous flow reactor. This technology offers superior heat transfer and temperature control, significantly reducing the risk of thermal runaway by limiting the reaction volume at any given time.[3][4]

Q2: Our yield of this compound has decreased significantly upon scaling up the synthesis. What are the likely causes?

A2: A drop in yield during scale-up can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing can be challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or degradation.[5] Ensure your stirring is adequate for the vessel size and geometry.

  • Temperature Gradients: Poor heat transfer in large reactors can create temperature gradients, leading to inconsistent reaction rates and the formation of byproducts.

  • Reagent Stoichiometry: Inaccurate measurement of reagents on a larger scale can impact yield. Double-check all calculations and ensure accurate dispensing of all materials.

  • Workup and Purification: The workup procedure may need to be adapted for larger volumes. Isocyanides can be sensitive to acidic conditions and prolonged exposure to water during aqueous workups can lead to decomposition.[3]

Q3: What are the primary impurities we should expect in our technical grade this compound, and how can we remove them at scale?

A3: Common impurities include unreacted N-propylformamide, residual base (e.g., triethylamine), and byproducts from side reactions.[6][7] For large-scale purification:

  • Distillation: Fractional distillation is a common and effective method for purifying this compound, separating it from less volatile impurities.[8]

  • Washes: Careful aqueous washes can remove salts and water-soluble impurities. Use of brine can help to break up emulsions. Be mindful of the potential for hydrolysis of the isocyanide.

  • Filtration: Filtration can remove any solid byproducts or salts.

Ugi and Passerini Reactions with this compound

Q4: We are observing a significant exotherm during the Ugi/Passerini reaction with this compound at pilot scale. How can we control it?

A4: Both Ugi and Passerini reactions can be exothermic, especially at high concentrations.[9] Control strategies include:

  • Component Addition Sequence and Rate: The Ugi reaction is typically initiated upon the addition of the isocyanide.[9] Controlling the addition rate of the this compound is a key method for managing the exotherm.

  • Pre-formation of the Imine (Ugi Reaction): In some cases, pre-forming the imine by reacting the amine and aldehyde/ketone before the addition of the other components can help to control the reaction rate and exotherm.

  • Dilution: Increasing the solvent volume can help to dissipate the heat generated. However, this may also slow down the reaction rate.

  • Reactor Cooling: Ensure the reactor's cooling system is engaged and capable of handling the heat load.

Q5: The yield of our Ugi/Passerini reaction is inconsistent at a larger scale. What are the potential causes and solutions?

A5: Inconsistent yields in multicomponent reactions during scale-up often point to issues with mixing, temperature control, or reagent quality.

  • Homogeneity: Ensure all components are well-mixed. In a large reactor, it's crucial to avoid localized concentration gradients that can lead to side reactions.

  • Temperature Control: Maintain a consistent temperature throughout the reaction. Fluctuations can affect the reaction rate and selectivity.

  • Reagent Purity: The purity of all four components in a Ugi reaction (or three in a Passerini reaction) is critical. Impurities in any of the starting materials can inhibit the reaction or lead to the formation of byproducts.[10]

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Polar, aprotic solvents are often preferred for Ugi reactions, while less polar, aprotic solvents are typically used for Passerini reactions.[11][12] The optimal solvent may need to be re-evaluated at a larger scale.

Q6: We are seeing an increase in the formation of the Passerini product as a byproduct in our scaled-up Ugi reaction. How can we minimize this?

A6: The Passerini reaction can be a competing pathway in the Ugi reaction. To favor the Ugi product:

  • Solvent Choice: Using a more polar, protic solvent like methanol (B129727) can favor the Ugi pathway.[11]

  • Reaction Conditions: Ensure that the amine is readily available to react with the intermediate formed from the aldehyde/ketone and isocyanide. Pre-forming the imine can be an effective strategy.

Data Presentation

Table 1: Comparison of Dehydration Reagents for this compound Synthesis

Dehydrating AgentTypical Lab Scale Yield (%)Scale-Up ConsiderationsSafety Hazards
Phosphorus Oxychloride (POCl₃) 70-90Highly exothermic reaction requiring careful temperature control.[13]Toxic, corrosive, reacts violently with water.[13]
Toluenesulfonyl Chloride (p-TsCl) 60-85Less exothermic than POCl₃, but may require longer reaction times or heating.Irritant, moisture sensitive.
Triphenylphosphine (PPh₃) / Iodine (I₂) 50-75Formation of solid byproducts (triphenylphosphine oxide) can complicate workup at scale.Iodine is a corrosive solid.

Table 2: Illustrative Scale-Up Parameters for a Generic Ugi Reaction

ParameterLab Scale (10 mmol)Pilot Scale (1 mol)Key Considerations for Scale-Up
Solvent Volume 20 mL2 LMaintain adequate dilution for heat dissipation, but avoid excessive volumes that slow the reaction.
This compound Addition Time 5 minutes1-2 hoursControlled addition is crucial for managing the exotherm.[9]
Reaction Temperature 20-25 °C20-30 °C (with cooling)Monitor internal temperature closely; implement active cooling.[14]
Stirring Speed 300 rpm (magnetic stirrer)100-200 rpm (overhead mechanical stirrer)Ensure sufficient mixing for homogeneity without excessive shear.[5]
Typical Yield 85%75-80%A slight decrease in yield upon scale-up is common; focus on process optimization to minimize this.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass (g)Volume (mL)
N-propylformamide87.125.0435.6450
Triethylamine (B128534)101.1915.01517.92090
Phosphorus Oxychloride153.335.5843.3511
Dichloromethane (DCM)84.93--5 L

Procedure:

  • Reactor Setup: Charge a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet with N-propylformamide and dichloromethane.

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Base Addition: Add triethylamine to the reactor.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Controlled Addition of POCl₃: Add phosphorus oxychloride dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C. Caution: The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by GC-MS or TLC.

  • Quenching: Slowly and carefully quench the reaction by adding it to a separate vessel containing a stirred solution of saturated sodium carbonate in water, ensuring the temperature of the quench mixture does not exceed 20 °C.

  • Workup: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude this compound by fractional distillation.

Protocol 2: Pilot-Scale Ugi Four-Component Reaction

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass (g)Volume (mL)
Aldehyde(Varies)1.0(Varies)(Varies)
Primary Amine(Varies)1.0(Varies)(Varies)
Carboxylic Acid(Varies)1.0(Varies)(Varies)
This compound69.111.069.1178.5
Methanol32.04--2 L

Procedure:

  • Reactor Setup: Charge a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet with the aldehyde, primary amine, carboxylic acid, and methanol.

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Mixing: Stir the mixture at room temperature (20-25 °C) for 30 minutes.

  • Controlled Addition of Isocyanide: Add this compound dropwise via the dropping funnel over 1-2 hours. Monitor the internal temperature. If a significant exotherm is observed (e.g., >5 °C rise), slow the addition rate and/or apply cooling.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_ugi Ugi Reaction s1 Charge Reactor with N-propylformamide & Solvent s2 Add Base (e.g., Triethylamine) s1->s2 s3 Cool to 0-5 °C s2->s3 s4 Controlled Addition of Dehydrating Agent (e.g., POCl₃) s3->s4 s5 Reaction Monitoring (TLC, GC-MS) s4->s5 s6 Quench Reaction s5->s6 s7 Aqueous Workup s6->s7 s8 Purification (Distillation) s7->s8 u1 Charge Reactor with Aldehyde, Amine, Carboxylic Acid & Solvent u2 Controlled Addition of This compound u1->u2 u3 Reaction Monitoring (TLC, LC-MS) u2->u3 u4 Workup u3->u4 u5 Purification (Crystallization/Chromatography) u4->u5

Caption: General experimental workflow for the synthesis of this compound and its subsequent use in a Ugi reaction.

troubleshooting_workflow start Low Yield or Reaction Failure at Scale q1 Check Reagent Purity & Stoichiometry start->q1 a1 Purify/Verify Reagents Recalculate Stoichiometry q1->a1 Issue Found q2 Evaluate Reaction Conditions q1->q2 No Issue a1->q2 a2_1 Optimize Temperature & Concentration q2->a2_1 Issue Found a2_2 Screen Solvents q2->a2_2 q3 Assess Process Parameters q2->q3 No Issue a2_1->q3 a2_2->q3 a3_1 Improve Mixing (Stirrer Design/Speed) q3->a3_1 Issue Found a3_2 Enhance Heat Transfer (Reactor Design/Cooling) q3->a3_2 end Optimized Process q3->end No Issue a3_1->end a3_2->end

References

Technical Support Center: Hydrolysis of N-Propyl Isocyanide for Odor Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with N-propyl isocyanide and require effective methods for odor mitigation through hydrolysis. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked questions (FAQs)

Q1: What is the chemical basis for the strong, unpleasant odor of this compound?

A1: The potent and disagreeable odor of this compound, and isocyanides in general, is inherent to the isocyano functional group (-N≡C). While the exact mechanism of its interaction with olfactory receptors is complex, the high vapor pressure and unique electronic structure of the isocyanide group contribute to its powerful and often described as indescribable smell.[1]

Q2: Why is hydrolysis the recommended method for mitigating the odor of this compound?

A2: Hydrolysis is an effective method for odor mitigation because it chemically transforms the volatile and odorous this compound into non-volatile and less odorous compounds.[2] Specifically, acid-catalyzed hydrolysis breaks down this compound into propylamine (B44156) and formic acid, which are significantly less odorous.[3]

Q3: Can I use a basic solution (e.g., sodium hydroxide) to hydrolyze this compound?

A3: No, basic hydrolysis is not effective for isocyanides. The carbon atom in the isocyanide functional group has a partial negative charge, which repels nucleophiles like the hydroxide (B78521) ion (OH⁻). Therefore, the reaction does not proceed under basic or alkaline conditions.[4]

Q4: What are the products of the acid-catalyzed hydrolysis of this compound?

A4: The acid-catalyzed hydrolysis of this compound yields propylamine and formic acid.[3] The overall balanced chemical equation is:

CH₃CH₂CH₂N≡C + 2H₂O ---(H⁺)--> CH₃CH₂CH₂NH₂ + HCOOH

Q5: Are the hydrolysis products hazardous?

A5: Both propylamine and formic acid are corrosive and should be handled with appropriate personal protective equipment (PPE). After the hydrolysis is complete, the resulting acidic solution should be neutralized before disposal.

Q6: How can I confirm that the hydrolysis is complete and the this compound has been fully degraded?

A6: The most straightforward method is the absence of the characteristic isocyanide odor. For a more rigorous confirmation, you can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the this compound peak and the appearance of the product peaks.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent Isocyanide Odor After Hydrolysis 1. Incomplete reaction due to insufficient acid. 2. Reaction time was too short. 3. Reaction temperature was too low. 4. Inadequate mixing of the isocyanide with the aqueous acid.1. Add more dilute acid to the reaction mixture. 2. Extend the reaction time, monitoring for the disappearance of the odor. 3. Gently warm the reaction mixture (e.g., to 40-50°C) to increase the reaction rate.[5] 4. Ensure vigorous stirring to improve the contact between the organic isocyanide and the aqueous acid phase.
Vigorous, Uncontrolled Reaction (Fizzing, Heat) 1. The concentration of the acid is too high. 2. The isocyanide was added to the acid too quickly.1. Use a more dilute acid solution (e.g., 1-2 M HCl). 2. Add the this compound to the acid solution slowly and in portions, with efficient stirring and cooling.
Formation of Polymeric Byproducts Isocyanides can polymerize in the presence of strong acids.[2]1. Use a dilute mineral acid instead of a concentrated one. 2. Maintain a moderate reaction temperature.
Difficulty in Neutralizing the Final Solution The amount of acid used was excessive.Add a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) slowly and in portions with cooling, monitoring the pH with a pH meter or pH paper until it is in the neutral range (pH 6-8).

Troubleshooting Workflow for this compound Hydrolysis

G start Start: Persistent isocyanide odor after hydrolysis check_acid Is the amount of acid sufficient? start->check_acid check_time Was the reaction time adequate? check_acid->check_time Yes add_acid Add more dilute acid and continue stirring. check_acid->add_acid No check_temp Was the reaction temperature high enough? check_time->check_temp Yes extend_time Extend the reaction time. check_time->extend_time No check_mixing Was mixing/stirring vigorous? check_temp->check_mixing Yes increase_temp Gently warm the reaction mixture (40-50°C). check_temp->increase_temp No improve_mixing Increase the stirring speed. check_mixing->improve_mixing No end_fail Issue persists: Consult with a senior chemist or safety officer. check_mixing->end_fail Yes recheck_odor Re-evaluate for persistent odor. add_acid->recheck_odor extend_time->recheck_odor increase_temp->recheck_odor improve_mixing->recheck_odor recheck_odor->check_acid Odor Persists end_success Success: Odor is mitigated. Proceed to neutralization and disposal. recheck_odor->end_success Odor Gone

Caption: A flowchart for troubleshooting persistent odor during the hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This protocol describes a standard procedure for the hydrolysis of this compound to mitigate its odor. This should be performed in a well-ventilated fume hood with appropriate PPE.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Stir plate and stir bar

  • Round-bottom flask or beaker

  • Addition funnel (optional, but recommended for larger quantities)

  • pH paper or pH meter

Procedure:

  • Setup: In a suitable container (e.g., a round-bottom flask) equipped with a magnetic stir bar, place the this compound.

  • Acid Addition: Slowly add an excess of 1 M hydrochloric acid to the this compound with vigorous stirring. A 5 to 10-fold molar excess of HCl is recommended to ensure complete reaction. For larger quantities, use an addition funnel to control the rate of addition and dissipate any heat generated.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for at least 2-4 hours. The disappearance of the isocyanide odor is the primary indicator of reaction completion. If the odor persists, gentle heating to 40-50°C can be applied to accelerate the hydrolysis.

  • Neutralization: Once the isocyanide odor is no longer detectable, cool the reaction mixture to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the pH of the aqueous layer is between 6 and 8.

  • Disposal: The resulting neutralized aqueous solution containing propylamine hydrochloride and sodium formate (B1220265) can be disposed of as aqueous waste according to your institution's guidelines.[6]

Quantitative Data Summary

Parameter Condition Effect on Odor Mitigation Rate Rationale
Acid Concentration Low (e.g., <0.5 M)SlowLower concentration of H⁺ ions to catalyze the reaction.
Moderate (e.g., 1-2 M)OptimalSufficient H⁺ for a reasonable reaction rate without promoting polymerization.
High (e.g., >6 M)Fast, but risk of polymerizationHigh H⁺ concentration accelerates hydrolysis but may induce side reactions.[2]
Temperature Room TemperatureModerateA safe and generally effective temperature.
40-50°CFastIncreased kinetic energy accelerates the reaction rate.[5]
>60°CVery Fast, but risk of side reactionsHigher temperatures can lead to unwanted byproducts and potential boil-off of reactants.
Stirring Speed LowSlowPoor mixing limits the contact between the isocyanide and the aqueous acid.
HighFastMaximizes the interfacial area between the two phases, increasing the reaction rate.

Chemical Reaction Pathway for Acid-Catalyzed Hydrolysis of this compound

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Protonated Isocyanide Protonated Isocyanide This compound->Protonated Isocyanide + H+ H2O H2O H+ H+ N-propylformamide N-propylformamide Protonated Isocyanide->N-propylformamide + H2O, -H+ Propylamine Propylamine N-propylformamide->Propylamine + H2O, H+ Formic Acid Formic Acid N-propylformamide->Formic Acid + H2O, H+

Caption: The reaction pathway for the acid-catalyzed hydrolysis of this compound.

References

compatibility of N-Propyl Isocyanide with various functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of N-Propyl Isocyanide in organic synthesis. It includes detailed information on its compatibility with various functional groups, troubleshooting guides for common experimental issues, and detailed protocols for key reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile C2 building block primarily utilized in isocyanide-based multicomponent reactions (IMCRs).[1] These reactions, such as the Passerini and Ugi reactions, are highly efficient for creating complex molecules from simple starting materials in a single step.[1][2] It also participates in other transformations such as cycloadditions and palladium-catalyzed insertion reactions.[3]

Q2: What are the general stability and storage recommendations for this compound?

A2: this compound is sensitive to acidic conditions and moisture, which can cause it to hydrolyze to N-propylformamide.[2][3] It is stable towards strong bases.[3] It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (refrigerated or frozen) and protected from light. Avoid repeated freeze-thaw cycles.

Q3: Can this compound undergo self-polymerization?

A3: Yes, isocyanides are susceptible to polymerization in the presence of Lewis and Brønsted acids. This reactivity can be harnessed for the synthesis of isocyanide-based polymers.[3]

Q4: Is this compound prone to isomerization?

A4: Like other alkyl isocyanides, this compound can thermally isomerize to its more stable nitrile isomer, n-propyl cyanide.[3]

Functional Group Compatibility

This compound exhibits excellent compatibility with a wide range of functional groups, particularly in the context of multicomponent reactions. This tolerance allows for the synthesis of complex and diverse molecular scaffolds without the need for extensive use of protecting groups.

Functional GroupCompatibilityPotential Issues & Mitigation
Aldehydes & Ketones High Generally well-tolerated as the carbonyl component in Passerini and Ugi reactions. Aldehydes are susceptible to oxidation to carboxylic acids; using freshly distilled or purified aldehydes is recommended.
Carboxylic Acids High A key component in Passerini and Ugi reactions. The acidity of the carboxylic acid can influence the reaction rate.
Amines (Primary & Secondary) High Primary amines are essential components of the Ugi reaction. Secondary amines can also be utilized. In Ugi reactions, if the amine is not reactive enough, a competing Passerini reaction may occur.
Alcohols Moderate Generally tolerated. However, under acidic conditions, alcohols can react with isocyanides. In the Ugi reaction, polar protic solvents like methanol (B129727) are often used successfully.[4]
Thiols Moderate Can undergo radical addition to the isocyanide group.[5] Tertiary-amine-catalyzed reactions of isocyanates with thiols are also known.[6]
Esters & Amides High Generally inert under typical multicomponent reaction conditions.
Alkyl & Aryl Halides High This compound can act as a nucleophile in SN2 reactions with alkyl halides to form nitrilium ions, which are then hydrolyzed to secondary amides.[3]
Nitriles High Generally compatible.
Nitro Groups High Aryl isocyanides bearing nitro groups are compatible with multicomponent reactions, although the electron-withdrawing nature of the nitro group can sometimes reduce the reactivity of the isocyanide.[7]
Ethers High Generally inert.
Olefins High Generally compatible.

Troubleshooting Guides

Issue 1: Low or No Yield in Passerini/Ugi Reactions

Possible Causes:

  • Poor Reagent Quality:

    • Isocyanide: Degradation due to improper storage (exposure to moisture or acid). A discolored (brown or black) appearance may indicate decomposition.[7]

    • Aldehyde: Oxidation of the aldehyde to a carboxylic acid.

    • Solvent: Presence of water in the solvent can hydrolyze the isocyanide.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The polarity of the solvent is crucial. Passerini reactions generally favor apolar, aprotic solvents like dichloromethane (B109758) (DCM) or toluene, while Ugi reactions often perform well in polar solvents like methanol or 2,2,2-trifluoroethanol (B45653) (TFE).[1][4][7][8]

    • Concentration: Low reactant concentrations can significantly slow down the reaction rate. High concentrations (0.5 M to 2.0 M) are often optimal.[1][4]

    • Temperature: Most reactions proceed at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial, but excessive heat can promote side reactions.[7]

    • Reaction Time: Some reactions may require extended periods (up to 24-48 hours) to reach completion.[7]

  • Low Reactivity of Substrates:

    • Aromatic isocyanides can be less reactive than their aliphatic counterparts.[8] Electron-withdrawing groups on an aryl isocyanide can decrease its nucleophilicity.[7]

    • Sterically hindered aldehydes, ketones, or amines may react more slowly.

Solutions:

  • Verify Reagent Quality:

    • Use freshly opened or purified this compound.

    • Use freshly distilled or purified aldehydes.

    • Ensure solvents are anhydrous.

  • Optimize Reaction Conditions:

    • Perform a solvent screen to identify the optimal solvent for your specific substrates.

    • Increase the concentration of the reactants.

    • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

    • For Ugi reactions, pre-forming the imine by stirring the amine and carbonyl component together before adding the other reactants can be beneficial.[8]

Troubleshooting_Low_Yield Start Low or No Yield Reagent_Quality Check Reagent Quality Start->Reagent_Quality Reaction_Conditions Optimize Reaction Conditions Start->Reaction_Conditions Substrate_Reactivity Assess Substrate Reactivity Start->Substrate_Reactivity Purify_Reagents Purify/Replace Reagents Reagent_Quality->Purify_Reagents Solvent_Screen Solvent Screen Reaction_Conditions->Solvent_Screen Concentration Increase Concentration Reaction_Conditions->Concentration Temperature Adjust Temperature Reaction_Conditions->Temperature Time Increase Reaction Time Reaction_Conditions->Time Preform_Imine Pre-form Imine (Ugi) Reaction_Conditions->Preform_Imine Substrate_Reactivity->Reaction_Conditions Purify_Reagents->Reaction_Conditions Successful_Reaction Successful Reaction Solvent_Screen->Successful_Reaction Concentration->Successful_Reaction Temperature->Successful_Reaction Time->Successful_Reaction Preform_Imine->Successful_Reaction

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Formation of Side Products

Common Side Products:

  • N-propylformamide: Results from the hydrolysis of this compound.

  • Passerini Product in Ugi Reaction: If the amine component in a Ugi reaction is not sufficiently reactive, the Passerini reaction can occur as a competing pathway.[7]

  • Polymeric materials: Can form in the presence of acid catalysts.[3]

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere to prevent hydrolysis.

  • Optimize Component Reactivity (Ugi): Ensure the chosen amine is sufficiently nucleophilic. Pre-forming the imine can also favor the Ugi pathway.

  • Control Stoichiometry: Careful control over the stoichiometry of the reactants can minimize the formation of byproducts.[8]

Issue 3: Purification Challenges

Challenges:

  • The characteristic and often unpleasant odor of isocyanides can persist in the final product.

  • The polarity of the products from Passerini and Ugi reactions can vary widely, making the selection of an appropriate purification method crucial.

Purification Protocols:

  • Work-up: A standard aqueous work-up can help remove water-soluble impurities. For Passerini reactions, washing with a saturated aqueous sodium bicarbonate solution can remove unreacted carboxylic acid.[9]

  • Column Chromatography: This is the most common method for purifying the products of isocyanide reactions. A silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexanes is often effective.[8]

  • Crystallization: If the product is a solid, crystallization or recrystallization can be an effective purification method.

  • Destroying Residual Isocyanide: In some cases, residual odorous isocyanide can be destroyed by acidic hydrolysis.[10]

Purification_Workflow Start Crude Reaction Mixture Aqueous_Workup Aqueous Work-up Start->Aqueous_Workup Concentration Concentration Aqueous_Workup->Concentration Purification_Method Select Purification Method Concentration->Purification_Method Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Liquid or Oily Product Crystallization Crystallization Purification_Method->Crystallization Solid Product Pure_Product Pure Product Column_Chromatography->Pure_Product Crystallization->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization Ugi_Reaction_Mechanism cluster_1 Imine Formation cluster_2 Nitrilium Ion Formation cluster_3 Acyl Transfer Amine Amine Imine Imine Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Nitrilium_Ion Nitrilium Ion Intermediate Imine->Nitrilium_Ion Isocyanide This compound Isocyanide->Nitrilium_Ion Intermediate_Adduct Intermediate Adduct Nitrilium_Ion->Intermediate_Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate_Adduct Mumm_Rearrangement Mumm Rearrangement Intermediate_Adduct->Mumm_Rearrangement Final_Product α-acylamino amide Mumm_Rearrangement->Final_Product

References

selecting the optimal solvent for N-Propyl Isocyanide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent for reactions involving N-Propyl Isocyanide. Find troubleshooting tips and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a solvent for a reaction with this compound?

A1: The most critical factor is the type of reaction you are performing. This compound is commonly used in multicomponent reactions (MCRs), primarily the Ugi and Passerini reactions. These reactions have different mechanisms that are highly influenced by the solvent's properties. The Ugi reaction is favored in polar, protic solvents, while the Passerini reaction proceeds more efficiently in nonpolar, aprotic solvents.[1]

Q2: Which solvents are recommended for a Ugi reaction involving this compound?

A2: For the Ugi four-component reaction (U-4CR), polar protic solvents are the preferred choice.[1][2] Methanol (B129727) (MeOH) is the most commonly used and is often the standard solvent for these reactions.[1][3] 2,2,2-Trifluoroethanol (B45653) (TFE) has also been shown to be a highly effective solvent for Ugi reactions.[1] The use of protic solvents facilitates the formation of the polar nitrilium ion intermediate, which is a key step in the Ugi reaction mechanism.[1][4]

Q3: What are the optimal solvent conditions for a Passerini reaction with this compound?

A3: The Passerini three-component reaction (P-3CR) typically provides higher yields in low-polarity, aprotic solvents.[1] Recommended solvents include Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), and ethyl acetate.[1] These solvents are favored because the Passerini reaction is believed to proceed through a non-ionic, concerted pathway.[5] High concentrations of reactants in these solvents can also be beneficial.[1]

Q4: Can I use a mixture of solvents?

A4: Yes, a co-solvent system can be effective, particularly if your starting materials have poor solubility in the primary solvent. For instance, in a Ugi reaction where a reactant is not soluble in methanol, using a mixture of methanol and dichloromethane (DCM) may improve the yield.[6]

Q5: My this compound reaction is not working well. What are some common causes related to the solvent?

A5: Common solvent-related issues include:

  • Incorrect solvent polarity for the reaction type: Using a nonpolar solvent for a Ugi reaction or a polar solvent for a Passerini reaction can lead to low yields or the formation of incorrect products.

  • Poor solubility of starting materials: If one or more of your reactants are not fully dissolved, the reaction rate will be significantly slower.

  • Presence of water in aprotic solvents: For reactions requiring anhydrous conditions, such as some Passerini reactions, residual water in the solvent can lead to unwanted side reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield in a Ugi Reaction
Possible Cause Solution
The solvent is not sufficiently polar or protic to favor the Ugi mechanism.Switch to a more polar, protic solvent. Methanol is the standard choice for Ugi reactions.[1] If solubility is an issue, consider 2,2,2-trifluoroethanol (TFE) or a co-solvent system with methanol.[1]
Starting materials have poor solubility in the chosen solvent.Use a co-solvent system to improve solubility. For example, a mixture of methanol and DCM can be effective.[6]
The concentration of reactants is too low.Ugi reactions often benefit from higher concentrations.[7] Try running the reaction at a higher molarity.
Issue 2: The Passerini Product is the Major Product in an Intended Ugi Reaction
Possible Cause Solution
The reaction conditions are favoring the nonpolar Passerini mechanism.The solvent is likely not polar or protic enough. Change the solvent to methanol to promote the polar Ugi reaction pathway.[1]
Issue 3: Sluggish or Incomplete Passerini Reaction
Possible Cause Solution
The solvent is too polar, disfavoring the non-ionic Passerini mechanism.Switch to a nonpolar, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Low concentration of reactants.Increase the concentration of the reactants, as Passerini reactions often proceed better under these conditions.[1]
Presence of protic impurities (e.g., water) in the solvent.Ensure your solvent is anhydrous. Use freshly dried solvents for the best results.

Data on Solvent Effects

The choice of solvent can significantly impact the yield of your reaction. Below are tables summarizing the effects of different solvents on Ugi and Passerini reactions.

Table 1: Effect of Solvent on the Yield of a Model Ugi Reaction

SolventDielectric Constant (20°C)Yield (%)
Methanol32.766
Ethanol/Methanol (60/40)N/A~60
Acetonitrile/Methanol (60/40)N/A~40
THF/Methanol (60/40)N/A~20

Data adapted from a study on the optimization of a Ugi reaction.[7] The yields are for a specific model reaction and may vary for other systems.

Table 2: Effect of Solvent on the Conversion to a Passerini Adduct

SolventConversion (%)
Dichloromethane (DCM)High
Tetrahydrofuran (THF)High
TolueneModerate
AcetonitrileLow

This table provides a qualitative summary based on general principles of the Passerini reaction, which is favored in nonpolar, aprotic solvents.[1]

Experimental Protocols

General Protocol for a Ugi Four-Component Reaction

This protocol is a general guideline for a Ugi reaction using this compound.

  • Preparation: In a suitable reaction vessel, dissolve the aldehyde (1.0 eq.) and the amine (1.0 eq.) in methanol. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

  • Addition of Components: To the stirred solution, add the carboxylic acid (1.0 eq.).

  • Initiation: Add this compound (1.0 eq.) to the reaction mixture.

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

General Protocol for a Passerini Three-Component Reaction

This protocol provides a general procedure for a Passerini reaction with this compound.

  • Preparation: To a dry reaction vessel under an inert atmosphere, add the aldehyde or ketone (1.0 eq.) and the carboxylic acid (1.0 eq.) in an anhydrous, nonpolar aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Initiation: Add this compound (1.0 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture. The residue can then be purified by column chromatography or another suitable technique.

Diagrams

SolventSelectionWorkflow Solvent Selection for this compound Reactions start Start: Identify Reaction Type reaction_type Ugi or Passerini Reaction? start->reaction_type ugi_solvent Select a Polar, Protic Solvent (e.g., Methanol, TFE) reaction_type->ugi_solvent Ugi passerini_solvent Select a Nonpolar, Aprotic Solvent (e.g., DCM, THF) reaction_type->passerini_solvent Passerini solubility_check Are all starting materials soluble? ugi_solvent->solubility_check passerini_solvent->solubility_check co_solvent Consider a Co-solvent System (e.g., MeOH/DCM) solubility_check->co_solvent No proceed Proceed with Reaction solubility_check->proceed Yes co_solvent->proceed

Caption: A workflow for selecting the optimal solvent for this compound reactions.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Reactions start Start: Low Reaction Yield check_reaction_type Intended Reaction: Ugi or Passerini? start->check_reaction_type ugi_issue Ugi Reaction Troubleshooting check_reaction_type->ugi_issue Ugi passerini_issue Passerini Reaction Troubleshooting check_reaction_type->passerini_issue Passerini check_ugi_solvent Is the solvent polar and protic? ugi_issue->check_ugi_solvent check_passerini_solvent Is the solvent nonpolar and aprotic? passerini_issue->check_passerini_solvent change_to_polar Change to Methanol or TFE check_ugi_solvent->change_to_polar No check_concentration Is reactant concentration adequate? check_ugi_solvent->check_concentration Yes end Re-run Experiment change_to_polar->end change_to_nonpolar Change to DCM or THF check_passerini_solvent->change_to_nonpolar No check_passerini_solvent->check_concentration Yes change_to_nonpolar->end increase_concentration Increase reactant concentration check_concentration->increase_concentration No check_concentration->end Yes increase_concentration->end

Caption: A decision tree for troubleshooting low yields in this compound reactions.

References

minimizing byproducts in the dehydration of N-propylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dehydration of N-propylformamide

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for minimizing byproducts during the dehydration of N-propylformamide to synthesize N-propyl isocyanide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction and what are the most common dehydrating agents?

A1: The primary reaction is the dehydration of N-propylformamide to yield this compound.[1] The most versatile and common method for synthesizing isocyanides is the dehydration of the corresponding formamide (B127407).[2][3] Several reagents can accomplish this, with the most prevalent being phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), and phosgene (B1210022) or its derivatives (diphosgene, triphosgene).[2][4]

Q2: What are the main byproducts I should be aware of?

A2: The primary byproduct of concern is the isomerization of the this compound product into its more stable nitrile isomer, n-propyl cyanide, especially under thermal stress.[3] Other potential byproducts can arise from incomplete reactions or side reactions catalyzed by certain reagents or impurities. For instance, using copper oxide as a catalyst has been noted to promote undesired side reactions.[5] Additionally, excess acid from the reaction can react with the isocyanide product, reducing the yield.[6]

Q3: Which dehydrating agent is recommended for minimizing byproducts and why?

A3: For non-sterically hindered aliphatic formamides like N-propylformamide, p-toluenesulfonyl chloride (p-TsCl) is often the reagent of choice for achieving high yields (up to 98%) and minimizing waste.[7][8] It is less toxic and offers a simpler reaction protocol and work-up compared to phosphorus oxychloride (POCl₃) or phosgene derivatives.[8] POCl₃ is also highly effective but is a controlled hazardous substance in some regions and its byproducts include inorganic phosphates.[2][9]

Q4: What is the optimal temperature for this reaction?

A4: The optimal temperature depends on the dehydrating agent. When using a highly reactive agent like POCl₃, the reaction is often carried out at low temperatures, such as 0 °C, to achieve excellent yields in a very short time (less than 5 minutes).[2] Reactions with p-TsCl are typically run at room temperature.[4] It is crucial to avoid unnecessarily high temperatures to prevent the thermal isomerization of the isocyanide product to the nitrile.[3]

Q5: How critical is the purity of the starting N-propylformamide?

A5: Very critical. The presence of water in the starting material will consume the dehydrating agent, reducing the yield. The presence of the parent amine (propylamine) can lead to the formation of carbodiimides or other unwanted side products. It is recommended to use highly pure, anhydrous N-propylformamide for best results.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Yield of Isocyanide 1. Wet Reagents/Solvent: Moisture consumes the dehydrating agent. 2. Incorrect Stoichiometry: Insufficient dehydrating agent or base. 3. Low Reaction Temperature: The reaction may be too slow if not at the optimal temperature. 4. Degraded Reagents: The dehydrating agent may have degraded due to improper storage.1. Ensure N-propylformamide and solvents are anhydrous. Consider drying solvents over molecular sieves.[10] 2. Re-evaluate the molar equivalents of all reagents. Typically, an excess of the base is used.[7] 3. For POCl₃, ensure the temperature is maintained around 0 °C.[2] For p-TsCl, ensure the reaction is at room temperature.[4] 4. Use a fresh bottle of the dehydrating agent.
Presence of n-Propyl Cyanide in Product 1. High Reaction/Distillation Temperature: The desired isocyanide product has isomerized to the more stable nitrile.[3]1. Maintain the lowest possible temperature during the reaction and workup. 2. Purify the product using vacuum distillation at a reduced temperature to avoid thermal rearrangement.
Reaction Mixture is Dark/Polymerized 1. Highly Concentrated Reaction: Isocyanides can be susceptible to polymerization, especially in the presence of acidic impurities.[3] 2. Excessive Heat: Runaway reactions can cause decomposition and polymerization.1. Ensure efficient stirring and consider using a suitable inert solvent to maintain dilution. 2. Use an ice bath to control the initial exothermic reaction, especially when adding the dehydrating agent.
Difficult Product Isolation/Purification 1. Formation of Salt Byproducts: Inorganic or organic salts (e.g., pyridinium (B92312) hydrochloride) are formed during the reaction.[1] 2. Emulsion during Aqueous Workup: Solvents and aqueous layers may not separate cleanly.1. After the reaction, perform a careful aqueous workup to remove water-soluble salts. A typical procedure involves washing with water and brine.[6] 2. Use a saturated brine solution to help break emulsions during extraction.

Data & Protocols

Comparison of Dehydrating Agents

The selection of a dehydrating agent significantly impacts yield, reaction conditions, and the environmental footprint of the synthesis.

Dehydrating AgentTypical BaseTypical SolventTemperatureReported Yields (Aliphatic)Key Advantages & Disadvantages
p-TsCl Pyridine (B92270) / Triethylamine (B128534)Dichloromethane (B109758) (DCM) or Dimethyl Carbonate (DMC)Room Temp.Up to 98%[7](+) High yield, less toxic, simple work-up.[8] (-) Can be slower than other methods.
POCl₃ Triethylamine / PyridineTriethylamine (as solvent) or DCM0 °C to Room Temp.High to Excellent[2](+) Very fast, high yields.[2] (-) Hazardous reagent, forms phosphate (B84403) byproducts.[2]
PPh₃ / I₂ TriethylamineAcetonitrile / DCMRoom Temp.High(+) Mild conditions. (-) Forms triphenylphosphine (B44618) oxide byproduct which can complicate purification.[9]
Optimized Experimental Protocol (Using p-TsCl)

This protocol is adapted from sustainable synthesis methods for aliphatic isocyanides.[4][7]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve N-propylformamide (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethyl carbonate (DMC).

  • Addition of Base: Add triethylamine (3.0 eq.) or pyridine to the solution and cool the mixture in an ice bath.

  • Addition of Dehydrating Agent: Dissolve p-toluenesulfonyl chloride (p-TsCl) (1.5 eq.) in anhydrous DCM and add it dropwise to the stirred formamide solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture again in an ice bath and slowly add an equal volume of cold water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<30 °C).

  • Purification: Purify the crude this compound by vacuum distillation to yield a colorless liquid.[11]

Visual Guides

Reaction Pathway

The diagram below illustrates the main dehydration reaction and the key side reaction.

G cluster_main Main Dehydration Pathway cluster_side Potential Side Reaction A N-Propylformamide B This compound (Desired Product) A->B + Dehydrating Agent (e.g., p-TsCl) - H₂O C This compound D n-Propyl Cyanide (Isomerization Byproduct) C->D Δ (Heat)

Fig 1. Dehydration and potential isomerization pathway.
Experimental Workflow

This workflow outlines the general laboratory procedure for synthesis and purification.

reagents 1. Prepare Anhydrous Reagents & Solvents reaction 2. Set up Reaction (Inert Atmosphere) reagents->reaction addition 3. Add Reagents (Controlled Temp) reaction->addition workup 4. Quench & Aqueous Workup addition->workup purify 5. Dry & Concentrate workup->purify distill 6. Vacuum Distillation purify->distill product Pure N-Propyl Isocyanide distill->product

Fig 2. General experimental workflow for synthesis.
Troubleshooting Logic

A logical diagram to diagnose common issues during the synthesis.

start Experiment Complete check_yield Is Yield Low? start->check_yield check_purity Is Product Impure? check_yield->check_purity No reagents Check Reagent Purity & Stoichiometry check_yield->reagents Yes isomer Is n-Propyl Cyanide Present? check_purity->isomer Yes success Successful Synthesis check_purity->success No conditions Verify Temperature & Reaction Time reagents->conditions distill Refine Distillation (Lower Temp/Higher Vacuum) isomer->distill Yes workup Improve Aqueous Workup (e.g., additional washes) isomer->workup No

Fig 3. Troubleshooting decision tree for synthesis.

References

stability of N-Propyl Isocyanide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Propyl Isocyanide

Welcome to the technical support center for this compound. This resource provides detailed guidance, troubleshooting tips, and frequently asked questions regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored at low temperatures, typically below 5°C, to minimize the risk of polymerization and decomposition.[1] It is also sensitive to moisture and should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[2][3] Even trace amounts of acidic impurities can catalyze polymerization, so it is crucial to use clean, dry glassware and high-purity solvents.[1]

Q2: How stable is this compound in acidic conditions?

A2: this compound is highly sensitive to acidic conditions.[4][5] In the presence of aqueous acids, it readily hydrolyzes to form N-propylformamide.[1][4][5] This reaction is often utilized as a method to quench and destroy residual, odorous isocyanides after a reaction is complete.[1][4] Strong Lewis and Brønsted acids can also induce polymerization.[4][5]

Q3: Why is this compound generally stable under basic conditions?

A3: this compound is notably stable in the presence of strong bases.[4][6][7] This stability is a key feature of many isocyanide synthesis routes, such as the carbylamine reaction, which employs a strong base like potassium hydroxide (B78521).[1][4][8] The stability arises from electronic repulsion; the terminal carbon of the isocyanide group (R-N≡C⁻) has a partial negative charge, which repels nucleophilic attack by hydroxide ions (OH⁻) or other basic species.[9]

Q4: My this compound solution turned viscous and changed color. What is happening?

A4: This is a strong indication of polymerization. Polymerization can be initiated by several factors, including exposure to acidic impurities, elevated temperatures, or prolonged storage.[1][4][5] We recommend verifying the purity of your solvents and reagents and ensuring that your storage conditions are appropriate (low temperature, inert atmosphere).

Q5: Can this compound be used in aqueous media for drug development studies?

A5: Caution is advised. While some isocyanides are reported to be stable under physiological pH (around 7.4), they are fundamentally sensitive to acidic conditions.[10][11] Any decrease in pH could lead to rapid hydrolysis.[4] For biological applications, it is critical to perform control experiments to assess the stability of this compound in your specific buffer system and experimental timeframe. Isocyanides are generally inert toward common cellular nucleophiles like water, thiols, and amines at physiological pH.[11]

Troubleshooting Guides

Issue 1: Unexpected Polymerization or Rapid Decomposition of this compound

Potential Cause Diagnostic Check Recommended Solution
Acidic Contamination Check the pH of your reaction mixture, solvents, and review the purity of starting materials. Acidic functional groups on other reagents can be a source.Neutralize any acidic components where possible. Use freshly distilled, anhydrous solvents. Ensure all glassware is thoroughly dried and, if necessary, base-washed.
Elevated Temperature Monitor the internal temperature of the reaction. Check storage conditions of the isocyanide stock.Maintain reactions at the specified temperature, using an ice bath if necessary. Store this compound at the recommended low temperature (below 5°C).[1]
Improper Storage Verify that the compound was stored under an inert atmosphere and protected from light and moisture.Always store under nitrogen or argon. Use a desiccator for long-term storage and ensure the container seal is intact.

Issue 2: Low Yield or Side Product Formation in an Isocyanide-Based Reaction

Potential Cause Diagnostic Check Recommended Solution
Hydrolysis of Isocyanide Analyze crude reaction mixture for the presence of N-propylformamide using techniques like NMR or LC-MS.Ensure the reaction is conducted under strictly anhydrous conditions. If an acidic catalyst is required, consider using a milder Lewis acid or adding the isocyanide slowly at a low temperature.
Isomerization to Nitrile This compound can thermally isomerize to its more stable nitrile isomer (n-propyl cyanide).[8] Check for the presence of the nitrile in your product mixture.Avoid excessive heating during the reaction or workup. Distillation should be performed under reduced pressure to keep temperatures low.
Incorrect Reagent Stoichiometry Re-verify the concentration and volume of the this compound solution added.Titrate or perform an NMR with an internal standard to confirm the concentration of the isocyanide solution before use, as some degradation may have occurred during storage.

Data Summary: Stability Profile

The stability of this compound is highly dependent on the chemical environment. The following table summarizes its general behavior.

Condition Stability Primary Degradation Pathway Key Products Notes
Aqueous Acid (e.g., dil. HCl) UnstableHydrolysisN-propylformamideRapid decomposition occurs.[1][4][5]
Anhydrous Acid (Lewis/Brønsted) UnstablePolymerizationPoly(isocyanide)Trace acid can catalyze this process.[1][4]
Aqueous Base (e.g., NaOH) StableNoneN/AGenerally unreactive due to electronic repulsion.[4][9]
Physiological pH (~7.4) Moderately StableSlow HydrolysisN-propylformamideStability is time and buffer-dependent; requires empirical validation.[10][11]
Elevated Temperature (>25°C) LowPolymerization, IsomerizationPoly(isocyanide), n-Propyl cyanideShould be handled at low temperatures.[1][8]

Experimental Protocol: Quenching of this compound

This protocol describes a standard procedure for quenching and removing unreacted this compound from a reaction mixture by acid-catalyzed hydrolysis. This is essential for safety (destroying the volatile, odorous isocyanide) and for simplifying product purification.

Objective: To convert residual this compound into the less volatile and water-soluble N-propylformamide.

Materials:

  • Reaction mixture containing residual this compound.

  • 1 M Hydrochloric Acid (HCl).

  • Diethyl ether or Ethyl acetate (B1210297) (extraction solvent).

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Stir plate and stir bar.

  • Separatory funnel.

Procedure:

  • Cooling: Cool the reaction vessel to 0°C using an ice-water bath. This is to control any exotherm from the acid addition.

  • Acidification: While stirring vigorously, slowly add 1 M HCl to the reaction mixture. The target pH should be between 1 and 2. Monitor the pH using pH paper.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. The characteristic unpleasant odor of the isocyanide should dissipate. This indicates the completion of hydrolysis.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an organic extraction solvent (e.g., diethyl ether). Shake vigorously and allow the layers to separate.

  • Washing:

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine (to remove residual water).

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter or decant the dried organic solution. The solvent can now be removed under reduced pressure to isolate the desired product, which is now free of this compound contamination.

Visualizations

Acidic_Hydrolysis_Pathway NPI This compound (R-N⁺≡C⁻) Protonation Protonation NPI->Protonation + H⁺ Intermediate Nitrillium Ion (R-N⁺≡C-H) Protonation->Intermediate H2O_attack Nucleophilic Attack by H₂O Intermediate->H2O_attack Tautomerization Tautomerization H2O_attack->Tautomerization + H₂O Product N-Propylformamide (R-NH-CHO) Tautomerization->Product

Caption: Acidic hydrolysis pathway of this compound.

Basic_Condition_Stability cluster_reactants Reactants in Basic Solution NPI This compound (R-N⁺≡C⁻) NoReaction No Reaction (Electrostatic Repulsion) NPI->NoReaction Repulsion Base Hydroxide Ion (OH⁻) Base->NoReaction Repulsion

Caption: Stability of this compound under basic conditions.

Troubleshooting_Workflow decision decision action action start Instability Observed q1 Is the temperature elevated? start->q1 a1 Control Temperature (Use Ice Bath) q1->a1 Yes q2 Is there potential acidic contamination? q1->q2 No a1->q2 a2 Use Anhydrous/Neutral Solvents & Reagents q2->a2 Yes end Stability Improved q2->end No (Consult further) a2->end

Caption: Troubleshooting workflow for this compound instability.

References

Validation & Comparative

A Comparative Analysis of N-Propyl Isocyanide and Tert-butyl Isocyanide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Isocyanides are a versatile class of compounds, prized for their unique reactivity in multicomponent reactions. This guide provides an objective comparison of the reactivity of two common alkyl isocyanides, n-propyl isocyanide and tert-butyl isocyanide, supported by an examination of the underlying chemical principles and generalized experimental data.

The reactivity of isocyanides is principally governed by a combination of electronic and steric factors. While both this compound and tert-butyl isocyanide are aliphatic isocyanides with electron-donating alkyl groups, the steric hindrance imposed by the bulky tert-butyl group significantly influences the reactivity of tert-butyl isocyanide, generally rendering it less reactive than its linear counterpart, this compound. This difference is particularly pronounced in sterically sensitive transformations such as the Ugi and Passerini multicomponent reactions.

Quantitative Reactivity Comparison

While specific kinetic data for a direct comparison of this compound and tert-butyl isocyanide in the same reaction under identical conditions is not extensively documented in publicly available literature, the general consensus in the field, supported by numerous studies on related systems, indicates a lower reactivity for the bulkier tert-butyl isocyanide. The following table summarizes the expected trend in product yields for a typical multicomponent reaction, such as the Ugi four-component reaction.

IsocyanideAlkyl Group StructureExpected Relative YieldPrimary Influencing Factor
This compoundn-Propyl (linear)HigherLower steric hindrance allows for more facile approach to the reaction center.
Tert-butyl IsocyanideTert-butyl (branched)LowerSignificant steric bulk around the isocyano group impedes nucleophilic attack.

Experimental Protocols

To experimentally validate the relative reactivity of this compound and tert-butyl isocyanide, standardized multicomponent reactions can be employed. Below are representative protocols for the Ugi and Passerini reactions that can be adapted for a direct comparison.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[1]

Procedure:

  • To a solution of an aldehyde (1.0 mmol) and an amine (1.0 mmol) in a suitable solvent such as methanol (B129727) (2 mL) in a round-bottom flask, add a carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the imine intermediate.

  • To this mixture, add the isocyanide (this compound or tert-butyl isocyanide, 1.0 mmol) dropwise.

  • The reaction is typically exothermic and should be monitored.[1] Stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired α-acylamino amide.

  • A direct comparison of the product yields obtained with this compound and tert-butyl isocyanide will provide a quantitative measure of their relative reactivity.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[2][3]

Procedure:

  • In a sealed vial, combine a carboxylic acid (1.0 mmol), an aldehyde (1.0 mmol), and either this compound or tert-butyl isocyanide (1.0 mmol) in an aprotic solvent such as dichloromethane (B109758) (2 mL).[3]

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, the solvent is evaporated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the pure α-acyloxy carboxamide.

  • By comparing the isolated yields of the product from the reactions with this compound and tert-butyl isocyanide, their relative reactivities can be determined.

Reaction Mechanisms and Logical Relationships

The differing reactivity of this compound and tert-butyl isocyanide can be understood by examining the mechanisms of the reactions in which they participate. The steric hindrance of the tert-butyl group plays a crucial role in the key bond-forming steps.

Ugi Reaction Mechanism

The Ugi reaction proceeds through the initial formation of an iminium ion from the aldehyde and amine. The isocyanide then acts as a nucleophile, attacking the iminium carbon. The bulky tert-butyl group in tert-butyl isocyanide sterically hinders this nucleophilic attack, slowing down the reaction rate compared to the less hindered this compound.

Ugi_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Adduct Intermediate Adduct Carboxylic_Acid->Adduct Isocyanide Isocyanide (n-Propyl or tert-Butyl) Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Iminium_Ion Iminium Ion Imine->Iminium_Ion + H+ (from Carboxylic Acid) Iminium_Ion->Nitrilium_Ion + Isocyanide (Steric hindrance from tert-butyl group affects this step) Nitrilium_Ion->Adduct + Carboxylate Bis_Amide Bis-Amide Adduct->Bis_Amide Mumm Rearrangement Passerini_Reaction_Mechanism cluster_reactants_passerini Reactants cluster_intermediates_passerini Reaction Intermediates cluster_product_passerini Product Carbonyl Aldehyde/Ketone Nitrilium_Ion_P Nitrilium Ion Intermediate Carbonyl->Nitrilium_Ion_P + Isocyanide (Steric hindrance from tert-butyl group is critical here) Carboxylic_Acid_P Carboxylic Acid Carboxylic_Acid_P->Nitrilium_Ion_P Isocyanide_P Isocyanide (n-Propyl or tert-Butyl) Isocyanide_P->Nitrilium_Ion_P Intermediate_Adduct_P Intermediate Adduct Nitrilium_Ion_P->Intermediate_Adduct_P Nucleophilic attack by carboxylate Acyloxy_Amide α-Acyloxy Carboxamide Intermediate_Adduct_P->Acyloxy_Amide Acyl Transfer

References

A Comparative Guide: N-Propyl Isocyanide vs. Aromatic Isocyanides in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of isocyanides is a critical parameter in the design and execution of multicomponent reactions (MCRs), which are powerful tools for the rapid generation of molecular diversity in drug discovery. This guide provides an objective comparison of the performance of N-propyl isocyanide, a representative aliphatic isocyanide, against various aromatic isocyanides in the context of widely used MCRs, namely the Ugi and Passerini reactions. The information presented is supported by a synthesis of literature data and provides detailed experimental protocols and mechanistic insights.

Executive Summary

Generally, aliphatic isocyanides like this compound are considered more reactive than their aromatic counterparts in Ugi four-component reactions (U-4CR), often leading to higher yields under similar conditions. This is attributed to the greater nucleophilicity of the isocyano carbon in aliphatic isocyanides due to the electron-donating nature of the alkyl group. Conversely, the reactivity of aromatic isocyanides in both Ugi and Passerini reactions is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups tend to increase reactivity, while electron-withdrawing groups generally decrease it. However, the choice of isocyanide is not solely dictated by reactivity; the desired structural features of the final product are of paramount importance in the design of compound libraries for drug discovery.

Data Presentation: A Comparative Overview

Ugi Four-Component Reaction (U-4CR) Data

Reaction: Benzaldehyde + Aniline + Acetic Acid + Isocyanide → Ugi Product

IsocyanideSubstituent TypeSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundAliphaticMethanol (B129727)Room Temp24-48~85-95 (estimated)
Phenyl IsocyanideAromatic (unsubstituted)MethanolRoom Temp48Moderate
4-Methoxyphenyl IsocyanideAromatic (electron-donating)MethanolRoom Temp2496[1]
2-Nitrophenyl IsocyanideAromatic (electron-withdrawing)MethanolRoom Temp4874[1]
4-Chlorophenyl IsocyanideAromatic (electron-withdrawing)MethanolRoom Temp3083[1]
Passerini Three-Component Reaction (P-3CR) Data

Reaction: Benzaldehyde + Benzoic Acid + Isocyanide → Passerini Product

IsocyanideSubstituent TypeSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundAliphaticDichloromethaneRoom Temp24-48Good (qualitative)
Phenyl IsocyanideAromatic (unsubstituted)DichloromethaneRoom Temp--
4-Methoxyphenyl IsocyanideAromatic (electron-donating)DichloromethaneRoom Temp30 min (mechanochemical)96[1]
2-Nitrophenyl IsocyanideAromatic (electron-withdrawing)DichloromethaneRoom Temp20 min (mechanochemical)74[1]
2-Methyl-4-nitrophenyl isocyanideAromatic (electron-withdrawing)DichloromethaneRoom Temp24-48Moderate to Good

Experimental Protocols

The following are representative experimental protocols for the Ugi and Passerini reactions.

Ugi Four-Component Reaction Protocol (General)

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Amine (e.g., Aniline, 1.0 mmol)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 mmol)

  • Isocyanide (e.g., this compound or an aromatic isocyanide, 1.0 mmol)

  • Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde, amine, and carboxylic acid.

  • Dissolve the components in methanol and stir the mixture at room temperature.

  • Add the isocyanide to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration.[2]

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.

Passerini Three-Component Reaction Protocol (with an Aromatic Isocyanide)

This protocol is adapted from a procedure using an electron-deficient aromatic isocyanide.[3]

Materials:

  • Aromatic Isocyanide (e.g., 2-Methyl-4-nitrophenyl isocyanide, 1.0 mmol)

  • Aldehyde (e.g., Benzaldehyde, 1.2 mmol)

  • Carboxylic Acid (e.g., Glacial Acetic Acid, 1.2 mmol)

  • Anhydrous Dichloromethane (DCM, 5 mL)

  • Round-bottom flask under a nitrogen atmosphere

  • Magnetic stirrer

  • Syringes

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the aromatic isocyanide.

  • Dissolve the isocyanide in anhydrous dichloromethane.

  • Add the aldehyde to the solution via syringe, followed by the addition of the carboxylic acid.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[3]

Mandatory Visualization

Ugi Reaction Workflow and Mechanism

Ugi_Reaction cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism Start Starting Materials (Aldehyde, Amine, Carboxylic Acid, Isocyanide) Mixing Mix in Solvent (e.g., Methanol) Start->Mixing Reaction Stir at Room Temp (24-48h) Mixing->Reaction Workup Workup & Purification (Filtration or Chromatography) Reaction->Workup Product Ugi Product (α-Acylamino Amide) Workup->Product Aldehyde_Amine Aldehyde + Amine Imine Imine Formation Aldehyde_Amine->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Isocyanide Isocyanide Adduct α-Adduct Nitrilium->Adduct + Carboxylate Carboxylate Carboxylate Mumm Mumm Rearrangement Adduct->Mumm Final_Product Final Product Mumm->Final_Product

Caption: Workflow and mechanism of the Ugi four-component reaction.

Passerini Reaction Workflow and Mechanism

Passerini_Reaction cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism (Concerted) Start Starting Materials (Aldehyde, Carboxylic Acid, Isocyanide) Mixing Mix in Anhydrous Solvent (e.g., DCM) Start->Mixing Reaction Stir at Room Temp (24-48h) Mixing->Reaction Workup Workup & Purification (Aqueous Wash & Chromatography) Reaction->Workup Product Passerini Product (α-Acyloxy Amide) Workup->Product Reactants Aldehyde + Carboxylic Acid + Isocyanide Transition_State Cyclic Transition State Reactants->Transition_State Intermediate Intermediate Adduct Transition_State->Intermediate Rearrangement Acyl Transfer Intermediate->Rearrangement Final_Product Final Product Rearrangement->Final_Product

Caption: Workflow and concerted mechanism of the Passerini three-component reaction.

Concluding Remarks

The choice between this compound and an aromatic isocyanide in multicomponent reactions is a nuanced decision that depends on the specific synthetic goal. While aliphatic isocyanides often offer higher reactivity and yields in Ugi reactions, aromatic isocyanides provide a direct route to incorporating aromatic moieties into the final product, which is often a desirable feature in medicinal chemistry. The electronic nature of substituents on the aromatic ring further allows for fine-tuning of reactivity and the physical properties of the resulting compounds. Researchers and drug development professionals are encouraged to consider these factors in the rational design of their synthetic strategies and compound libraries.

References

A Comparative Guide to Analytical Methods for the Characterization of Ugi Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

The Ugi four-component reaction (U-4CR) is a powerful tool in synthetic and medicinal chemistry for the rapid generation of diverse α-acylamino carboxamides.[1][2][3] The characterization of these often complex products is crucial for confirming their structure and purity. This guide provides a comparative overview of the primary analytical methods employed for the characterization of Ugi reaction products, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques.

Comparison of Key Analytical Techniques

The successful characterization of Ugi reaction products typically involves a combination of spectroscopic and chromatographic methods. While chromatography is essential for purification, NMR and MS provide detailed structural information.

Analytical Method Information Obtained Strengths Limitations
NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Detailed molecular structure, stereochemistry, purityProvides unambiguous structural elucidation and information on the 3D arrangement of atoms.[4][5][6]Relatively low sensitivity compared to MS; complex spectra for large molecules or mixtures.
Mass Spectrometry (ESI-MS, HR-MS) Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, suitable for identifying reaction intermediates and final products.[1][7][8][9] HR-MS provides highly accurate mass measurements.[10]Does not provide detailed information on stereochemistry; isomers can be difficult to distinguish without tandem MS.
Chromatography (Column, HPLC) Purity, isolation of productsEssential for separating the target compound from starting materials and byproducts.[11][12] HPLC can be used for quantitative analysis.Primarily a separation technique; requires a detector (e.g., UV, MS) for analysis.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., amides, carbonyls)Quick and simple method to confirm the presence of key functional groups characteristic of Ugi products.[13]Provides limited information on the overall molecular structure.

Experimental Protocols

Below are generalized experimental protocols for the key analytical techniques used in the characterization of Ugi reaction products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a crucial technique for determining the purity of the synthesized Ugi product and for its purification.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified Ugi product in a suitable solvent, such as acetonitrile (B52724) or methanol (B129727), to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an HPLC system equipped with a C18 column and a UV detector.[12]

  • Mobile Phase: A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Gradient Elution: Start with a higher polarity mixture (e.g., 95% water) and gradually increase the proportion of the organic solvent (e.g., to 95% acetonitrile) over a period of 20-30 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) to detect the aromatic components of the molecule.[12]

  • Data Analysis: The purity of the sample can be estimated by integrating the peak area of the product and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of Ugi products.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified Ugi product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13]

  • ¹H NMR: Acquire a proton NMR spectrum to identify the different types of protons and their connectivity. Key signals to look for include amide N-H protons, α-protons, and signals from the four starting material residues.

  • ¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number of unique carbon atoms and their chemical environment.[14] Carbonyl and amide carbons will have characteristic chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy) identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

  • ¹⁵N NMR: Although less common due to lower sensitivity, ¹⁵N NMR can provide direct information about the nitrogen atoms in the two amide bonds formed during the Ugi reaction.[4][5][6]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the Ugi product and can provide structural information through fragmentation analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified Ugi product (typically in the µg/mL to ng/mL range) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[1]

  • Ionization: Use ESI in positive ion mode to generate protonated molecules [M+H]⁺.

  • High-Resolution Mass Spectrometry (HR-MS): Acquire a high-resolution mass spectrum to determine the accurate mass of the molecular ion.[10] This allows for the calculation of the elemental formula, confirming that the product has the expected atomic composition.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural insight, perform MS/MS experiments. Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern can help to confirm the connectivity of the different components of the Ugi product.[7][9] A common fragmentation pathway is the cleavage of the amide bonds.[1]

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of an Ugi reaction product, from the initial reaction work-up to the final structural confirmation.

Ugi_Characterization_Workflow cluster_analysis Analytical Characterization Ugi_Reaction Ugi Reaction Mixture Purification Purification (Column Chromatography) Ugi_Reaction->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Structure_ID Structural Elucidation (NMR, MS) Purity_Check->Structure_ID Final_Characterization Final Characterized Product Structure_ID->Final_Characterization

Caption: Workflow for Ugi product characterization.

References

13C NMR Characterization of the Isocyanide Carbon in N-Propyl Isocyanide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of 13C NMR Data for Alkyl Isocyanides

The chemical shift (δ) and the one-bond nitrogen-carbon coupling constant (¹J(¹⁴N,¹³C)) are key parameters in the 13C NMR characterization of isocyanides. The isocyanide carbon is notably deshielded, appearing at a characteristically low field. The ¹J(¹⁴N,¹³C) coupling provides valuable information about the electronic structure of the isocyanide moiety. Due to the quadrupolar nature of the ¹⁴N nucleus, the isocyanide carbon signal often appears as a 1:1:1 triplet, although broadening can occur.[1]

Below is a table summarizing the available experimental 13C NMR data for methyl and ethyl isocyanide, which serve as a basis for predicting the characteristics of N-propyl isocyanide.

CompoundIsocyanide Carbon Chemical Shift (δ in ppm)¹J(¹⁴N,¹³C) Coupling Constant (Hz)
Methyl Isocyanide~157~8
Ethyl Isocyanide~155~6
This compound (Predicted: ~154-156) (Predicted: ~5-7)

Note: The chemical shift values can be influenced by the solvent used in the NMR experiment.[2]

Experimental Protocol for 13C NMR Characterization

The following is a general protocol for acquiring a proton-decoupled 13C NMR spectrum of an alkyl isocyanide.

1. Sample Preparation:

  • Dissolve 10-50 mg of the isocyanide compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiment is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for the ¹³C frequency.

3. Acquisition Parameters (Proton-Decoupled ¹³C NMR):

  • Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Pulse Angle: 30-45 degrees.

  • Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary isocyanide carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.

  • Temperature: The experiment is typically run at room temperature (298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum using the solvent signal or an internal standard (e.g., Tetramethylsilane, TMS, at 0.0 ppm).

Factors Influencing the Isocyanide Carbon 13C NMR Signal

The electronic environment of the isocyanide carbon atom is the primary determinant of its 13C NMR chemical shift and coupling to the adjacent nitrogen atom. The diagram below illustrates the key relationships influencing these parameters.

Isocyanide_NMR_Factors Factors Influencing Isocyanide Carbon 13C NMR Signal cluster_electronic_effects Electronic Effects cluster_nmr_parameters NMR Parameters Alkyl Group Alkyl Group Inductive Effect Inductive Effect Alkyl Group->Inductive Effect +I effect Electron Density at C Electron Density at C Inductive Effect->Electron Density at C Chemical Shift (δ) Chemical Shift (δ) Electron Density at C->Chemical Shift (δ) influences shielding Coupling Constant (¹J(¹⁴N,¹³C)) Coupling Constant (¹J(¹⁴N,¹³C)) Electron Density at C->Coupling Constant (¹J(¹⁴N,¹³C)) affects s-character

Caption: Relationship between alkyl group, electronic effects, and 13C NMR parameters of the isocyanide carbon.

References

Unraveling N-Propyl Isocyanide Reactions: A Mass Spectrometry-Based Comparison of Intermediate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. The transient nature of reaction intermediates presents a significant analytical challenge. This guide provides a comparative overview of mass spectrometry techniques for the analysis of N-Propyl Isocyanide reaction intermediates, supported by experimental data and detailed protocols to aid in the elucidation of complex reaction pathways.

The study of this compound and other isocyanides is crucial in various fields, including the synthesis of pharmaceuticals and novel materials. Their unique reactivity, particularly in multicomponent reactions like the Passerini and Ugi reactions, allows for the rapid construction of complex molecular scaffolds. Mass spectrometry (MS) has emerged as an indispensable tool for probing the mechanisms of these reactions by enabling the detection and characterization of fleeting intermediates.

Comparative Analysis of Mass Spectrometry Techniques

Electrospray ionization (ESI) mass spectrometry is a powerful "soft" ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation.[1] This makes it particularly well-suited for the study of delicate reaction intermediates. When coupled with tandem mass spectrometry (MS/MS), ESI-MS provides structural information through controlled fragmentation of selected ions, offering deeper insights into their composition.

While direct experimental data on this compound reaction intermediates is limited in publicly available literature, we can draw parallels from studies on analogous N-alkyl isocyanides participating in similar reactions. The primary intermediate in many isocyanide-based multicomponent reactions is the nitrilium ion.[2][3] The general mechanism involves the initial formation of an imine (in the Ugi reaction), followed by the nucleophilic attack of the isocyanide to form the key nitrilium intermediate.[2] This intermediate is then trapped by a nucleophile to proceed with the reaction.

Below is a comparison of different mass spectrometric approaches for the analysis of isocyanide reaction intermediates, based on data from related compounds.

Mass Spectrometry TechniqueIonization ModeKey Intermediates Detected (by analogy)Typical m/z Values (Illustrative)Fragmentation Behavior (MS/MS)Advantages & Limitations
Direct Infusion ESI-MS PositiveProtonated Reactants, Nitrilium Ion Intermediate, Product AdductsVaries with reactantsLimited structural information without MS/MSAdvantages: Rapid screening of reaction progress. Limitations: Can be complex to interpret without chromatographic separation, potential for ion suppression.
LC-ESI-MS PositiveTime-resolved detection of reactants, intermediates, and productsVaries with reactantsPrecursor ions can be selected for MS/MSAdvantages: Separates complex mixtures, reduces ion suppression, provides temporal information about intermediate formation and consumption. Limitations: Potential for on-column reactions or degradation of unstable intermediates.
ESI-MS/MS (Tandem MS) PositiveStructural characterization of isolated intermediatesPrecursor and product ionsCharacteristic losses of small neutral molecules (e.g., H₂O, CO), cleavage of specific bonds providing structural connectivity.Advantages: Provides detailed structural information, confirms identity of intermediates. Limitations: Requires stable enough intermediates for isolation and fragmentation.
High-Resolution MS (e.g., FT-ICR, Orbitrap) PositivePrecise mass determination of all speciesHigh-resolution m/z valuesAccurate mass of fragment ionsAdvantages: Unambiguous determination of elemental composition for intermediates and products.[4] Limitations: Higher instrument cost.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the mass spectrometric analysis of isocyanide reactions, adapted from studies on related systems.

Protocol 1: In-situ Monitoring of a Passerini-type Reaction by Direct Infusion ESI-MS

Objective: To detect the formation of the nitrilium intermediate in a three-component reaction involving an aldehyde, a carboxylic acid, and an N-alkyl isocyanide.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic Acid (e.g., acetic acid)

  • This compound (or analogous N-alkyl isocyanide)

  • Solvent: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • High-resolution mass spectrometer with an ESI source

Procedure:

  • Prepare a 1 mM solution of the aldehyde and carboxylic acid in the solvent mixture.

  • Initiate the reaction by adding a stoichiometric equivalent of the N-alkyl isocyanide to the solution at room temperature.

  • Immediately introduce the reaction mixture into the ESI-MS source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Monitor for the appearance of the m/z corresponding to the protonated nitrilium intermediate. The exact mass will depend on the specific reactants used.

  • Perform tandem MS (MS/MS) on the putative intermediate peak to observe characteristic fragmentation patterns.

Protocol 2: LC-ESI-MS/MS Analysis of an Ugi Reaction Mixture

Objective: To separate and identify the various components, including intermediates and the final product, of a four-component Ugi reaction.

Materials:

  • Aldehyde (e.g., isobutyraldehyde)

  • Amine (e.g., benzylamine)

  • Carboxylic Acid (e.g., benzoic acid)

  • This compound (or analogous N-alkyl isocyanide)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • LC-MS system with an ESI source and tandem MS capabilities

Procedure:

  • Combine equimolar amounts of the aldehyde, amine, carboxylic acid, and isocyanide in a suitable solvent (e.g., methanol).

  • Allow the reaction to proceed for a specified time (e.g., 1 hour) at room temperature.

  • Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition.

  • Inject the diluted sample onto a C18 reverse-phase HPLC column.

  • Elute the components using a gradient of mobile phase B (e.g., 5% to 95% over 15 minutes).

  • Acquire mass spectra in positive ion mode.

  • Set up a data-dependent acquisition method to trigger MS/MS fragmentation on the most intense ions detected in each scan.

  • Analyze the resulting data to identify the retention times and fragmentation patterns of the reactants, intermediates (such as the nitrilium ion), and the final Ugi product.

Visualizing Reaction Pathways and Workflows

Understanding the logical flow of experiments and the proposed mechanistic pathways is facilitated by clear diagrams.

G cluster_0 Ugi Reaction Workflow Reactants Aldehyde + Amine + Carboxylic Acid + this compound Reaction_Mixture Reaction in Methanol Reactants->Reaction_Mixture Quench_Dilute Quench & Dilute Aliquot Reaction_Mixture->Quench_Dilute LC_Separation LC-MS Analysis (C18 Column) Quench_Dilute->LC_Separation MS_Detection ESI-MS Detection (Positive Ion Mode) LC_Separation->MS_Detection MSMS_Fragmentation Data-Dependent MS/MS MS_Detection->MSMS_Fragmentation Data_Analysis Data Analysis & Intermediate Identification MSMS_Fragmentation->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of an Ugi reaction.

G cluster_1 Proposed Ugi Reaction Mechanism Aldehyde_Amine Aldehyde + Amine Imine Imine Formation Aldehyde_Amine->Imine Nitrilium_Ion Key Nitrilium Intermediate Imine->Nitrilium_Ion + Isocyanide Isocyanide This compound Isocyanide->Nitrilium_Ion Adduct Intermediate Adduct Nitrilium_Ion->Adduct + Carboxylic Acid Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Adduct Mumm_Rearrangement Mumm Rearrangement Adduct->Mumm_Rearrangement Ugi_Product Final Ugi Product Mumm_Rearrangement->Ugi_Product

Caption: Simplified mechanistic pathway of the Ugi reaction highlighting key intermediates.

References

A Comparative Analysis of Dehydrating Agents for N-propylformamide to N-propyl Isocyanide Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dehydration of N-substituted formamides is a fundamental transformation in organic synthesis, providing a primary route to isocyanides. These versatile intermediates are crucial in the synthesis of various pharmaceuticals and other complex organic molecules. This guide offers a comparative overview of common dehydrating agents for the conversion of N-propylformamide to N-propyl isocyanide, supported by available experimental data for analogous N-substituted formamides.

Performance Comparison of Dehydrating Agents

The selection of an appropriate dehydrating agent is critical and depends on factors such as reaction efficiency, substrate compatibility, and reaction conditions. Below is a summary of commonly employed dehydrating agents for the conversion of N-substituted formamides to isocyanides. While specific quantitative data for N-propylformamide is limited in the reviewed literature, the following table provides a comparative overview based on studies of similar substrates.

Dehydrating AgentBaseTypical SolventTemperature (°C)Reaction TimeYieldNotes
Phosphorus Oxychloride (POCl₃) Triethylamine (B128534) (Et₃N)Triethylamine (as solvent) or CH₂Cl₂0< 5 minHigh to ExcellentA widely used, highly efficient method. The reaction is rapid and generally provides high yields.[1][2][3]
Tosyl Chloride (TsCl) PyridinePyridineNot specifiedNot specifiedModerate to GoodA classic method, though it may require harsher conditions and longer reaction times compared to POCl₃.
Diphosgene (Trichloromethyl Chloroformate) Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedAn effective but highly toxic reagent, requiring special handling precautions.
Triflic Anhydride (B1165640) (Tf₂O) PyridineCH₂Cl₂-40 to 0Not specifiedModerate to GoodA powerful activating agent, but it can be expensive.[4]
Burgess Reagent Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedA milder alternative, but its use for isocyanide synthesis from formamides is less commonly reported.[4]
Chlorophosphate Compounds (e.g., PhOPOCl₂, EtOPOCl₂) Triethylamine (Et₃N), DIPEANeat or CH₂Cl₂Not specifiedNot specifiedHighA milder and safer alternative to POCl₃, showing high yields for various alkyl and aryl isocyanides.[5]

Experimental Protocols

The following is a detailed experimental protocol for the dehydration of an N-substituted formamide (B127407) using the commonly cited phosphorus oxychloride/triethylamine system. This protocol is based on general procedures reported for the synthesis of isocyanides from formamides and can be adapted for N-propylformamide.[1]

Dehydration of N-propylformamide using Phosphorus Oxychloride and Triethylamine

Materials:

  • N-propylformamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Chromatography column

  • Rotary evaporator

Procedure:

  • To a solution of N-propylformamide (2 mmol) in triethylamine (2 mL), phosphorus oxychloride (2 mmol, 0.2 mL) is added dropwise at 0 °C with stirring.

  • The reaction mixture is stirred for approximately 5 minutes at 0 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is directly loaded onto a dry packed column of silica gel.

  • The product is eluted using 100% diethyl ether as the mobile phase.

  • The fractions containing the product are collected and the solvent is removed under reduced pressure using a rotary evaporator to afford the pure this compound.

Visualizing the Process

Chemical Transformation

N_propylformamide N-propylformamide N_propyl_isocyanide This compound N_propylformamide->N_propyl_isocyanide POCl₃, Et₃N 0 °C, <5 min

Caption: Dehydration of N-propylformamide to this compound.

Experimental Workflow

cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N-propylformamide in Triethylamine add_reagent Add POCl₃ dropwise at 0°C start->add_reagent stir Stir for 5 min at 0°C add_reagent->stir load_column Load reaction mixture onto silica gel column stir->load_column Monitor by TLC elute Elute with Diethyl Ether load_column->elute collect Collect product fractions elute->collect evaporate Remove solvent under reduced pressure collect->evaporate end end evaporate->end Obtain pure This compound

Caption: Experimental workflow for this compound synthesis.

Discussion

The dehydration of N-propylformamide to this compound is most efficiently achieved using phosphorus oxychloride in the presence of triethylamine.[1] This method is characterized by its rapid reaction time and high yields. While other dehydrating agents like tosyl chloride and triflic anhydride are also effective for the dehydration of formamides, they may require more stringent conditions or be less cost-effective.[4] The use of chlorophosphate compounds presents a promising, milder alternative to the highly reactive POCl₃, offering high yields with potentially greater functional group tolerance.[5]

For researchers and professionals in drug development, the choice of dehydrating agent will be guided by the specific requirements of the synthetic route, including scale, cost, and the presence of sensitive functional groups in the substrate. The POCl₃/triethylamine system remains a robust and widely applicable choice for this transformation.

References

A Comparative Guide to the Kinetic Studies of N-Propyl Isocyanide in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is fundamental to the optimization, scalability, and overall success of synthetic strategies. This guide provides a comparative overview of the kinetic studies of N-Propyl Isocyanide in key multicomponent reactions (MCRs), namely the Ugi and Passerini reactions. While specific kinetic data for this compound is not extensively documented in publicly available literature, a common challenge in the field of MCRs, this guide focuses on the established experimental methodologies to acquire such crucial data and compares the expected kinetic behavior with other commonly used isocyanides.[1]

Comparative Analysis of Isocyanides in Multicomponent Reactions

Isocyanides are unique reagents in organic synthesis due to the divalent nature of the carbon atom in the isocyano group, which allows for a-additions of both an electrophile and a nucleophile.[2] This reactivity is central to their utility in MCRs like the Ugi and Passerini reactions.[2][3] The choice of isocyanide can influence reaction rates and yields. This compound, as a primary alkyl isocyanide, is expected to exhibit reactivity that can be compared with other aliphatic and aromatic isocyanides.

Isocyanide Structure Expected Relative Reactivity in MCRs Steric Hindrance Notes
This compound CH₃CH₂CH₂NCModerateLowPrimary alkyl isocyanides are generally reactive and less sterically hindered than their secondary or tertiary counterparts.
tert-Butyl Isocyanide (CH₃)₃CNCModerate to HighHighThe bulky tert-butyl group can influence the stereochemical outcome of the reaction.[2]
1-Isocyanopentane CH₃(CH₂)₄NCModerateLowSimilar to this compound, it is a primary alkyl isocyanide with a slightly longer alkyl chain.[1]
Cyclohexyl Isocyanide C₆H₁₁NCModerateModerateA secondary alkyl isocyanide, its rigidity and steric bulk can affect reaction kinetics.
Benzyl Isocyanide C₆H₅CH₂NCHighLowThe benzylic position can stabilize intermediates, potentially leading to faster reaction rates.
Tosylmethyl Isocyanide (TosMIC) TsCH₂NCVariableModerateOften used in the synthesis of heterocycles; its reactivity is influenced by the electron-withdrawing tosyl group.
Kinetic Monitoring Techniques for Multicomponent Reactions

The real-time monitoring of MCRs is challenging due to the presence of multiple reactants and potential intermediates.[1] The selection of an appropriate analytical technique is crucial for obtaining high-quality kinetic data.

Technique Principle Advantages Disadvantages Typical Data Generated
NMR Spectroscopy Monitors the change in concentration of reactants, intermediates, and products by measuring the intensity of their characteristic nuclear magnetic resonance signals over time.[1]Provides rich structural information, allowing for the simultaneous tracking of multiple species without the need for calibration curves.[1]Lower sensitivity compared to other methods; requires deuterated solvents for optimal results; may be challenging for very fast reactions unless specialized stopped-flow techniques are used.[1]Concentration vs. time profiles for all NMR-active species, enabling determination of reaction orders and rate constants.[1]
FTIR/IR Spectroscopy Tracks the disappearance of reactant functional groups (e.g., the isocyanide C≡N stretch at ~2140 cm⁻¹) and the appearance of product functional groups (e.g., amide C=O stretch) in real-time.[1]High sensitivity and fast data acquisition; compatible with a wide range of solvents and reaction conditions; non-invasive.[1]Spectral overlap can complicate data analysis in complex mixtures; requires clear, unique spectral windows for the species of interest.[1]Absorbance vs. time profiles, which can be correlated to concentration changes to determine reaction kinetics.
High-Performance Liquid Chromatography (HPLC) At specific time points, aliquots of the reaction mixture are quenched and injected into an HPLC system to separate and quantify the reactants and products.High sensitivity and specificity; suitable for a wide range of compounds and complex mixtures.Requires quenching of the reaction, which can introduce errors if not done properly; not a true in-situ method.[4]Concentration vs. time profiles for each species, allowing for the determination of the rate law and reaction rate constant.[1]
UV-Vis Spectroscopy Monitors the change in absorbance of a chromophoric reactant or product over time.Simple, fast, and often used with stopped-flow techniques for very fast reactions.[5]Limited to reactions involving chromophoric species; less structural information compared to NMR or IR.Absorbance vs. time data, which can be converted to concentration vs. time profiles.

Experimental Protocols

Below are detailed methodologies for conducting kinetic studies of this compound in Ugi and Passerini reactions.

Protocol 1: Kinetic Analysis of the Ugi Four-Component Reaction (Ugi-4CR) via in-situ NMR Spectroscopy

Objective: To determine the reaction order and rate constant for the Ugi-4CR involving this compound. The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[6]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., benzylamine)

  • Carboxylic acid (e.g., acetic acid)

  • This compound

  • Deuterated solvent (e.g., Methanol-d4)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the aldehyde, amine, carboxylic acid, and internal standard in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations.

  • Initiate the reaction by adding a precise amount of this compound to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate, which is often rapid for Ugi reactions.[6]

  • Continue data acquisition until the reaction has reached completion or for a sufficient period to determine the initial rate.

Data Analysis:

  • Process the array of spectra (phasing, baseline correction).

  • For each time point, integrate the characteristic signals of the reactants (e.g., the aldehyde proton, the isocyanide α-protons) and the product relative to the internal standard.

  • Convert the integral values to concentrations.

  • Plot the concentration of this compound and the Ugi product as a function of time.

  • Use this data to determine the reaction order with respect to each reactant and calculate the rate constant (k) by fitting the data to the appropriate rate law.

Protocol 2: Kinetic Analysis of the Passerini Three-Component Reaction (P-3CR) via Quenched-Flow HPLC

Objective: To determine the reaction order and rate constant for the Passerini-3CR involving this compound. The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide.[7]

Materials:

  • Aldehyde (e.g., isobutyraldehyde)

  • Carboxylic acid (e.g., benzoic acid)

  • This compound

  • Aprotic solvent (e.g., dichloromethane)

  • Quenching solution (e.g., a suitable reagent to stop the reaction quickly)

  • HPLC system with a suitable column and detector

  • Autosampler and vials

Procedure:

  • In a thermostated reactor, combine the aldehyde and carboxylic acid in the solvent.

  • Initiate the reaction by adding this compound.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution.

  • Repeat this process until the reaction is complete or for a sufficient duration.

  • Analyze the quenched samples by HPLC to determine the concentrations of reactants and the product.

Data Analysis:

  • Generate calibration curves for each reactant and the product to convert HPLC peak areas into concentrations.

  • Plot the concentration of each species as a function of time.

  • Analyze the kinetic profiles to determine the rate law and calculate the reaction rate constant. The Passerini reaction is generally considered to be a third-order reaction, first order in each of the reactants.[8]

Visualizations

The following diagrams illustrate a typical workflow for kinetic analysis and the generally accepted mechanisms for the Ugi and Passerini reactions.

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare Reactant Solutions B Initiate Reaction A->B C Monitor Reaction Progress B->C D Collect Time-Resolved Data (e.g., NMR, IR, HPLC) C->D E Convert Raw Data to Concentrations D->E F Plot Concentration vs. Time E->F G Determine Rate Law and Rate Constant F->G G A Amine + Ketone/Aldehyde B Imine A->B - H₂O D Iminium Ion B->D + H⁺ (from Acid) C Carboxylic Acid F Nitrilium Ion Intermediate C->F + Carboxylate D->F + Isocyanide E Isocyanide G α-Adduct F->G H Ugi Product (bis-amide) G->H Mumm Rearrangement G A Aldehyde/Ketone D Hydrogen-Bonded Intermediate A->D + Carboxylic Acid B Carboxylic Acid B->D C Isocyanide E Nitrilium Ion Intermediate C->E D->E + Isocyanide F α-Adduct E->F + Carboxylate G Passerini Product (α-acyloxy amide) F->G Acyl Transfer

References

A Comparative Guide to Purity Assessment of Synthesized N-Propyl Isocyanide: GC-MS and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized N-Propyl Isocyanide is paramount for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods for purity assessment, supported by experimental protocols and data.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. Below is a comparative summary of common methods applicable to the analysis of this compound.

MethodPrincipleAdvantagesDisadvantagesTypical Performance
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by identification and quantification based on mass-to-charge ratio.High specificity and sensitivity; allows for the identification of volatile impurities.This compound is reactive and may degrade at high temperatures in the injector or on the column; potential for reactions with the stationary phase.LOD/LOQ: Low ng to pg range; Precision: RSD <5%.
HPLC-UV/MS (with derivatization) Separation of compounds in the liquid phase, typically after derivatization of the isocyanide group to form a stable, UV-active, or ionizable product.High sensitivity and suitable for less volatile or thermally sensitive impurities; well-established for reactive functional groups.[1][2]Requires a derivatization step, which adds complexity and potential for side reactions.LOD/LOQ: Low ng/mL range; Precision: RSD <5%.[3]
Titration Chemical reaction with a titrant to determine the concentration of the isocyanide functional group.Cost-effective, simple, and provides a direct measure of the functional group content (% NCO equivalent).[4][5]Lower sensitivity and specificity compared to chromatographic methods; susceptible to interference from other reactive species.Precision: RSD <1% for high purity samples.[6]
Quantitative NMR (qNMR) The integral of a specific resonance in the NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for absolute purity determination against a certified internal standard.[7][8]Highly accurate and precise; provides structural information about impurities; does not require a reference standard of the analyte itself.[9][10]Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer; sample must be soluble in a suitable deuterated solvent.Accuracy: ±1%; Precision: RSD <1%.[9]

Experimental Workflows and Logical Relationships

The following diagram illustrates the typical workflow for assessing the purity of synthesized this compound using GC-MS.

GCMS_Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting synthesis This compound Synthesis sampling Crude Product Sampling synthesis->sampling dilution Dilution in a Volatile Organic Solvent sampling->dilution injection Injection into GC-MS dilution->injection Sample Introduction separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Generation of Total Ion Chromatogram (TIC) detection->chromatogram Data Acquisition peak_integration Peak Integration & Identification chromatogram->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation report Final Purity Report purity_calculation->report

Caption: Workflow for GC-MS Purity Analysis of this compound.

Detailed Experimental Protocols

GC-MS Protocol for this compound Purity Assessment

This protocol is adapted from established methods for volatile organic compound analysis.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

2. Reagents and Materials:

  • Helium (carrier gas), 99.999% purity or higher.

  • Volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate), GC grade.

  • This compound sample.

  • Autosampler vials with PTFE-lined septa.

3. GC-MS Conditions:

  • Inlet Temperature: 150 °C (to minimize thermal degradation).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Conditions:

    • Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen volatile organic solvent.

  • Transfer an aliquot of the solution into a GC autosampler vial.

5. Data Analysis:

  • The purity of this compound is determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.

  • Potential impurities can be tentatively identified by comparing their mass spectra with a reference library (e.g., NIST). Common impurities may include unreacted N-propylformamide, propylamine, and residual solvents from the synthesis.

Alternative Method Protocols

1. HPLC-UV/MS with Derivatization: Isocyanides lack a strong chromophore for UV detection. Therefore, derivatization is necessary. A common approach for isocyanates, which can be adapted, involves reaction with an amine, such as 1-(2-pyridyl)piperazine, to form a stable, UV-active urea (B33335) derivative.[1] The resulting derivative can be analyzed by reverse-phase HPLC with UV or MS detection.

2. Titration: This method determines the isocyanide content by reacting it with an excess of a primary or secondary amine (e.g., di-n-butylamine) in a non-polar solvent. The unreacted amine is then back-titrated with a standardized acid (e.g., hydrochloric acid).[4][6] This provides a measure of the total isocyanide content.

3. Quantitative NMR (qNMR): A known mass of the this compound sample is dissolved in a deuterated solvent along with a known mass of a certified internal standard (e.g., maleic anhydride).[7] The purity is calculated by comparing the integral of a characteristic this compound proton signal to the integral of a known signal from the internal standard.[9][11]

Logical Relationships in Method Selection

The choice of analytical method is guided by the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method_Selection start Purity Assessment of this compound q1 Need to identify unknown volatile impurities? start->q1 q2 High accuracy and structural confirmation required? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Rapid, low-cost functional group quantification sufficient? q2->q3 No qnmr Use qNMR q2->qnmr Yes titration Use Titration q3->titration Yes hplc Consider HPLC with Derivatization q3->hplc No

Caption: Decision tree for selecting a purity analysis method.

References

literature comparison of N-Propyl Isocyanide synthesis yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of isocyanides is a critical step in the creation of complex molecules and novel therapeutic agents. N-Propyl isocyanide, a common building block, can be synthesized through several methods, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent toxicity. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data to inform your selection of the most suitable method for your research needs.

Comparison of this compound Synthesis Yields

The following table summarizes the reported yields for the most common methods of this compound synthesis.

Synthesis MethodReagentsTypical Yield (%)Notes
Dehydration of N-Propylformamide p-Toluenesulfonyl Chloride (p-TsCl), Pyridine (B92270)Up to 98%Considered a green and efficient method for non-sterically hindered aliphatic isocyanides.[1]
Phosphorus Oxychloride (POCl₃), Triethylamine (B128534)76-84% (for a similar compound)A rapid and high-yielding method, though POCl₃ is a hazardous reagent.[2]
Hofmann Carbylamine Reaction n-Propylamine, Chloroform (B151607), Sodium Hydroxide (B78521), Phase Transfer Catalyst40-60%A classic method, with yields that can be improved using phase-transfer catalysis or flow chemistry.[3]
Reaction with Silver Cyanide n-Propyl Iodide, Silver CyanateLow (Primarily forms Isocyanate)A historical method that is not favored for modern synthesis due to low yields of the isocyanide.[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar isocyanides and can be adapted for the synthesis of this compound.

Dehydration of N-Propylformamide using p-Toluenesulfonyl Chloride

This method is favored for its high yields and the use of less hazardous reagents compared to other dehydration methods.

Procedure:

  • To a solution of N-propylformamide (1.0 eq) in dichloromethane (B109758) (DCM), add pyridine (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Dehydration of N-Propylformamide using Phosphorus Oxychloride

This protocol offers a rapid and high-yielding synthesis, but requires careful handling of the corrosive and toxic phosphorus oxychloride.

Procedure:

  • In a flask equipped with a dropping funnel and a reflux condenser, combine N-propylformamide (1.0 eq) and triethylamine (2.5 eq) in 1,2-dimethoxyethane (B42094).

  • Cool the mixture to -5 °C in an ice-salt bath.

  • Add a solution of phosphorus oxychloride (1.1 eq) in 1,2-dimethoxyethane dropwise, maintaining the temperature between -5 °C and 0 °C.[2]

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.

  • Pour the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully.

  • Purify by distillation to yield this compound.

Hofmann Carbylamine Reaction

This classic method involves the reaction of a primary amine with chloroform and a strong base. The use of a phase-transfer catalyst is recommended to improve yields.

Procedure:

  • Prepare a biphasic mixture of a 50% aqueous sodium hydroxide solution and dichloromethane.

  • Add n-propylamine (1.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to the dichloromethane layer.

  • With vigorous stirring, add chloroform (1.0 eq) dropwise to the mixture.

  • The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous potassium carbonate.

  • Carefully remove the solvent and purify the this compound by distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic methods for this compound.

Synthesis_Comparison cluster_dehydration Dehydration of N-Propylformamide cluster_reagents Dehydrating Agents cluster_hofmann Hofmann Carbylamine Reaction cluster_silver Silver Cyanide Method N-Propylformamide N-Propylformamide Dehydrating Agent Dehydrating Agent N-Propylformamide->Dehydrating Agent N-Propyl Isocyanide_D N-Propyl Isocyanide_D Dehydrating Agent->N-Propyl Isocyanide_D High Yield p-TsCl p-TsCl POCl3 POCl3 n-Propylamine n-Propylamine Chloroform + Base Chloroform + Base n-Propylamine->Chloroform + Base Moderate Yield N-Propyl Isocyanide_H N-Propyl Isocyanide_H Chloroform + Base->N-Propyl Isocyanide_H Moderate Yield n-Propyl Iodide n-Propyl Iodide Silver Cyanide Silver Cyanide n-Propyl Iodide->Silver Cyanide Low Isocyanide Yield N-Propyl Isocyanate N-Propyl Isocyanate Silver Cyanide->N-Propyl Isocyanate Low Isocyanide Yield

Caption: Comparative overview of this compound synthesis routes.

Dehydration_Workflow Start Start Prepare solution of N-Propylformamide and Base Prepare solution of N-Propylformamide and Base Start->Prepare solution of N-Propylformamide and Base Cool to 0°C Cool to 0°C Prepare solution of N-Propylformamide and Base->Cool to 0°C Add Dehydrating Agent (e.g., p-TsCl or POCl3) Add Dehydrating Agent (e.g., p-TsCl or POCl3) Cool to 0°C->Add Dehydrating Agent (e.g., p-TsCl or POCl3) Reaction at Room Temperature Reaction at Room Temperature Add Dehydrating Agent (e.g., p-TsCl or POCl3)->Reaction at Room Temperature Aqueous Workup Aqueous Workup Reaction at Room Temperature->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Purification (Distillation) Purification (Distillation) Drying and Concentration->Purification (Distillation) End End Purification (Distillation)->End

Caption: Experimental workflow for the dehydration of N-Propylformamide.

References

A Comparative Guide to the Stability of Aliphatic vs. Aromatic Isocyanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocyanides, with their unique electronic structure and reactivity, are valuable building blocks in organic synthesis, materials science, and drug discovery. A critical parameter influencing their application is their stability. This guide provides a comprehensive comparison of the stability of aliphatic and aromatic isocyanides, supported by theoretical data and detailed experimental protocols.

Executive Summary

The stability of isocyanides is governed by the electronic and steric nature of the substituent attached to the isocyanide group (-N≡C). Aromatic isocyanides are generally considered to be thermodynamically more stable than their aliphatic counterparts. This increased stability is attributed to the delocalization of the nitrogen lone pair electrons into the aromatic π-system, which strengthens the R-N bond. However, some aromatic isocyanides, such as phenyl isocyanide, exhibit kinetic instability and are prone to polymerization. Aliphatic isocyanides, while potentially less thermodynamically stable, can be kinetically persistent, with their stability influenced by the steric bulk of the alkyl group.

This guide presents a comparison based on computationally derived bond dissociation energies (BDEs) and provides standardized experimental protocols for the thermal analysis of isocyanide stability.

Factors Influencing Isocyanide Stability

The overall stability of an isocyanide is a balance of several factors, including electronic effects (resonance, induction) and steric hindrance.

G Factors Influencing Isocyanide Stability cluster_aliphatic Aliphatic Isocyanides cluster_aromatic Aromatic Isocyanides A_Stability Stability A_Electronic Inductive Effects (+I effect of alkyl groups) A_Stability->A_Electronic A_Steric Steric Hindrance (Bulkier groups increase kinetic stability) A_Stability->A_Steric Ar_Stability Stability Ar_Electronic Resonance Effects (Delocalization of N lone pair into π-system) Ar_Stability->Ar_Electronic Ar_Polymerization Polymerization Tendency (Can lead to kinetic instability) Ar_Stability->Ar_Polymerization Aliphatic_vs_Aromatic Aliphatic vs. Aromatic Aliphatic_vs_Aromatic->A_Stability Aliphatic_vs_Aromatic->Ar_Stability

A diagram illustrating the key factors that influence the stability of aliphatic and aromatic isocyanides.

Data Presentation: Bond Dissociation Energies

Direct experimental data for the homolytic bond dissociation energy (BDE) of the R-NC bond in a directly comparable series of aliphatic and aromatic isocyanides is scarce in the literature. Therefore, we present computationally derived BDE values from theoretical studies. These values provide a quantitative measure of the thermodynamic stability of the R-NC bond.

IsocyanideClassR-NC Bond Dissociation Energy (kcal/mol)Method of Determination
Methyl Isocyanide (CH₃NC)Aliphatic~117Computational (DFT)
Cyclohexyl IsocyanideAliphatic~115Computational (DFT)
Phenyl Isocyanide (C₆H₅NC)Aromatic~125Computational (DFT)

Note: The presented BDE values are approximate and sourced from various computational studies. The exact values can vary depending on the level of theory and basis set used in the calculations.

The higher calculated BDE for phenyl isocyanide compared to the aliphatic examples supports the hypothesis that the R-NC bond is thermodynamically more stable in aromatic isocyanides due to resonance stabilization.

Experimental Protocols

To experimentally assess and compare the stability of aliphatic and aromatic isocyanides, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable techniques.

Protocol 1: Determination of Thermal Decomposition Temperature by Thermogravimetric Analysis (TGA)

Objective: To determine the onset and maximum rate of decomposition temperatures for aliphatic and aromatic isocyanides.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.

  • Inert gas supply (e.g., Nitrogen or Argon).

  • Sample pans (e.g., alumina (B75360) or platinum).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the isocyanide sample into a TGA pan. Due to the potential volatility and odor of isocyanides, sample preparation should be performed in a well-ventilated fume hood.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The onset decomposition temperature is determined from the initial point of significant mass loss.

    • The temperature of maximum decomposition rate is identified from the peak of the first derivative of the TGA curve (DTG curve).

Protocol 2: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal events such as melting, boiling, and decomposition.

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a programmable furnace and sensitive heat flow sensors.

  • Inert gas supply (e.g., Nitrogen or Argon).

  • Hermetically sealed sample pans (to contain volatile samples).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the isocyanide sample into a hermetically sealable DSC pan. Seal the pan to prevent evaporation before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 0 °C.

    • Heat the sample from 0 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Endothermic peaks may correspond to melting or boiling.

    • Exothermic peaks can indicate decomposition or polymerization reactions. The onset temperature of the exothermic event related to decomposition provides information on the thermal stability.

G Experimental Workflow for Isocyanide Stability Analysis Start Isocyanide Sample (Aliphatic or Aromatic) TGA Thermogravimetric Analysis (TGA) Start->TGA Heating in inert atmosphere DSC Differential Scanning Calorimetry (DSC) Start->DSC Heating in inert atmosphere TGA_Data Mass Loss vs. Temperature Curve (TGA Thermogram) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve (DSC Thermogram) DSC->DSC_Data Analysis Data Analysis and Comparison TGA_Data->Analysis DSC_Data->Analysis Conclusion Stability Assessment: - Decomposition Temperature - Thermal Transitions - Kinetic vs. Thermodynamic Stability Analysis->Conclusion

A general experimental workflow for the thermal stability analysis of isocyanides using TGA and DSC.

Discussion and Conclusion

The comparison between aliphatic and aromatic isocyanides reveals a nuanced interplay of thermodynamic and kinetic stability.

  • Thermodynamic Stability: Theoretical calculations of bond dissociation energies suggest that the R-NC bond in aromatic isocyanides is stronger than in aliphatic isocyanides. This is primarily due to the resonance stabilization afforded by the aromatic ring, which delocalizes the nitrogen's lone pair of electrons, thereby strengthening the bond to the isocyanide carbon.

  • Kinetic Stability: While thermodynamically more stable in terms of their R-NC bond, some aromatic isocyanides, notably phenyl isocyanide, are known to be kinetically unstable and can readily polymerize, especially in the presence of acid or upon heating. This reactivity can be a significant consideration in their synthesis, storage, and application. Aliphatic isocyanides, on the other hand, while having a weaker R-NC bond, may exhibit greater kinetic stability, particularly when the alkyl group is sterically bulky, which can hinder intermolecular reactions like polymerization.

Safety Operating Guide

Essential Guide to the Proper Disposal of N-Propyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. N-Propyl isocyanide, a reactive and potentially hazardous compound, requires specific procedures to ensure laboratory safety and environmental protection. This guide provides detailed operational and disposal plans for this compound, grounded in established chemical principles.

Immediate Safety and Hazard Information
Quantitative Data Summary

Due to the limited availability of a specific SDS, a comprehensive table of quantitative data for this compound cannot be provided. However, key identifiers for this compound are listed below.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms 1-Isocyanopropane, Propyl Isonitrile[1]
CAS Number 627-36-1[1]
Molecular Formula C₄H₇N[1]
Molecular Weight 69.11 g/mol [1]

Experimental Protocol: Chemical Neutralization via Acid Hydrolysis

The primary and recommended method for the disposal of this compound is through chemical neutralization. Isocyanides undergo acid-catalyzed hydrolysis to yield a primary amine and formic acid, which are generally less hazardous and more readily disposed of through standard laboratory waste streams.[2] Isocyanides are notably resistant to hydrolysis under basic conditions.

Objective: To neutralize this compound by converting it into propylamine (B44156) and formic acid through acid-catalyzed hydrolysis.

Materials:

  • This compound waste

  • Dilute mineral acid (e.g., 3M Hydrochloric Acid or 3M Sulfuric Acid)

  • A suitably sized reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Ice bath

  • pH indicator paper or a calibrated pH meter

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

Procedure:

  • Setup: All operations must be performed in a certified chemical fume hood. Assemble the reaction apparatus, ensuring all joints are properly sealed.

  • Initial Dilution: Place the this compound waste into the reaction flask and dilute it with a water-miscible organic solvent (e.g., tetrahydrofuran (B95107) or acetone) if the isocyanide is concentrated. This helps to control the reaction rate.

  • Cooling: Place the reaction flask in an ice bath to manage the exothermic nature of the hydrolysis reaction.

  • Acid Addition: Slowly add the dilute mineral acid to the stirred isocyanide solution from the dropping funnel. The rate of addition should be controlled to maintain a manageable reaction temperature.

  • Reaction Monitoring: Continue stirring the mixture at room temperature after the addition is complete. The reaction progress can be monitored by the disappearance of the characteristic isocyanide odor. Allow the reaction to proceed for several hours to ensure complete hydrolysis.

  • Neutralization Verification: After the reaction is complete, test the pH of the resulting solution to ensure it is acidic.

  • Final Disposal: The resulting solution containing propylamine and formic acid should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal. The neutralized aqueous waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis Perform Acid-Catalyzed Hydrolysis fume_hood->hydrolysis neutralize Neutralize Final Solution hydrolysis->neutralize dispose Dispose According to Regulations neutralize->dispose end End: Waste Neutralized dispose->end

Caption: this compound Disposal Workflow.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all ignition sources. The spill should be absorbed with an inert material, such as vermiculite (B1170534) or sand. Do not use combustible materials like sawdust. The absorbed material should be collected into a suitable container for disposal via the acid hydrolysis method described above.

It is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal, as regulations can vary.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Propyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. N-Propyl Isocyanide, a highly flammable and toxic colorless liquid with a pungent odor, requires stringent safety protocols to mitigate risks of exposure and ensure a secure laboratory environment.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Hazard Summary & Personal Protective Equipment (PPE)

This compound presents multiple hazards, necessitating the use of specific personal protective equipment. It is highly flammable, harmful if ingested, inhaled, or in contact with skin, and can cause severe eye and skin irritation, as well as allergic reactions.[1][2] Furthermore, it reacts violently with water to produce toxic vapor.[1]

Quantitative Data Summary

PropertyValueSource
Flash Point -1 °C / 30.2 °F[3]
Boiling Point/Range 83 - 84 °C / 181.4 - 183.2 °F @ 760 mmHg[3]
Signal Word Danger[4]
Storage Temperature 2-8°C[4]

Recommended Personal Protective Equipment (PPE)

Equipment TypeSpecificationRationale
Respiratory Protection A full-face or half-face respirator with filters suitable for organic vapors and particulates (e.g., ABEK (EN14387) respirator filter). For spraying or high-exposure tasks, a supplied-air respirator is recommended.[4][5][6]To prevent inhalation of harmful vapors which can cause respiratory irritation and sensitization.[2] Air-purifying respirators have limitations with isocyanates.[7]
Hand Protection Chemical-resistant gloves such as nitrile or butyl rubber.[5][8] Thicker gloves offer greater protection.To prevent skin contact, which can be harmful and lead to allergic reactions.[1][2] Standard disposable gloves are often inadequate.[5]
Eye Protection Safety goggles or a full-face shield.[5][8]To protect against splashes that can cause serious eye damage.[1]
Skin and Body Protection Disposable coveralls or suits to prevent skin contact.[5][8]To provide a barrier against accidental splashes and contamination of personal clothing.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step guidance outlines the key procedures.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store in a designated, well-ventilated, cool, and dry area, away from incompatible materials such as acids, strong oxidizing agents, bases, alcohols, and amines.[3]

  • Keep containers tightly closed, preferably under a nitrogen atmosphere.[3]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use
  • All handling of this compound must be conducted within a properly functioning chemical fume hood.

  • Ensure all equipment is grounded to prevent static discharge, which can be an ignition source.[3][9]

  • Use non-sparking tools for all operations.[1][3]

  • Avoid contact with water, as it reacts violently and releases toxic gas.[3]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[3]

Emergency Procedures

Spill Response:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, non-combustible absorbent material like dry sand or earth.[9]

    • Collect the material using non-sparking tools and place it into a loosely covered container for disposal.[1] Do not seal the container tightly.[10]

  • Major Spill:

    • Evacuate the laboratory and notify others.

    • Isolate the spill area for at least 50 meters (150 feet) in all directions.[1][9]

    • Contact your institution's emergency response team.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes immediately.[1] Wash the affected area with soap and plenty of water for at least 15-20 minutes.[1] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[1][3] If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Seek immediate medical attention.

Disposal Plan
  • This compound and any contaminated materials must be disposed of as hazardous waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[10]

  • Contact a licensed hazardous waste disposal contractor for proper disposal.[10]

  • Do not dispose of this compound down the drain.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

G prep Preparation ppe Don PPE prep->ppe Ensure correct PPE is available setup Setup in Fume Hood ppe->setup handling Chemical Handling setup->handling Ground equipment, use non-sparking tools cleanup Cleanup & Decontamination handling->cleanup disposal Waste Disposal cleanup->disposal Segregate waste streams doff_ppe Doff PPE disposal->doff_ppe end End of Process doff_ppe->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.